Fludrocortisone Acetate
Beschreibung
This compound is the acetate salt of a synthetic fluorinated corticosteroid with antiinflammatory and antiallergic activities. As a glucocorticoid-receptor agonist, fludrocortisone binds to cytoplasmic receptors, translocates to the nucleus, and subsequently initiates the transcription of glucocorticoid-responsive genes such as lipocortins to inhibit phospholipase A2 (PLA2). Inhibition of PLA2 activity prevents the release of arachidonic acid, a precursor of eicosanoids such as prostaglandins and leukotrienes; eicosanoids are important mediators in the pro-inflammatory response mechanism. As a mineralocorticoid-receptor agonist, this agent stimulates Na+ reabsorption and water retention and K+ and H+ secretion in the distal tubules and collecting ducts of the kidney.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1955 and has 3 approved and 9 investigational indications.
See also: Fludrocortisone (has active moiety).
Structure
3D Structure
Eigenschaften
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWHXTATXSMDSB-GSLJADNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023062 | |
| Record name | Fludrocortisone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514-36-3 | |
| Record name | Fludrocortisone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=514-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fludrocortisone acetate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUDROCORTISONE ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fludrocortisone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fludrocortisone 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUDROCORTISONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V47IF0PVH4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fludrocortisone Acetate and the Mineralocorticoid Receptor: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludrocortisone (B194907) acetate (B1210297), a synthetic corticosteroid, is a potent agonist of the mineralocorticoid receptor (MR). Its high mineralocorticoid activity, coupled with some glucocorticoid effects, makes it a cornerstone in the management of adrenocortical insufficiency, such as in Addison's disease and salt-losing adrenogenital syndrome. This technical guide provides an in-depth exploration of the molecular mechanisms through which fludrocortisone acetate exerts its physiological effects by activating mineralocorticoid receptors. The document details the signaling pathways, presents quantitative data on receptor binding and gene expression, and provides comprehensive experimental protocols for key assays used to investigate these interactions.
Core Mechanism of Action: Genomic Pathway
The primary mechanism of action of fludrocortisone is genomic, involving the modulation of gene expression in target tissues, most notably the distal nephron of the kidney.[1]
-
Cellular Entry and Receptor Binding: As a lipophilic steroid, this compound readily diffuses across the cell membrane into the cytoplasm. Here, it binds to the mineralocorticoid receptor, which resides in an inactive state within a multiprotein complex including heat shock proteins (HSPs).[2]
-
Receptor Activation and Nuclear Translocation: Upon binding of fludrocortisone, the MR undergoes a conformational change, leading to the dissociation of the HSPs. This activation unmasks a nuclear localization signal, facilitating the translocation of the fludrocortisone-MR complex into the nucleus.[1]
-
DNA Binding and Transcriptional Regulation: Inside the nucleus, the activated receptor complex dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, ultimately modulating the rate of transcription of these genes by RNA polymerase II.[2]
Key Downstream Targets and Physiological Consequences
The transcriptional regulation by the fludrocortisone-MR complex leads to changes in the expression of several key proteins involved in electrolyte and water balance:
-
Epithelial Sodium Channel (ENaC): Fludrocortisone upregulates the expression and activity of ENaC, located on the apical membrane of principal cells in the distal nephron. This leads to increased reabsorption of sodium ions from the tubular fluid into the cells.[1][3]
-
Sodium-Potassium ATPase (Na+/K+-ATPase): The expression of the Na+/K+-ATPase, situated on the basolateral membrane, is also increased. This pump actively transports sodium out of the cell into the bloodstream and potassium into the cell, maintaining the electrochemical gradient for continued sodium reabsorption.[1][4]
-
Serum and Glucocorticoid-Regulated Kinase 1 (SGK1): Fludrocortisone rapidly induces the transcription of SGK1, a serine/threonine kinase. SGK1, in turn, phosphorylates and inactivates the E3 ubiquitin ligase Nedd4-2. By inhibiting Nedd4-2, SGK1 prevents the ubiquitination and subsequent degradation of ENaC, thereby increasing the density of active channels at the cell surface.[1]
-
Renal Outer Medullary Potassium Channel (ROMK): The expression of ROMK is also influenced, contributing to the secretion of potassium into the tubular fluid.[1]
The net effect of these changes is the retention of sodium and water, leading to an expansion of extracellular fluid volume and an increase in blood pressure, along with the excretion of potassium.[5]
Quantitative Data
The following tables summarize key quantitative parameters related to the interaction of corticosteroids with mineralocorticoid and glucocorticoid receptors, and their effects on target gene expression. It is important to note that while fludrocortisone is a potent mineralocorticoid, specific binding affinity (Kd) and EC50 values are not consistently reported in the public domain. The data for aldosterone (B195564) and cortisol are provided for comparative context.
Table 1: Receptor Binding and Functional Potency
| Ligand | Receptor | Binding Affinity (Kd) | Relative Binding Affinity (RBA) | Functional Potency (EC50) | Notes |
| Aldosterone | Mineralocorticoid Receptor | ~0.5 nM[2] | 100 | 0.7 nM[6] | High affinity and potency for MR. |
| Cortisol | Mineralocorticoid Receptor | ~0.5 nM[2] | 100 | 3.5 nM[6] | High affinity but lower potency than aldosterone for MR. |
| Fludrocortisone | Mineralocorticoid Receptor | Not consistently reported | High | Not consistently reported | Considered a potent MR agonist. |
| Dexamethasone | Glucocorticoid Receptor | - | 100 | - | Reference compound for GR binding. |
Table 2: Effects on Target Gene Expression
| Steroid Hormone | Target Gene | Tissue/Model | Fold Change in mRNA Expression | Reference |
| Aldosterone | γ-ENaC | Rat Hypothalamus | Significant increase | [3][7] |
| Aldosterone | β-ENaC | Mouse Colon | Significant up-regulation | [8] |
| Aldosterone | γ-ENaC | Mouse Colon | Significant up-regulation | [8] |
| Dexamethasone | α-ENaC | Rat Kidney | 2.26 ± 0.04-fold increase | [1] |
| Dexamethasone | β-ENaC | Bovine Mammary Epithelium | Significant increase | [9] |
| Dexamethasone | γ-ENaC | Bovine Mammary Epithelium | Significant increase | [9] |
| Aldosterone | Na+/K+-ATPase β1-subunit | Rat Alveolar Type 2 Cells | Increased | [10] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Radioligand Binding Assay for Mineralocorticoid Receptor
Objective: To determine the binding affinity (Kd) of fludrocortisone for the mineralocorticoid receptor through competitive binding with a radiolabeled ligand.
Materials:
-
Cell line expressing human mineralocorticoid receptor (e.g., HEK293-hMR)
-
Radioligand: [³H]-Aldosterone
-
Unlabeled Ligands: this compound, unlabeled aldosterone (for determining non-specific binding)
-
Binding Buffer: (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, pH 7.4)
-
Wash Buffer: Ice-cold binding buffer
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Methodology:
-
Membrane Preparation:
-
Culture HEK293-hMR cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add increasing concentrations of unlabeled this compound.
-
For total binding, add only the radioligand.
-
For non-specific binding, add a high concentration of unlabeled aldosterone in addition to the radioligand.
-
Add a fixed concentration of [³H]-Aldosterone to all wells.
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the fludrocortisone concentration.
-
Determine the IC50 value (concentration of fludrocortisone that inhibits 50% of specific [³H]-Aldosterone binding).
-
Calculate the Ki (and subsequently Kd) using the Cheng-Prusoff equation.
-
Luciferase Reporter Gene Assay for MR Activation
Objective: To quantify the functional activation of the mineralocorticoid receptor by fludrocortisone and determine its EC50 value.
Materials:
-
Mammalian cell line (e.g., HEK293T or U2OS)
-
Expression plasmid for human mineralocorticoid receptor (e.g., pCMV-hMR)
-
Reporter plasmid containing a mineralocorticoid response element (MRE) driving a luciferase gene (e.g., pGL4-MRE-luc2)
-
Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Dual-luciferase reporter assay system
Methodology:
-
Cell Culture and Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the hMR expression plasmid, the MRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Allow cells to recover and express the plasmids for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the transfected wells with the medium containing different concentrations of fludrocortisone or vehicle control.
-
Incubate the cells for an optimal time period (e.g., 18-24 hours) to allow for reporter gene expression.
-
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Transfer the cell lysates to a luminometer plate.
-
Add the luciferase assay substrate and measure the firefly luciferase activity.
-
Add the Stop & Glo reagent to quench the firefly luciferase reaction and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the fludrocortisone concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[11]
-
Whole-Cell Patch-Clamp Electrophysiology for ENaC Activity
Objective: To measure the effect of fludrocortisone on the activity of the epithelial sodium channel (ENaC) in a suitable epithelial cell line.
Materials:
-
Epithelial cell line expressing ENaC (e.g., mpkCCD cells)
-
This compound
-
Amiloride (B1667095) (ENaC blocker)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)
-
Intracellular (pipette) solution (e.g., containing KCl, NaCl, MgCl₂, HEPES, EGTA, ATP)
Methodology:
-
Cell Preparation and Treatment:
-
Culture the epithelial cells on glass coverslips.
-
Treat the cells with this compound or vehicle control for a specified duration to induce changes in ENaC expression and activity.
-
-
Patch-Clamp Recording:
-
Place a coverslip with the treated cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pull a patch pipette from a borosilicate glass capillary and fill it with the intracellular solution.
-
Under microscopic guidance, approach a single cell with the patch pipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Record the whole-cell currents.
-
-
Measurement of Amiloride-Sensitive Current:
-
Apply a voltage protocol (e.g., voltage ramps or steps) to elicit membrane currents.
-
Perfuse the cell with a solution containing amiloride to block ENaC-mediated currents.
-
The difference in the current before and after amiloride application represents the amiloride-sensitive current, which is a measure of ENaC activity.
-
-
Data Analysis:
-
Measure the amplitude of the amiloride-sensitive current (I_amiloride).
-
Calculate the current density by dividing the current amplitude by the cell capacitance.
-
Compare the amiloride-sensitive current density between fludrocortisone-treated and control cells to determine the effect of the compound on ENaC activity.
-
Conclusion
This compound exerts its potent mineralocorticoid effects through a well-defined genomic mechanism involving the activation of the mineralocorticoid receptor and the subsequent transcriptional regulation of key genes involved in sodium and potassium transport. The resulting increase in the activity of ENaC and Na+/K+-ATPase in the distal nephron leads to sodium and water retention and potassium excretion, thereby regulating blood pressure and electrolyte homeostasis. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the binding, functional activity, and downstream effects of fludrocortisone and other mineralocorticoid receptor modulators, facilitating further research and drug development in this critical area of endocrinology and pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Aldosterone mediated regulation of epithelial sodium channel (ENaC) subunits in the rat hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoids modulate renal glucocorticoid receptors and Na-K ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fludrocortisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Human and zebrafish mineralocorticoid receptors reporter cell assays to assess the activity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldosterone Mediated Regulation of Epithelial Sodium Channel (ENaC) Subunits in the Rat Hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aldosterone responsiveness of the epithelial sodium channel (ENaC) in colon is increased in a mouse model for Liddle's syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucocorticoids stimulate ENaC upregulation in bovine mammary epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aldosterone regulates Na,K-ATPase and increases lung edema clearance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Fludrocortisone Acetate: A Comprehensive Technical Guide on its Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludrocortisone acetate (B1210297) is a synthetic corticosteroid with potent mineralocorticoid and moderate glucocorticoid activity.[1][2] It is structurally a fluorinated derivative of hydrocortisone.[3] This technical guide provides an in-depth overview of the chemical structure and a detailed pathway for the synthesis of Fludrocortisone Acetate, focusing on a chemo-biotechnological route starting from progesterone. This guide is intended for researchers, scientists, and professionals involved in drug development and manufacturing.
Chemical Structure of this compound
This compound is chemically designated as 9-fluoro-11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate.[1] The introduction of a fluorine atom at the 9α position significantly enhances its mineralocorticoid activity compared to its parent compound, hydrocortisone. The acetate group at the C21 position improves its absorption and bioavailability.
Key Structural Features:
-
Steroid Backbone: A pregn-4-ene-3,20-dione core structure.
-
Hydroxyl Groups: Hydroxyl groups at the 11β and 17α positions.
-
Fluorine Atom: A fluorine atom at the 9α position, which is crucial for its high mineralocorticoid potency.
-
Acetate Group: An acetate ester at the 21-hydroxyl group.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₃H₃₁FO₆[4] |
| Molecular Weight | 422.49 g/mol [4] |
| IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
| CAS Number | 514-36-3[4] |
| Appearance | White to off-white crystalline powder |
| Solubility | Practically insoluble in water, soluble in ethanol (B145695) and chloroform. |
Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process that combines a key microbial biotransformation with subsequent chemical modifications. A common and efficient pathway starts from the readily available steroid precursor, progesterone.
The overall synthesis can be divided into the following key stages:
-
Microbial 11α-Hydroxylation of Progesterone: This crucial step introduces the necessary hydroxyl group at the C11 position with high stereoselectivity.
-
Chemical Transformations to form 9β,11β-Epoxy Intermediate: A series of chemical reactions to convert 11α-hydroxyprogesterone into a key epoxy intermediate.
-
Fluorination and Acetylation: The final steps to introduce the 9α-fluorine atom and the 21-acetate group.
References
Fludrocortisone Acetate: A Technical Guide to Glucocorticoid and Mineralocorticoid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludrocortisone (B194907) acetate (B1210297) is a synthetic corticosteroid characterized by potent mineralocorticoid activity and moderate glucocorticoid effects. This dual activity makes it a subject of significant interest in research and clinical settings for its role in regulating electrolyte balance and inflammation. This technical guide provides an in-depth analysis of the binding affinity of fludrocortisone acetate for glucocorticoid receptors (GR) and mineralocorticoid receptors (MR), complete with detailed experimental protocols and signaling pathway visualizations to support advanced research and drug development.
Quantitative Data Summary: Receptor Binding Affinity
While precise Ki or IC50 values for this compound from direct competitive binding assays are not consistently reported in publicly available literature, its relative potency compared to endogenous corticosteroids provides a strong indication of its receptor affinity. Fludrocortisone, the active form of this compound, demonstrates a markedly higher affinity for the mineralocorticoid receptor.
| Compound | Receptor | Relative Binding Affinity/Potency | Reference |
| Fludrocortisone | Mineralocorticoid Receptor (MR) | 200-400 times that of cortisol | |
| 250-800 times that of cortisol | [1] | ||
| Fludrocortisone | Glucocorticoid Receptor (GR) | 5-10 times that of cortisol |
Note: this compound is a prodrug that is rapidly hydrolyzed to its active form, fludrocortisone, in vivo. The binding affinities listed are for fludrocortisone.
Experimental Protocols
The following are detailed methodologies for conducting in vitro competitive radioligand binding assays to determine the binding affinity of a test compound like fludrocortisone for glucocorticoid and mineralocorticoid receptors.
Glucocorticoid Receptor (GR) Competitive Binding Assay
Objective: To determine the inhibitory constant (Ki) of a test compound for the human glucocorticoid receptor.
Materials:
-
Receptor Source: Human recombinant GR or cytosolic extracts from cells overexpressing GR (e.g., A549 cells).
-
Radioligand: [³H]-Dexamethasone (a potent synthetic glucocorticoid).
-
Non-specific Binding Control: High concentration of unlabeled dexamethasone (B1670325).
-
Test Compound: this compound (or fludrocortisone).
-
Assay Buffer: Tris-HCl buffer with additives such as molybdate (B1676688) to stabilize the receptor.
-
Separation Medium: Dextran-coated charcoal or filtration apparatus with glass fiber filters.
-
Scintillation Cocktail and Counter.
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction containing the GR from the chosen cell line.
-
Assay Setup: In a multi-well plate, combine the GR preparation with a fixed concentration of [³H]-dexamethasone.
-
Competition: Add varying concentrations of the unlabeled test compound (fludrocortisone) to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of unlabeled dexamethasone (non-specific binding).
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation: Separate bound from free radioligand by adding dextran-coated charcoal and centrifuging, or by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mineralocorticoid Receptor (MR) Competitive Binding Assay
Objective: To determine the inhibitory constant (Ki) of a test compound for the human mineralocorticoid receptor.
Materials:
-
Receptor Source: Human recombinant MR or cytosolic extracts from cells overexpressing MR (e.g., HEK293 cells transfected with MR).
-
Radioligand: [³H]-Aldosterone (the primary endogenous mineralocorticoid).
-
Non-specific Binding Control: High concentration of unlabeled aldosterone.
-
Test Compound: this compound (or fludrocortisone).
-
Assay Buffer: Tris-HCl buffer, similar to the GR assay buffer.
-
Separation Medium: Dextran-coated charcoal or filtration apparatus.
-
Scintillation Cocktail and Counter.
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction containing the MR from the chosen cell line.
-
Assay Setup: In a multi-well plate, combine the MR preparation with a fixed concentration of [³H]-aldosterone.
-
Competition: Add varying concentrations of the unlabeled test compound (fludrocortisone). Include controls for total and non-specific binding as described for the GR assay.
-
Incubation: Incubate the plate at 4°C to allow the binding to reach equilibrium.
-
Separation: Separate bound and free radioligand.
-
Quantification: Measure the radioactivity of the bound fraction.
-
Data Analysis: Determine the IC50 and calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
This compound, as a corticosteroid, initiates its effects by binding to intracellular receptors, which then act as ligand-activated transcription factors.
Caption: Mineralocorticoid Receptor (MR) signaling pathway.
Caption: Glucocorticoid Receptor (GR) signaling pathway.
References
An In-depth Technical Guide to the In Vivo Pharmacodynamics of Fludrocortisone Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of fludrocortisone (B194907) acetate (B1210297), a synthetic corticosteroid with potent mineralocorticoid activity. This document details its mechanism of action, its effects on key physiological parameters, and the experimental methodologies used to evaluate its pharmacodynamic profile.
Core Mechanism of Action
Fludrocortisone acetate is a prodrug that is rapidly hydrolyzed in vivo to its active form, fludrocortisone.[1] Its primary mechanism of action is mediated through agonism of the mineralocorticoid receptor (MR), a nuclear receptor with a high affinity for aldosterone.[2][3] Fludrocortisone's mineralocorticoid potency is estimated to be over 100 times that of hydrocortisone.[4] While it also possesses glucocorticoid activity, its clinical effects are predominantly due to its mineralocorticoid properties.[4]
The binding of fludrocortisone to the cytoplasmic MR induces a conformational change, leading to the dissociation of heat shock proteins and translocation of the activated receptor-ligand complex into the nucleus.[5] Within the nucleus, this complex binds to hormone response elements (HREs) on the DNA, modulating the transcription of target genes.[1][2]
A key target of this transcriptional regulation is the serum and glucocorticoid-regulated kinase 1 (SGK1).[6] Increased expression of SGK1 leads to the phosphorylation and inhibition of the ubiquitin-protein ligase Nedd4-2.[2] Nedd4-2 normally targets the epithelial sodium channel (ENaC) for degradation. By inhibiting Nedd4-2, fludrocortisone increases the density of ENaC at the apical membrane of epithelial cells in the distal nephron and collecting ducts of the kidney.[2][4] This leads to increased reabsorption of sodium ions (Na+) and water from the tubular fluid into the plasma.[5][7]
Simultaneously, fludrocortisone promotes the expression of the basolateral Na+/K+-ATPase pump, which actively transports sodium out of the cell and potassium into the cell, maintaining the electrochemical gradient for continued sodium reabsorption.[4] It also increases the expression of the Renal Outer Medullary Potassium Channel (ROMK), facilitating potassium (K+) secretion into the urine.[2]
The net effect of these actions is sodium and water retention, expansion of extracellular fluid volume, and increased urinary excretion of potassium and hydrogen ions.[5][7] These physiological changes lead to an increase in blood pressure.[5]
Signaling Pathways and Experimental Workflows
Mineralocorticoid Receptor Signaling Pathway
The following diagram illustrates the genomic signaling pathway of fludrocortisone in a principal cell of the renal collecting duct.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Fludrocortisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Glucocorticoids with or without fludrocortisone in septic shock: a narrative review from a biochemical and molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
Fludrocortisone Acetate: A Technical Guide to a Potent Aldosterone Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludrocortisone (B194907) acetate (B1210297), a synthetic corticosteroid, serves as a potent synthetic analog of the endogenous mineralocorticoid, aldosterone (B195564).[1] Its primary therapeutic application lies in the management of conditions characterized by adrenocortical insufficiency, such as Addison's disease and certain forms of congenital adrenal hyperplasia, where it rectifies electrolyte and water balance.[2][3] Structurally, fludrocortisone is a fluorinated derivative of cortisol, a modification that significantly amplifies its mineralocorticoid activity.[4] This technical guide provides an in-depth exploration of fludrocortisone acetate, focusing on its mechanism of action, comparative pharmacology with aldosterone, detailed experimental protocols for its characterization, and a summary of its pharmacokinetic profile.
Mechanism of Action: Mimicking Aldosterone at the Mineralocorticoid Receptor
This compound exerts its physiological effects primarily by acting as a potent agonist at the mineralocorticoid receptor (MR).[4] As a prodrug, this compound is hydrolyzed to its active form, fludrocortisone, in the liver.[2] Being highly lipid-soluble, fludrocortisone readily diffuses across cell membranes and binds to the cytoplasmic MR.[2] This binding event triggers a conformational change in the receptor, leading to its dissociation from a multiprotein complex and subsequent translocation into the nucleus.
Within the nucleus, the fludrocortisone-MR complex functions as a ligand-dependent transcription factor. It binds to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes. This interaction initiates the transcription of genes that regulate ion and water transport, most notably the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump in the distal tubules and collecting ducts of the kidney. The ultimate physiological consequences are increased sodium reabsorption, and increased potassium and hydrogen ion excretion.[3]
Comparative Pharmacology: this compound vs. Aldosterone
While both fludrocortisone and aldosterone act on the mineralocorticoid receptor to produce similar physiological effects, there are key differences in their potency and receptor selectivity.
Receptor Binding Affinity
The affinity of a ligand for its receptor is a critical determinant of its biological activity. Competitive binding assays are employed to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of a compound, which are inversely proportional to its binding affinity. While direct side-by-side comparisons in a single study are limited in the publicly available literature, the data consistently indicates that aldosterone possesses a high affinity for the mineralocorticoid receptor.[5][6] Fludrocortisone also demonstrates high affinity for the MR.[7] Both aldosterone and glucocorticoids like cortisol can bind to the MR with high affinity.[5][6]
| Ligand | Receptor | Binding Affinity (Ki/IC50) | Species | Reference |
| Aldosterone | Mineralocorticoid Receptor | High Affinity (~0.5 nM Kd) | Rat | [5][6] |
| Corticosterone | Mineralocorticoid Receptor | High Affinity (~0.5 nM Kd) | Rat | [5] |
| Dexamethasone | Glucocorticoid Receptor | High Affinity | Rat | [6] |
| Cortisol | Glucocorticoid Receptor | Higher Kd than Dexamethasone | Human | [8] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. Kd (dissociation constant) is a measure of binding affinity.
Potency
The potency of an agonist is typically quantified by its half-maximal effective concentration (EC50) in a functional assay, such as a transactivation assay. These assays measure the ability of a compound to activate a reporter gene under the control of a hormone-responsive promoter. Fludrocortisone is recognized as a highly potent mineralocorticoid.[2]
| Ligand | Assay Type | Potency (EC50) | Reference |
| Aldosterone | Transactivation Assay | ~0.5 nM | [5][9] |
| Corticosterone | Transactivation Assay | ~10 nM | [5][9] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Pharmacokinetic Profile
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its therapeutic application.
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | Low (extensive first-pass metabolism) | [10] |
| Tmax (Time to peak concentration) | 0.5 - 2 hours | [2] |
| Cmax (Peak plasma concentration) | 0.19 ± 0.11 µg/L (after 50 µg oral dose in septic shock patients) | [11] |
| Distribution | ||
| Protein Binding | 70-80% (primarily to albumin) | [3][10] |
| Volume of Distribution (Vd) | 80 - 85 L | [2] |
| Metabolism | ||
| Site | Primarily hepatic | [10] |
| Major Enzymes | Cytochrome P450 system (CYP3A4) | [10] |
| Excretion | ||
| Route | Primarily renal | [2] |
| Elimination Half-life | 1.35 hours (plasma); 18-36 hours (biological) | [2][11] |
Note: Pharmacokinetic parameters can vary depending on the patient population and clinical condition.
Experimental Protocols
Mineralocorticoid Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of a test compound (e.g., fludrocortisone) to the mineralocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Membrane preparations from cells or tissues expressing the mineralocorticoid receptor.
-
Radioligand: [3H]-Aldosterone.
-
Test Compound: this compound or other unlabeled competitors.
-
Assay Buffer: e.g., Tris-HCl buffer with additives.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
Assay Buffer
-
A fixed concentration of [3H]-Aldosterone.
-
Increasing concentrations of the unlabeled test compound (or buffer for total binding, and a high concentration of unlabeled aldosterone for non-specific binding).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
Mineralocorticoid Receptor Luciferase Reporter Gene Assay
This protocol describes a cell-based assay to measure the functional activation of the mineralocorticoid receptor by a test compound.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293) that does not endogenously express high levels of MR.
-
Expression Plasmids:
-
A plasmid encoding the full-length human mineralocorticoid receptor.
-
A reporter plasmid containing a luciferase gene driven by a promoter with multiple mineralocorticoid response elements (MREs).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
-
Transfection Reagent.
-
Cell Culture Medium.
-
Test Compound: this compound or other potential agonists/antagonists.
-
Luciferase Assay Reagents.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the MR expression plasmid, the MRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Cell Plating: After transfection, seed the cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (or vehicle control).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells using a lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase substrate. Subsequently, measure the Renilla luciferase activity for normalization.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the test compound concentration. Determine the EC50 value from the resulting dose-response curve.[12]
In Vivo Assessment of Mineralocorticoid Activity in Adrenalectomized Rats
This protocol details an in vivo model to assess the mineralocorticoid activity of a test compound by measuring its effects on urinary electrolyte excretion in rats lacking endogenous adrenal steroids.[13][14]
Materials:
-
Animals: Male adrenalectomized rats.
-
Test Compound: this compound or other mineralocorticoid agonists.
-
Vehicle Control.
-
Metabolic Cages.
-
Urine Collection Tubes.
-
Flame Photometer or Ion-Selective Electrodes for electrolyte analysis.
Procedure:
-
Animal Acclimatization: House the adrenalectomized rats in individual metabolic cages and allow them to acclimatize. Provide them with a sodium-deficient diet and saline to drink to maintain electrolyte balance.
-
Baseline Urine Collection: Collect urine over a defined period (e.g., 24 hours) to establish baseline electrolyte excretion levels.
-
Compound Administration: Administer the test compound or vehicle control to the rats via a suitable route (e.g., subcutaneous injection or oral gavage).
-
Post-Treatment Urine Collection: Collect urine for a specified period following compound administration.
-
Urine Analysis: Measure the volume of urine collected and determine the concentrations of sodium (Na+) and potassium (K+) using a flame photometer or ion-selective electrodes.
-
Data Analysis: Calculate the total amount of Na+ and K+ excreted during the collection period. Compare the electrolyte excretion in the treated group to the vehicle control group. A decrease in Na+ excretion and an increase in K+ excretion are indicative of mineralocorticoid activity.[13][14]
Visualizations
Signaling Pathway of this compound
Caption: Genomic signaling pathway of this compound via the mineralocorticoid receptor.
Experimental Workflow for Characterizing a Synthetic Steroid Analog
Caption: A generalized experimental workflow for the characterization of a synthetic steroid analog.
Conclusion
This compound is a well-characterized and potent synthetic analog of aldosterone, with a clear mechanism of action centered on the activation of the mineralocorticoid receptor. Its high potency and favorable pharmacokinetic profile have established it as a cornerstone in the management of adrenal insufficiency. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and the development of novel mineralocorticoid receptor modulators. A thorough understanding of its comparative pharmacology, signaling pathways, and in vivo effects is essential for researchers and drug development professionals working in the field of steroid endocrinology and related therapeutic areas.
References
- 1. Apparent mineralocorticoid excess, pseudohypoaldosteronism, and urinary electrolyte excretion: toward a redefinition of mineralocorticoid action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fludrocortisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Fludrocortisone | C21H29FO5 | CID 31378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The mineralocorticoid receptor forms higher order oligomers upon DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Regulation of aldosterone secretion by mineralocorticoid receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mineralocorticoid receptor forms higher order oligomers upon DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Pharmacokinetics of oral fludrocortisone in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Effects of mineralocorticoids on Na+ and K+ excretion in the adrenalectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mineralo- and glucocorticoid effects on renal excretion of electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Dual Mechanisms of Fludrocortisone Acetate: A Technical Guide to Its Genomic and Non-Genomic Effects
For Immediate Release
A Deep Dive into the Molecular Mechanisms of a Potent Synthetic Corticosteroid for Researchers, Scientists, and Drug Development Professionals.
Fludrocortisone (B194907) Acetate, a synthetic corticosteroid with powerful mineralocorticoid activity, is a cornerstone in the management of adrenocortical insufficiency, such as in Addison's disease.[1][2][3] Its therapeutic efficacy stems from its ability to mimic endogenous aldosterone (B195564), thereby regulating electrolyte and water balance.[3] However, the molecular underpinnings of its action are multifaceted, extending beyond the classical genomic pathways to include rapid, non-genomic effects.[4][5] This technical guide provides a comprehensive investigation into these dual mechanisms, presenting key data, experimental methodologies, and visual representations of the signaling pathways involved.
The Classical Genomic Pathway: A Transcriptional Symphony
The traditional and well-established mechanism of fludrocortisone action is genomic, a process that involves the modulation of gene expression.[5][6] This pathway is characterized by a longer latency, typically hours to days, as it requires the synthesis of new proteins to elicit a physiological response.[7][8]
The process begins with the diffusion of the highly lipid-soluble fludrocortisone across the cell membrane.[9] In the cytoplasm, it binds to intracellular mineralocorticoid receptors (MR).[1][9] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.[9][10] Once in the nucleus, the fludrocortisone-MR complex acts as a ligand-inducible transcription factor, binding to specific DNA sequences known as hormone response elements (HREs).[11] This interaction initiates the transcription of target genes, leading to the synthesis of new proteins that mediate the drug's effects.[5][7]
A primary target of this genomic action is the regulation of ion transport in the distal tubules and collecting ducts of the kidneys.[1][10] Fludrocortisone upregulates the expression of the epithelial sodium channel (ENaC) on the apical membrane and Na+/K+-ATPase on the basolateral membrane of renal tubule cells.[7] This results in increased reabsorption of sodium and water, and excretion of potassium, thereby restoring electrolyte balance and increasing blood volume and pressure.[1][3][7] While its mineralocorticoid potency is profound—200 to 400 times greater than cortisol—fludrocortisone also possesses glucocorticoid activity, approximately 5 to 10 times that of cortisol, and can interact with glucocorticoid receptors (GR) to influence other metabolic and anti-inflammatory processes.[7][12]
The Rapid Non-Genomic Frontier: Actions Beyond Transcription
In contrast to the delayed onset of genomic effects, steroids can also elicit rapid cellular responses within seconds to minutes.[4][8] These non-genomic effects are, by definition, independent of gene transcription and protein synthesis.[5][13] While the precise mechanisms are still under intense investigation, evidence suggests that fludrocortisone, similar to aldosterone, can trigger these rapid responses.[4][6]
These effects are often initiated at the plasma membrane and involve the activation of second messenger systems.[11][14] One proposed mechanism involves the interaction of the steroid with a putative membrane-bound receptor, which could be a modified form of the classic intracellular receptor or a distinct entity.[5][15] This interaction can lead to the rapid activation of signaling cascades.
For instance, studies on mineralocorticoids have demonstrated rapid, non-genomic increases in intracellular calcium ([Ca2+]) in vascular smooth muscle cells.[4] This effect is mediated by the activation of phospholipase C (PLC), which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to Ca2+ release from intracellular stores and activation of protein kinase C (PKC).[4][14] Another observed rapid effect is the activation of the Na+/H+ exchanger, leading to an increase in intracellular sodium concentration.[14]
These rapid actions are thought to be crucial for the fine-tuning of cellular functions, such as cardiovascular responsivity, which cannot be adequately explained by the slower genomic mechanism alone.[4]
Data Summary: Genomic vs. Non-Genomic Effects at a Glance
The fundamental differences between the two pathways are summarized below, providing a clear comparative overview.
| Feature | Genomic Effects | Non-Genomic Effects |
| Latency | Hours to days[7][8] | Seconds to minutes[4][8] |
| Mechanism | Regulation of gene transcription and protein synthesis[5][11] | Activation of second messenger pathways[8][14] |
| Receptor Location | Primarily intracellular (cytoplasmic/nuclear)[9][10] | Putative membrane-bound receptors[5][15][16] |
| Mediators | Mineralocorticoid Receptor (MR), Glucocorticoid Receptor (GR), Hormone Response Elements (HREs)[7][9] | PLC, PKC, intracellular Ca2+, Na+/H+ exchanger[4][14] |
| Duration | Sustained, long-lasting[7] | Transient[13] |
| Inhibitors | Actinomycin D (transcription inhibitor), Cycloheximide (translation inhibitor)[5] | Specific kinase inhibitors (e.g., staurosporine), PLC inhibitors (e.g., neomycin)[4] |
The following table presents quantitative data extracted from relevant studies, highlighting the potency and kinetics of fludrocortisone's non-genomic actions.
| Parameter | Value | Cell Type/Model | Effect Measured |
| EC50 | ~0.1 to 0.5 nmol/L | Rat Aortic Smooth Muscle Cells | Increase in intracellular Ca2+[4] |
| Time to Effect | 1-2 minutes (onset) | Cultured Kidney Cells (MDCK) | Increase in cytosolic Na+[14] |
| Time to Plateau | 3 to 5 minutes | Rat Aortic Smooth Muscle Cells | Increase in intracellular Ca2+[4] |
| Max Ca2+ Increase | ~40 nmol/L | Rat Aortic Smooth Muscle Cells | Increase in intracellular Ca2+[4] |
| Na+ Increase | From ~9 mmol/L to ~40 mmol/L | Cultured Kidney Cells (MDCK) | Increase in cytosolic Na+[14] |
Experimental Protocols for Differentiating Mechanisms
Distinguishing between the genomic and non-genomic effects of fludrocortisone is critical for a complete understanding of its pharmacology. The following methodologies are key to this endeavor.
Protocol 1: Use of Transcription and Translation Inhibitors
A cornerstone of differentiating between these pathways is the use of inhibitors.
-
Objective: To determine if the observed effect of fludrocortisone is dependent on new gene transcription and protein synthesis.
-
Methodology:
-
Culture target cells (e.g., renal epithelial cells, vascular smooth muscle cells) under appropriate conditions.
-
Pre-incubate a subset of cells with a transcription inhibitor, such as Actinomycin D , or a translation inhibitor, like Cycloheximide , for a sufficient duration to block these processes.[5]
-
A control group of cells is incubated with vehicle alone.
-
Expose both inhibitor-treated and control cells to fludrocortisone.
-
Measure the desired cellular response at various time points (e.g., ion concentration, protein expression, channel activity).
-
-
Interpretation:
-
Genomic Effect: The response to fludrocortisone will be blocked or significantly attenuated in the presence of Actinomycin D or Cycloheximide.
-
Non-Genomic Effect: The rapid, early-phase response to fludrocortisone will remain intact despite the presence of these inhibitors.[5]
-
Protocol 2: Measurement of Rapid Changes in Intracellular Ion Concentration
Techniques that allow for real-time measurement of intracellular signaling molecules are vital for studying non-genomic effects.
-
Objective: To quantify rapid, fludrocortisone-induced changes in intracellular calcium ([Ca2+]) or sodium ([Na+]).
-
Methodology (for [Ca2+]):
-
Load cultured cells with a fluorescent calcium indicator dye, such as Fura-2 AM .
-
Use fura-2 spectrofluorometry to measure the ratio of fluorescence at different excitation wavelengths, which corresponds to the intracellular free Ca2+ concentration.[4]
-
Establish a baseline reading.
-
Introduce fludrocortisone to the cell culture and record changes in fluorescence in real-time.
-
-
Methodology (for [Na+]):
-
Interpretation: A rapid increase in fluorescence following fludrocortisone administration, occurring within minutes, is indicative of a non-genomic effect.[4][14]
Protocol 3: Assessing Cell Surface Protein Expression
Genomic mechanisms often alter the total number of protein channels available, including those on the cell surface.
-
Objective: To determine if fludrocortisone treatment alters the abundance of specific proteins (e.g., ENaC subunits) on the plasma membrane.
-
Methodology:
-
Treat animals or cultured cells with fludrocortisone or vehicle for a defined period (typically longer, to allow for genomic effects).
-
Perform cell surface biotinylation . This involves labeling surface proteins with a biotin (B1667282) reagent that cannot penetrate the cell membrane.
-
Lyse the cells and use streptavidin-coated beads to pull down the biotinylated (i.e., cell surface) proteins.
-
Analyze the pulled-down protein fraction using Western blotting with antibodies specific to the protein of interest (e.g., ENaC subunits).
-
-
Interpretation: An increase in the amount of the target protein in the biotinylated fraction from fludrocortisone-treated samples compared to controls would indicate a genomic effect leading to increased cell surface expression.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Nongenomic effects of aldosterone on intracellular Ca2+ in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The nongenomic actions of aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genomic and rapid effects of aldosterone: what we know and do not know thus far - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Fludrocortisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C23H31FO6 | CID 225609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Non-genomic action of the mineralocorticoid aldosterone on cytosolic sodium in cultured kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Role of Fludrocortisone Acetate in Sodium and Potassium Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fludrocortisone (B194907) acetate (B1210297), a potent synthetic mineralocorticoid, is a critical therapeutic agent for managing conditions characterized by aldosterone (B195564) deficiency, such as Addison's disease. Its primary physiological effects—sodium retention and potassium excretion—are mediated through its intricate regulation of ion transport mechanisms in the distal nephron of the kidney. This technical guide provides an in-depth analysis of the molecular pathways, quantitative effects, and experimental methodologies related to fludrocortisone's role in sodium and potassium homeostasis. By acting as a powerful agonist of the mineralocorticoid receptor, fludrocortisone initiates a genomic cascade that ultimately increases the activity of key ion channels and transporters, including the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump, while also influencing potassium secretion through the renal outer medullary potassium (ROMK) channel. Understanding these mechanisms is paramount for the development of novel therapeutics targeting electrolyte and blood pressure regulation.
Core Signaling Pathway: The Mineralocorticoid Receptor Cascade
Fludrocortisone exerts its primary influence on sodium and potassium transport through a well-defined genomic signaling pathway initiated by its binding to the intracellular mineralocorticoid receptor (MR).[1] As a lipophilic steroid, fludrocortisone readily diffuses across the cell membrane of target epithelial cells in the distal tubules and collecting ducts of the kidney.[2]
Receptor Binding and Nuclear Translocation: In the cytoplasm, fludrocortisone binds to the MR, which is typically held in an inactive state within a multiprotein complex. This binding induces a conformational change in the receptor, leading to the dissociation of chaperone proteins like heat shock proteins. The activated fludrocortisone-MR complex then translocates into the nucleus.[1]
Transcriptional Regulation: Within the nucleus, the ligand-bound MR functions as a transcription factor, binding to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes. This interaction initiates the transcription of aldosterone-induced proteins, which are the primary effectors of the physiological response to fludrocortisone.[1]
Modulation of Key Ion Transporters
The aldosterone-induced proteins synthesized in response to fludrocortisone stimulation directly and indirectly modulate the activity and abundance of critical ion channels and pumps responsible for sodium reabsorption and potassium secretion.
Epithelial Sodium Channel (ENaC)
ENaC is the primary channel for sodium entry across the apical membrane of principal cells in the distal nephron.[1] Fludrocortisone significantly increases ENaC activity through two main mechanisms:
-
Reduced Channel Degradation: The predominant and more rapid mechanism involves the serum- and glucocorticoid-inducible kinase 1 (SGK1). Fludrocortisone upregulates the transcription of SGK1. SGK1 then phosphorylates the E3 ubiquitin ligase Nedd4-2 (Neural precursor cell expressed, developmentally down-regulated 4-2).[1][3] This phosphorylation creates a binding site for 14-3-3 proteins, which sequester Nedd4-2 and prevent it from ubiquitinating ENaC.[4] The reduced ubiquitination of ENaC leads to its decreased endocytosis and degradation, resulting in a higher density of active channels at the cell surface.[1]
-
Increased Gene Expression: The fludrocortisone-MR complex can also directly, though more slowly, increase the transcription of the genes encoding the subunits of ENaC (SCNNA1, SCNNB1, and SCNNG1).[1]
Na+/K+-ATPase (Sodium-Potassium Pump)
To maintain the electrochemical gradient necessary for continuous sodium influx through ENaC, fludrocortisone also upregulates the Na+/K+-ATPase pump located on the basolateral membrane of renal tubule cells.[5] This pump actively transports three sodium ions out of the cell into the bloodstream in exchange for two potassium ions, thereby keeping intracellular sodium concentrations low.[1] The increased expression of Na+/K+-ATPase is a genomic effect, resulting from the transcriptional activation by the fludrocortisone-MR complex.[5]
Renal Outer Medullary Potassium (ROMK) Channel
The secretion of potassium into the tubular fluid is primarily mediated by ROMK channels on the apical membrane. Aldosterone, and by extension fludrocortisone, has been shown to increase the mRNA expression of several ROMK isoforms.[1] This transcriptional upregulation ensures that as sodium is reabsorbed, potassium is efficiently secreted, maintaining overall electrolyte balance.
Quantitative Data on Fludrocortisone's Effects
The following tables summarize the quantitative effects of fludrocortisone on serum electrolyte levels and the expression of key ion transporters. It is important to note that while direct quantitative data for fludrocortisone's effect on ion channel expression at the molecular level is limited, studies using aldosterone and other corticosteroids provide valuable insights into the magnitude of these changes.
Table 1: Effect of Fludrocortisone on Serum Sodium and Potassium Levels in Humans
| Study Population | Fludrocortisone Dosage | Duration of Treatment | Change in Serum Sodium | Change in Serum Potassium | Reference |
| Healthy Subjects | 0.4 mg/day | 10 days | Not significantly changed | Decrease from 4.1 to 3.4 mmol/liter | [6] |
| Patients with Primary Adrenal Insufficiency | 50-75 µ g/daily | 72 months | Positive linear correlation with dose | Negative linear correlation with dose | [7] |
| Patients with Chronic Kidney Disease (Group 1) | 0.05–0.1 mg/day | Median 169 days | Not reported | Decrease from 6.14 to 4.52 mEq/L | [8] |
| Patients with Chronic Kidney Disease (Group 2) | 0.05–0.1 mg/day | Median 169 days | Not reported | Decrease from 6.37 to 4.08 mEq/L | [8] |
Table 2: Effects of Mineralocorticoids and Glucocorticoids on Ion Transporter Expression
| Steroid Hormone | Target Ion Channel/Transporter | Tissue/Model | Effect on Abundance | Reference |
| Dexamethasone (B1670325) | αENaC | Rat Kidney | 2.26-fold increase | [9] |
| Dexamethasone | Na+/H+ exchanger 3 (NHE3) | Rat Kidney | 1.36-fold increase | [9] |
| Dexamethasone | Na+-K+-2Cl− cotransporter 2 (NKCC2) | Rat Kidney | 1.49-fold increase | [9] |
| Dexamethasone | Na-Cl cotransporter (NCC) | Rat Kidney | 1.72-fold increase | [9] |
| Aldosterone | γENaC mRNA | Rat Hypothalamus | Significant increase | [10] |
| Aldosterone | ROMK mRNA (isoforms 2, 3, and 6) | Rat Kidney | Significant increase | [1] |
Note: Data for dexamethasone and aldosterone are used as proxies to indicate the potential magnitude of fludrocortisone's effects on these transporters, as all three can act via the mineralocorticoid receptor.
Key Experimental Protocols
The investigation of fludrocortisone's effects on ion transport relies on a combination of molecular biology and electrophysiological techniques.
Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression
This technique is used to measure the relative abundance of mRNA transcripts for ion channels.
Protocol:
-
Cell Culture and Treatment: Culture a suitable renal epithelial cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) to confluence. Treat cells with the desired concentration of fludrocortisone or vehicle control for a specified time.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol, RNeasy Mini Kit). Assess RNA integrity and quantity.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., SCNNA1, KCNJ1) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene.
Note: Primer sequences should be designed to span exon-exon junctions to avoid amplification of genomic DNA.
Example Human Primer Sequences:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| SCNNA1 | TGTGTCCAGAGCCCATCATC | AGGCAGACACAGGAAGACGA |
| SCNNB1 | AAGGAGGAAGAGGCCAAGAA | GCTGGCTGTAGAAGGTGAAG |
| SCNNG1 | CTGCTACATCGCCATCTTCC | GTTGTCCTTCTCCAGCTCCT |
| KCNJ1 | GCCATCAACCTGGTGGTCTC | CAGCAGCAGGAAGTAGAAGAGG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Western Blotting for Protein Expression
This method quantifies the total and cell-surface abundance of ion channel proteins.
Protocol:
-
Protein Extraction: Lyse fludrocortisone-treated and control cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
Cell Surface Biotinylation (for surface protein analysis):
-
Incubate live cells with a membrane-impermeable biotinylation reagent.
-
Lyse the cells and capture biotinylated proteins using streptavidin-coated beads.
-
Elute the captured proteins for Western blot analysis.
-
-
SDS-PAGE: Separate 20-30 µg of protein lysate by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-αENaC, anti-Na+/K+-ATPase) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD imager.
-
Analysis: Quantify band intensity using image analysis software and normalize to a loading control (e.g., β-actin).
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This technique is used to verify the interaction between proteins, such as SGK1 and Nedd4-2.
Protocol:
-
Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-SGK1) overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-Nedd4-2) to confirm the interaction.
Ussing Chamber for Measuring Ion Transport
The Ussing chamber is used to measure the net ion transport across an epithelial monolayer.
Protocol:
-
Cell Culture: Grow a polarized monolayer of renal epithelial cells (e.g., MDCK cells) on a permeable support.
-
Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with an appropriate physiological buffer (e.g., Ringer's solution) and maintain at 37°C with aeration.
-
Measurement of Transepithelial Electrical Resistance (TEER): Measure TEER to ensure monolayer integrity.
-
Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV. The current required to maintain this voltage is the short-circuit current (Isc), which represents the net active ion transport.
-
Experimental Manipulation: After establishing a stable baseline Isc, add fludrocortisone to the basolateral compartment. Record the change in Isc over time. To confirm the involvement of ENaC, an ENaC inhibitor like amiloride (B1667095) can be added to the apical side at the end of the experiment.
-
Data Analysis: Calculate the change in Isc in response to fludrocortisone and other pharmacological agents.
Conclusion
Fludrocortisone acetate plays a pivotal role in the regulation of sodium and potassium transport by mimicking the action of aldosterone. Its interaction with the mineralocorticoid receptor triggers a genomic cascade that leads to the increased expression and activity of ENaC and Na+/K+-ATPase, and influences ROMK channels. This results in enhanced sodium reabsorption and potassium excretion in the distal nephron. A thorough understanding of these molecular mechanisms, supported by the detailed experimental protocols provided in this guide, is essential for researchers and drug development professionals aiming to modulate electrolyte balance and blood pressure for therapeutic purposes. The continued investigation into the nuanced effects of fludrocortisone and the development of more specific pharmacological tools will undoubtedly pave the way for novel treatments for a range of cardiovascular and renal diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Fludrocortisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Use of the Ussing chamber technique to study nutrient transport by epithelial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation of Nedd4-2 by Sgk1 regulates epithelial Na+ channel cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Potassium supplementation ameliorates mineralocorticoid-induced sodium retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Aldosterone mediated regulation of epithelial sodium channel (ENaC) subunits in the rat hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Steroid Therapy: A Historical Perspective on the Discovery and Development of Fludrocortisone Acetate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The mid-20th century marked a transformative period in the field of steroid chemistry and therapy, witnessing the discovery and synthesis of potent corticosteroids that revolutionized the treatment of numerous inflammatory and endocrine disorders. Among these groundbreaking discoveries, the emergence of Fludrocortisone Acetate (B1210297) (originally known as 9α-fluorohydrocortisone acetate) stands as a pivotal achievement. This synthetic corticosteroid, the first of its kind to be marketed, not only provided a powerful new tool for managing adrenal insufficiency but also opened the door to the era of fluorinated steroids, fundamentally altering the landscape of drug design and development. This technical guide delves into the historical journey of Fludrocortisone Acetate, from its chemical synthesis and biological characterization to its early clinical applications, providing researchers and scientists with a comprehensive understanding of this landmark therapeutic agent.
The Genesis of a Potent Mineralocorticoid: Discovery and Synthesis
The story of this compound is intrinsically linked to the broader quest to understand and synthesize adrenal corticosteroids. Following the dramatic clinical success of cortisone (B1669442) in the late 1940s, researchers embarked on a mission to create more potent and specific steroid analogues. A significant breakthrough came in 1953 when Josef Fried and Emily F. Sabo of the Squibb Institute for Medical Research successfully synthesized 9α-fluorinated derivatives of cortisone and hydrocortisone (B1673445).[1][2] Their seminal work, published in the Journal of the American Chemical Society in 1954 , detailed the introduction of a fluorine atom at the 9α position of the steroid nucleus, a modification that unexpectedly and profoundly enhanced the biological activity of the parent compounds.[3][4] this compound was subsequently introduced for medical use in 1954.[5]
Experimental Protocols: The Synthesis of 9α-Fluorohydrocortisone Acetate
The synthesis of 9α-fluorohydrocortisone acetate by Fried and Sabo represented a significant advancement in steroid chemistry. While the original publication provides the most detailed account, the general principles of the synthesis can be outlined as follows:
Starting Material: The synthesis typically begins with a readily available corticosteroid precursor, such as hydrocortisone (cortisol).
Key Reaction Step: Fluorination: The critical step involves the introduction of a fluorine atom at the 9α position. This was achieved through a multi-step process that often involved the formation of an intermediate with a double bond between carbons 9 and 11, followed by the addition of a fluorine-containing reagent. A common method involved the use of reagents like hydrogen fluoride (B91410) in a non-aqueous solvent such as pyridine.[6]
General Synthetic Scheme:
Caption: Simplified workflow for the synthesis of this compound.
Purification: The final product, 9α-fluorohydrocortisone acetate, would then be purified using techniques standard at the time, such as crystallization and chromatography, to yield a product of high purity for biological and clinical evaluation.
Unveiling Potent Biological Activity: Early Experimental Evaluation
The introduction of the 9α-fluoro substituent had a dramatic and unforeseen impact on the biological properties of hydrocortisone. Early experimental studies revealed a remarkable increase in both mineralocorticoid and glucocorticoid activity.
Experimental Protocols: Assessment of Mineralocorticoid and Glucocorticoid Activity
In the 1950s, the biological activity of new steroid compounds was primarily assessed through animal bioassays.
Mineralocorticoid Activity Assay (Rat Bioassay): This assay was designed to measure the sodium-retaining and potassium-excreting effects of a steroid. A common protocol involved the following steps:
-
Animal Model: Adrenalectomized male rats were used to eliminate the influence of endogenous adrenal steroids.
-
Dietary Control: The rats were maintained on a sodium-deficient diet to sensitize them to the effects of mineralocorticoids.
-
Steroid Administration: The test compound (e.g., this compound) was administered, typically via subcutaneous injection.
-
Urine Collection and Analysis: Urine was collected over a defined period, and the concentrations of sodium and potassium were measured.
-
Endpoint: The mineralocorticoid activity was quantified by the decrease in urinary sodium excretion and the increase in urinary potassium excretion compared to control animals.[7][8]
Glucocorticoid Activity Assay: Glucocorticoid potency was often determined by measuring the anti-inflammatory effects or the effect on glycogen (B147801) deposition in the liver.
-
Anti-inflammatory Assay (e.g., Granuloma Pouch Assay): An inflammatory response was induced in rats, and the ability of the steroid to suppress this inflammation was measured.
-
Liver Glycogen Deposition Assay: Adrenalectomized mice or rats were administered the steroid, and the amount of glycogen deposited in the liver was quantified. An increase in liver glycogen was indicative of glucocorticoid activity.
Quantitative Data: Potency Comparison
The early bioassays revealed the exceptional potency of this compound. The following table summarizes the relative potencies of Fludrocortisone compared to hydrocortisone, based on data from various sources.
| Steroid | Relative Mineralocorticoid Potency | Relative Glucocorticoid Potency |
| Hydrocortisone | 1 | 1 |
| Fludrocortisone | >100 | ~10 |
Data compiled from multiple sources indicating the significantly enhanced mineralocorticoid and glucocorticoid activity of Fludrocortisone.[9]
From Bench to Bedside: Early Clinical Development and Applications
The potent mineralocorticoid activity of this compound made it a prime candidate for treating conditions characterized by adrenal insufficiency, most notably Addison's disease. Early clinical trials in the mid-1950s confirmed its efficacy in restoring electrolyte balance and improving the clinical status of patients.
Experimental Protocols: Early Clinical Trials in Addison's Disease
The pioneering clinical studies of this compound in patients with Addison's disease laid the foundation for its long-standing therapeutic use. A typical study protocol from that era would include:
-
Patient Population: A small cohort of patients with a confirmed diagnosis of Addison's disease.
-
Study Design: Often an open-label or single-arm trial where patients received this compound.
-
Dosage and Administration: Oral doses of this compound were administered, with the dosage titrated based on clinical and biochemical responses.
-
Monitoring Parameters:
-
Clinical: Blood pressure (lying and standing), body weight, and assessment for signs of edema or dehydration.
-
Biochemical: Serum levels of sodium and potassium, and urinary excretion of these electrolytes.
-
-
Endpoints: The primary endpoints were the normalization of serum electrolytes, stabilization of blood pressure, and overall clinical improvement of the patient.[10]
Quantitative Data: Effects on Electrolyte Balance and Blood Pressure
Early clinical investigations provided clear quantitative evidence of this compound's potent mineralocorticoid effects in humans. The table below summarizes the typical effects observed in patients with adrenal insufficiency treated with this compound.
| Parameter | Effect of this compound Treatment |
| Serum Sodium | Increased towards normal range |
| Serum Potassium | Decreased towards normal range |
| Urinary Sodium Excretion | Markedly decreased |
| Urinary Potassium Excretion | Increased |
| Blood Pressure | Increased, particularly in hypotensive patients |
| Body Weight | Increased due to sodium and water retention |
These early studies demonstrated that this compound could effectively replace the deficient aldosterone (B195564) production in patients with Addison's disease, leading to a significant improvement in their health and well-being.
Mechanism of Action: The Mineralocorticoid Receptor Signaling Pathway
This compound exerts its potent physiological effects by mimicking the action of the endogenous mineralocorticoid, aldosterone. It binds with high affinity to the mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily.
Upon entering the target cell, Fludrocortisone binds to the cytoplasmic MR. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins and its translocation into the nucleus. Inside the nucleus, the hormone-receptor complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the synthesis of new proteins that ultimately mediate the physiological effects of the hormone.
Caption: Signaling pathway of Fludrocortisone via the Mineralocorticoid Receptor.
Conclusion
The discovery and development of this compound marked a watershed moment in medicinal chemistry and endocrinology. The strategic introduction of a fluorine atom into the hydrocortisone molecule yielded a compound with unprecedented mineralocorticoid potency, providing a life-saving therapy for patients with adrenal insufficiency. The pioneering work of Fried and Sabo not only delivered a crucial therapeutic agent but also established the principle of using halogenation to modulate the biological activity of steroids, a strategy that continues to influence drug design to this day. The historical perspective of this compound serves as a testament to the power of chemical innovation in addressing unmet medical needs and continues to be a cornerstone in the management of mineralocorticoid deficiency.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nationalacademies.org [nationalacademies.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 9α-FLUORO DERIVATIVES OF CORTISONE AND HYDROCORTISONE | Semantic Scholar [semanticscholar.org]
- 5. Fludrocortisone - Wikipedia [en.wikipedia.org]
- 6. CN107915766A - A kind of preparation method of fludrocortison acetate - Google Patents [patents.google.com]
- 7. Bioassay of mineralocorticoids: relationship of structure to physiological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. This compound | C23H31FO6 | CID 225609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. [9-Alpha-fluoro-hydrocortisone in therapy of Addison's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fludrocortisone Acetate-Induced Hypertension in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction: The fludrocortisone (B194907) acetate-salt model is a widely utilized experimental paradigm for inducing mineralocorticoid-dependent hypertension in rodents. Fludrocortisone, a potent synthetic agonist of the mineralocorticoid receptor, mimics the effects of aldosterone.[1][2] Its administration, particularly in conjunction with a high-salt diet, leads to renal sodium and water retention, volume expansion, and a subsequent increase in blood pressure.[1] This model is highly relevant for studying the pathophysiology of salt-sensitive hypertension and for evaluating the efficacy of novel antihypertensive therapies. Often, the protocol is combined with a uninephrectomy (surgical removal of one kidney) to accelerate and exacerbate the hypertensive response. This document provides detailed protocols, expected quantitative outcomes, and mechanistic insights for establishing this model in rats.
Mechanism of Action
Fludrocortisone acetate (B1210297) is a pro-drug that is hydrolyzed to its active form, fludrocortisone.[2] Its hypertensive effects are primarily mediated through the activation of mineralocorticoid receptors (MR) in the principal cells of the distal nephron and collecting ducts of the kidney.[1]
Signaling Pathway: The binding of fludrocortisone to the cytoplasmic MR triggers a conformational change, leading to the dissociation of heat shock proteins. The activated receptor-ligand complex then translocates to the nucleus, where it binds to hormone response elements on the DNA. This initiates the transcription of specific genes, notably the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump. The upregulation of these proteins enhances the reabsorption of sodium ions (Na+) and water from the tubular fluid into the bloodstream, while simultaneously promoting the excretion of potassium ions (K+). The resulting increase in extracellular fluid volume leads to elevated cardiac output and, consequently, hypertension.
Caption: Signaling pathway of fludrocortisone acetate in renal principal cells.
Experimental Protocols
Two common protocols are presented below. The DOCA-salt model, which is mechanistically analogous to the fludrocortisone model, is often preferred due to the long-acting nature of commercially available pellets. Uninephrectomy is recommended for a more robust and rapid hypertensive response.[3]
Protocol 1: this compound Injection Model
This protocol uses daily subcutaneous injections of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old, ~300g)
-
This compound powder
-
Sesame oil (for vehicle)
-
Sodium Chloride (NaCl)
-
Standard rat chow
-
Sterile syringes and needles (25-27 gauge)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine) for uninephrectomy
Procedure:
-
Acclimatization: House rats in standard conditions for at least one week before the experiment.
-
Uninephrectomy (Optional but Recommended):
-
Anesthetize the rat.
-
Make a lateral abdominal incision to access the left kidney.
-
Ligate the left renal artery, vein, and ureter, and carefully remove the kidney.
-
Suture the muscle and skin layers.
-
Provide post-operative analgesia and allow a recovery period of 1-2 weeks.[3]
-
-
Baseline Measurements: Before starting treatment, measure and record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) for several consecutive days using a non-invasive tail-cuff method or telemetry.
-
Induction of Hypertension:
-
Diet: Replace drinking water with a 1% or 2% NaCl solution.[4]
-
Drug Administration: Prepare a sterile suspension of this compound in sesame oil. Administer a daily subcutaneous (SC) injection of this compound at a dose of 10 mg/kg.[1] The control group should receive daily SC injections of the vehicle (sesame oil).
-
-
Monitoring:
-
Continue to measure blood pressure and heart rate 2-3 times per week for the duration of the study (typically 3-5 weeks).
-
Monitor body weight, food, and water intake weekly.
-
-
Endpoint: After 3-5 weeks, when a stable hypertensive state is achieved, rats can be used for further pharmacological studies.
Protocol 2: Deoxycorticosterone Acetate (DOCA) Pellet Implantation Model
This protocol uses a long-acting subcutaneous pellet, reducing the need for daily injections.
Materials:
-
Male Sprague-Dawley rats (~250-300g)
-
DOCA pellets (e.g., 200 mg, 21-day release)
-
Placebo/sham pellets
-
Sodium Chloride (NaCl) and Potassium Chloride (KCl)
-
Surgical instruments for pellet implantation
Procedure:
-
Acclimatization & Uninephrectomy: Follow steps 1 and 2 from Protocol 1.
-
Baseline Measurements: Follow step 3 from Protocol 1.
-
Induction of Hypertension:
-
Diet: Replace drinking water with a solution containing 1% NaCl and 0.2% KCl.[5]
-
Pellet Implantation: Anesthetize the rat. Make a small incision in the skin on the dorsal side (scapular region). Create a subcutaneous pocket using blunt dissection and insert a 200 mg DOCA pellet. Close the incision with wound clips or sutures. The control group receives a sham pellet.
-
-
Monitoring: Follow step 5 from Protocol 1. Hypertension typically develops over 3-4 weeks.[5]
-
Endpoint: After 21-28 days, rats should exhibit stable hypertension and are ready for subsequent experiments.
Data Presentation: Expected Outcomes
The following tables summarize representative quantitative data from studies using the DOCA-salt hypertension model in rats. Values are presented as Mean ± SEM.
Table 1: Time Course of Mean Arterial Pressure (MAP) and Heart Rate (HR) Data synthesized from a study in uninephrectomized Sprague-Dawley rats with DOCA-salt treatment.[6]
| Parameter | Group | Baseline | Week 1 | Week 2 | Week 3 (Day 21) |
| MAP (mmHg) | Sham | 105 ± 2 | 107 ± 2 | 108 ± 3 | 110 ± 2 |
| DOCA-Salt | 105 ± 2 | 115 ± 3 | 125 ± 4 | 132 ± 2 | |
| HR (beats/min) | Sham | 360 ± 5 | 355 ± 6 | 350 ± 5 | 343 ± 4 |
| DOCA-Salt | 362 ± 4 | 340 ± 7 | 320 ± 8 | 306 ± 5 |
Table 2: Hemodynamic Parameters After 4-5 Weeks of Induction Data compiled from studies in Long-Evans (LE) and Sprague-Dawley (SD) rats.[5][7][8]
| Parameter | Control/Sham Group | DOCA/Fludrocortisone-Salt Group | Duration | Rat Strain |
| Systolic BP (mmHg) | 117 ± 4 | 189 ± 5 | 5 Weeks | LE |
| Mean Arterial Pressure (mmHg) | 106 ± 4 | 163 ± 8 | ~3 Weeks | SD |
| Mean Arterial Pressure (mmHg) | ~115 (vehicle) | 151 ± 7 | 4 Weeks | SD |
| Heart Rate (beats/min) | 374 ± 11 | 358 ± 12 | ~3 Weeks | SD |
Visualizations
Experimental Workflow Diagram
This diagram outlines the key stages of inducing hypertension using the fludrocortisone/DOCA-salt model.
References
- 1. benchchem.com [benchchem.com]
- 2. Fludrocortisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [bio-protocol.org]
- 4. scialert.net [scialert.net]
- 5. One-Month Serotonin Infusion Results in a Prolonged Fall in Blood Pressure in the Deoxycorticosterone Acetate (DOCA) Salt Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
Dissolving Fludrocortisone Acetate for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludrocortisone (B194907) acetate (B1210297) is a potent synthetic corticosteroid with high mineralocorticoid and moderate glucocorticoid activity.[1] It is an essential tool in various cell culture experiments for studying electrolyte balance, signal transduction, and gene expression. Due to its hydrophobic nature, proper dissolution and handling are critical for obtaining accurate and reproducible results. These application notes provide detailed protocols for the preparation of fludrocortisone acetate solutions for in vitro studies, along with relevant technical data and diagrams to guide researchers.
Data Presentation
Solubility and Stock Solution Parameters
The solubility of this compound varies significantly between aqueous and organic solvents. Preparing a high-concentration stock solution in an appropriate organic solvent is the standard and recommended practice for cell culture applications.
| Parameter | Value | Source(s) |
| Molecular Weight | 422.49 g/mol | [2] |
| Solubility in DMSO | ≥ 84 mg/mL (≥ 198.82 mM) | [2] |
| Solubility in Ethanol | Soluble | [3] |
| Solubility in Acetone | 50 mg/mL | |
| Recommended Stock Solution Solvent | DMSO or Ethanol | [2] |
| Recommended Stock Solution Concentration | 10-200 mM in DMSO | [2] |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 1 year | [2] |
| Stability in Aqueous Solution (40 µg/mL in 17% Ethanol) | At least 60 days at +4°C | [3] |
Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of this compound.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.
Working Concentrations in Cell Culture
The optimal working concentration of this compound is cell-type and experiment-dependent. It is recommended to perform a dose-response study to determine the ideal concentration for a specific application.
| Cell Type/System | Concentration Range | Observed Effect | Source(s) |
| Zebrafish (in vivo) | 6 - 42 ng/L | Altered gene expression and circadian rhythm | [4] |
| Mammalian Cells (general) | 10 nM - 1 µM | Typically used for studying mineralocorticoid receptor activation | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder (MW: 422.49 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 422.49 g/mol = 0.0042249 g = 4.22 mg
-
-
Weigh the powder: Accurately weigh 4.22 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Ensure complete dissolution: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.
-
Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol details the dilution of the stock solution to a final working concentration in cell culture medium. It is crucial to maintain a low final concentration of the organic solvent (typically ≤ 0.1%) to avoid cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated pipettes and sterile tips
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions (if necessary): For lower final concentrations, it is recommended to perform an intermediate dilution step in cell culture medium to ensure accurate pipetting and minimize solvent concentration.
-
Example for a 1 µM final concentration:
-
Prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium. Mix well by gentle pipetting.
-
-
-
Prepare the final working solution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium.
-
Example for a 1 µM final concentration in 2 mL of medium:
-
Add 2 µL of the 100 µM intermediate solution to 1998 µL of pre-warmed cell culture medium in your experimental well or tube.
-
-
-
Mix gently: Gently swirl the plate or tube to ensure homogenous mixing of the this compound in the medium.
-
Include controls: Always include a vehicle control in your experiments by adding the same final concentration of DMSO (or the solvent used for the stock solution) to the cell culture medium without the drug.
Mandatory Visualizations
Signaling Pathway of this compound
This compound exerts its effects primarily by binding to and activating the mineralocorticoid receptor (MR) and, to a lesser extent, the glucocorticoid receptor (GR).[1] Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes.
Caption: this compound Signaling Pathway.
Experimental Workflow for Preparing this compound Working Solution
The following diagram illustrates the logical steps for preparing a working solution of this compound for cell culture experiments.
Caption: Workflow for this compound Solution Preparation.
References
Application Notes and Protocols for Utilizing Fludrocortisone Acetate in Zebrafish Models of Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for studying cardiovascular diseases due to its genetic tractability, rapid development, and optical transparency, which allows for in vivo visualization of cardiac function. While various models of cardiac injury and heart failure exist in zebrafish, the use of the synthetic mineralocorticoid, fludrocortisone (B194907) acetate (B1210297), to induce cardiovascular pathologies is a novel approach. Fludrocortisone acetate is a potent agonist of the mineralocorticoid receptor (MR), which is known to be involved in the pathogenesis of cardiovascular diseases such as hypertension, cardiac fibrosis, and heart failure in mammals. The zebrafish also possesses a functional mineralocorticoid receptor, making it a viable model to investigate the downstream effects of MR activation.[1][2]
These application notes provide a proposed framework and detailed protocols for utilizing this compound to develop a zebrafish model of cardiovascular disease, with a focus on inducing phenotypes relevant to heart failure and cardiac fibrosis. The methodologies outlined here are based on established zebrafish techniques and the known action of this compound in other model systems, offering a foundation for researchers to explore this potential new disease model.
Data Presentation
The following tables summarize the anticipated and previously reported quantitative data from studies involving this compound exposure in zebrafish.
Table 1: Effects of this compound on Zebrafish Larval Heart Rate
| Concentration (ng/L) | Exposure Duration | Heart Rate (beats per minute) | Percent Change from Control | Reference |
| 0 (Control) | 21 days (F1 embryos) | Baseline | 0% | [3][4] |
| 6 | 21 days (F1 embryos) | Increased | Significant increase | [3][4] |
| 42 | 21 days (F1 embryos) | Increased | Significant increase | [3][4] |
| 81 | Post-hatch exposure | Increased | Significant increase | [3][4] |
Note: Specific beats per minute were not provided in the reference, only that a significant increase was observed. Further dose-response studies are required to quantify this effect precisely.
Table 2: Anticipated Phenotypic Outcomes of this compound Exposure in Zebrafish
| Phenotype | Method of Quantification | Expected Outcome |
| Pericardial Edema | Area measurement (ImageJ) | Increased pericardial area |
| Cardiac Fibrosis | Picrosirius Red Staining | Increased collagen deposition |
| Heart Failure Markers | qPCR (nppa, nppb) | Upregulation of gene expression |
| Cardiac Function | Ventricular Shortening Fraction | Decreased shortening fraction |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for administration to zebrafish.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
In a sterile environment, weigh the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).[5]
-
Vortex thoroughly to ensure complete dissolution. Sonication can be used to aid dissolution.[5]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year.[5]
-
Protocol 2: Induction of Cardiovascular Phenotypes in Zebrafish Larvae
-
Objective: To expose zebrafish larvae to this compound to induce cardiovascular phenotypes.
-
Materials:
-
Procedure (Static Immersion): [8][9]
-
Collect freshly fertilized zebrafish embryos and maintain them in E3 medium at 28.5°C.
-
At 24 hours post-fertilization (hpf), dechorionate the embryos manually using fine forceps.
-
Prepare a range of working concentrations of this compound by diluting the stock solution in E3 medium. A suggested starting range is 1 µM to 50 µM. Ensure the final DMSO concentration does not exceed 0.1% in all groups, including a vehicle control (0.1% DMSO in E3 medium).
-
Array the dechorionated embryos into multi-well plates, with one embryo per well containing the treatment or control solution.
-
Incubate the plates at 28.5°C.
-
Observe the larvae daily for the development of pericardial edema and record heart rate at 48, 72, and 96 hpf.
-
At the desired endpoint (e.g., 96 hpf), larvae can be processed for further analysis (histology, gene expression).
-
Protocol 3: Assessment of Cardiovascular Phenotypes
-
Objective: To quantify the cardiovascular phenotypes induced by this compound.
-
Sub-protocol 3.1: Quantification of Pericardial Edema
-
Anesthetize larvae in tricaine (B183219) solution.
-
Mount larvae laterally in 3% methylcellulose (B11928114) on a glass slide.
-
Capture images of the pericardial region using a microscope with a digital camera.
-
Using ImageJ software, trace the area of the pericardial sac and measure the area.[10][11]
-
Compare the pericardial area of treated larvae to control larvae.
-
-
Sub-protocol 3.2: Measurement of Heart Rate
-
Acclimate anesthetized larvae on a heated microscope stage (28.5°C).
-
Record high-speed videos (at least 30 frames per second) of the beating heart.[12]
-
Manually count the number of ventricular contractions over a 15-second interval and multiply by four to get beats per minute.[12]
-
Alternatively, use automated software that analyzes pixel changes in the video to determine heart rate.[4][13][14]
-
-
Sub-protocol 3.3: Histological Assessment of Cardiac Fibrosis
-
At the experimental endpoint, euthanize larvae and fix them in 4% paraformaldehyde overnight at 4°C.
-
Process the larvae for paraffin (B1166041) embedding and sectioning.
-
Perform Picrosirius Red staining on the heart sections to visualize collagen fibers.[15][16][17][18][19]
-
Image the stained sections under bright-field and polarized light microscopy.
-
Quantify the area of red staining (collagen) relative to the total myocardial area using ImageJ to determine the extent of fibrosis.
-
-
Sub-protocol 3.4: Gene Expression Analysis
-
Quantitative PCR (qPCR):
-
At the desired time points, pool larvae from each treatment group and extract total RNA.[20][21]
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for genes associated with heart failure, such as nppa and nppb.[1][22][23]
-
Normalize the expression levels to a suitable reference gene (e.g., ef1a).
-
-
Whole-Mount in situ Hybridization (WISH):
-
Mandatory Visualizations
Caption: Experimental workflow for inducing and analyzing cardiovascular disease phenotypes in zebrafish using this compound.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of static immersion and intravenous injection systems for exposure of zebrafish embryos to the natural pathogen Edwardsiella tarda - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of static immersion and intravenous injection systems for exposure of zebrafish embryos to the natural pathogen Edwardsiella tarda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ZFIN Transgenic Construct: Tg(myl7:NLS-EGFP) [zfin.org]
- 11. Triphenyl phosphate-induced pericardial edema in zebrafish embryos is reversible following depuration in clean water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantifying Cardiac Functions in Embryonic and Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of Methods for Cardiac Rhythm Detection in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An automatic method to calculate heart rate from zebrafish larval cardiac videos - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 16. boekelsci.com [boekelsci.com]
- 17. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abcam.cn [abcam.cn]
- 20. diacomp.org [diacomp.org]
- 21. Identification of Novel Reference Genes Suitable for qRT-PCR Normalization with Respect to the Zebrafish Developmental Stage | PLOS One [journals.plos.org]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacological and Genetic Disruption of C-Type Natriuretic Peptide (nppcl) Expression in Zebrafish (Danio rerio) Causes Stunted Growth during Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Whole Mount In Situ Hybridization in Zebrafish [protocols.io]
- 25. Using Whole Mount in situ Hybridization to Link Molecular and Organismal Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ZFIN: Zebrafish Book: Molecular Methods [zfin.org]
- 27. research.fredhutch.org [research.fredhutch.org]
Application Notes and Protocols for Fludrocortisone Acetate Preparation for Osmotic Pump Delivery in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludrocortisone (B194907) acetate (B1210297) is a potent synthetic corticosteroid with high mineralocorticoid activity, making it a valuable tool for inducing experimental models of hypertension, cardiac hypertrophy, and other cardiovascular and renal pathologies in mice.[1][2][3] Continuous delivery of Fludrocortisone Acetate via osmotic pumps allows for sustained and controlled exposure, mimicking chronic disease states more effectively than intermittent injections. This document provides detailed protocols for the preparation and administration of this compound using osmotic pumps in mice, along with relevant quantitative data and a depiction of the underlying signaling pathway.
Data Presentation
Table 1: this compound Dosage and Vehicle Information for Osmotic Pump Delivery in Mice
| Parameter | Details | Reference |
| Drug | This compound | [1] |
| Vehicle | 85% Polyethylene Glycol 400 (PEG-400) and 15% Dimethyl Sulfoxide (DMSO) | [1] |
| Dosage (Continuous Infusion) | 12 mg/kg/day | [1] |
| Duration of Infusion | 28 days | [1] |
| Animal Model | C57BL/6J, ApoE-/-, and LDLR-/- mice | [1] |
| Primary Observed Effects | Increased systolic blood pressure, aortic pathologies | [1][4] |
Table 2: Dose-Dependent Effects of Subcutaneous this compound Injections in C57BL/6 Mice
Note: This data is from subcutaneous injection studies but can inform dose selection for continuous delivery.
| Dose (mg/kg) | Peak Daily Water Intake (approx. mL) | Peak Daily 1.8% Saline Intake (approx. mL) | Onset of Peak Effect | Reference |
|---|---|---|---|---|
| 5 | ~15 | ~7 | 1-2 days | |
| 10 | ~18 | ~9 | 1-2 days |
| 25 | ~22 | ~12 | 1-2 days |[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Osmotic Pumps
Materials:
-
This compound powder
-
Polyethylene Glycol 400 (PEG-400)
-
Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile syringe filter (0.22 µm)
-
Sterile syringes and needles
-
Vortex mixer
Procedure:
-
Vehicle Preparation: In a sterile tube, prepare the vehicle solution by combining 85% PEG-400 and 15% DMSO. For example, to make 1 mL of vehicle, mix 850 µL of PEG-400 and 150 µL of DMSO. Vortex thoroughly to ensure a homogenous solution. The use of PEG-400 and DMSO is effective for dissolving poorly water-soluble steroids like this compound.[1][6][7]
-
Calculating Drug Concentration: Determine the required concentration of this compound based on the desired daily dose, the average body weight of the mice, and the specific osmotic pump's flow rate.
-
Formula: Concentration (mg/mL) = [Desired Dose (mg/kg/day) x Average Mouse Body Weight (kg)] / [Pump Flow Rate (mL/day)]
-
Example Calculation (for a 12 mg/kg/day dose in a 25g mouse using an Alzet Model 2004 pump with a flow rate of 0.25 µL/hr):
-
Convert flow rate to mL/day: 0.25 µL/hr * 24 hr/day = 6 µL/day = 0.006 mL/day
-
Convert mouse weight to kg: 25 g = 0.025 kg
-
Calculate daily dose in mg: 12 mg/kg/day * 0.025 kg = 0.3 mg/day
-
Calculate required concentration: 0.3 mg/day / 0.006 mL/day = 50 mg/mL
-
-
-
Dissolving this compound: Weigh the required amount of this compound powder and add it to the prepared vehicle. Vortex vigorously until the powder is completely dissolved. Gentle warming may aid in dissolution, but ensure the solution returns to room temperature before filling the pumps.
-
Sterilization: Sterilize the final this compound solution by passing it through a 0.22 µm syringe filter into a sterile tube. This is a critical step to prevent infection at the implantation site.
Protocol 2: Osmotic Pump Filling and Priming
Materials:
-
Prepared sterile this compound solution
-
Alzet Osmotic Pumps (select model based on desired duration and flow rate)
-
Sterile filling tube (provided with pumps)
-
Sterile syringes
-
Sterile 0.9% saline solution
-
Incubator at 37°C
Procedure:
-
Pump Filling: Under aseptic conditions, fill the osmotic pumps with the sterile this compound solution according to the manufacturer's instructions. Ensure no air bubbles are trapped in the pump reservoir.
-
Pump Priming: For immediate and consistent delivery upon implantation, it is crucial to prime the filled pumps. Place the filled pumps in sterile 0.9% saline at 37°C for at least 4-6 hours before implantation. This allows the osmotic layer to become hydrated and initiate pumping at a steady rate.
Protocol 3: Subcutaneous Implantation of Osmotic Pumps in Mice
Materials:
-
Anesthetized mouse
-
Primed osmotic pump
-
Sterile surgical instruments (scalpel, forceps, wound clips or sutures)
-
Antiseptic solution (e.g., povidone-iodine or chlorhexidine)
-
Analgesics for post-operative care
Procedure:
-
Animal Preparation: Anesthetize the mouse using an approved protocol. Shave the fur from the dorsal mid-scapular region and sterilize the skin with an antiseptic solution.
-
Incision: Make a small midline incision (approximately 1 cm) in the skin.
-
Subcutaneous Pocket Formation: Using blunt dissection with a hemostat or forceps, create a small subcutaneous pocket just large enough to accommodate the osmotic pump.
-
Pump Implantation: Insert the primed osmotic pump into the subcutaneous pocket, with the delivery portal pointing away from the incision site.
-
Wound Closure: Close the incision with wound clips or sutures.
-
Post-Operative Care: Administer analgesics as per your institution's approved protocol and monitor the mouse for signs of pain, infection, and proper recovery. House the mice individually to prevent interference with the surgical site.
Signaling Pathway and Experimental Workflow
Mineralocorticoid Receptor Signaling Pathway
This compound, as a mineralocorticoid receptor (MR) agonist, initiates a signaling cascade that leads to various physiological effects.[8] Upon binding to the cytoplasmic MR, the receptor-ligand complex translocates to the nucleus. In the nucleus, it binds to hormone response elements on DNA, regulating the transcription of target genes.[9] This can lead to both genomic and non-genomic effects, including the transactivation of the epidermal growth factor receptor (EGFR) and subsequent production of reactive oxygen species (ROS), contributing to cellular stress and pathology.[10][11]
Caption: Mineralocorticoid Receptor Signaling Pathway
Experimental Workflow
The following diagram outlines the key steps for preparing and administering this compound via osmotic pumps in mice.
Caption: Experimental Workflow for Osmotic Pump Delivery
References
- 1. benchchem.com [benchchem.com]
- 2. Experimental cardiac hypertrophy induced by oral administration of mineralocorticoid and saline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astaxanthin protects this compound-induced cardiac injury by attenuating oxidative stress, fibrosis, and inflammation through TGF-β/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects of this compound and deoxycorticosterone acetate on salt appetite in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3711606A - Enhancing tissue penetration of physiologically active steroidal agents with dmso - Google Patents [patents.google.com]
- 7. Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic aspects of mineralocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Mineralocorticoid receptor activation is crucial in the signalling pathway leading to the Anrep effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Studying Epithelial Sodium Channel (ENaC) Regulation with Fludrocortisone Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludrocortisone (B194907) acetate (B1210297), a potent synthetic mineralocorticoid, serves as a critical tool for investigating the regulation of the epithelial sodium channel (ENaC). ENaC is a key regulator of sodium and water balance in various epithelial tissues, including the kidneys, lungs, and colon. Its dysregulation is implicated in several pathologies, most notably hypertension. Fludrocortisone acetate mimics the action of the endogenous mineralocorticoid aldosterone (B195564), potently activating the mineralocorticoid receptor (MR) and initiating a signaling cascade that ultimately increases ENaC activity at the cell surface. These application notes provide a comprehensive overview of the use of this compound in studying ENaC regulation, complete with detailed experimental protocols and quantitative data from relevant studies.
Mechanism of Action: The Mineralocorticoid Receptor Pathway
This compound exerts its effects on ENaC primarily through a genomic mechanism involving the intracellular mineralocorticoid receptor (MR).[1][2] As a lipophilic steroid, it readily diffuses across the cell membrane and binds to the MR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins and the translocation of the fludrocortisone-MR complex into the nucleus.
Within the nucleus, the activated complex functions as a transcription factor, binding to hormone response elements (HREs) in the promoter regions of target genes. This leads to the transcriptional upregulation of several key proteins involved in the ENaC regulatory pathway. A critical mediator is the serum and glucocorticoid-inducible kinase 1 (SGK1). SGK1, in turn, phosphorylates and inactivates the ubiquitin ligase Nedd4-2. Under basal conditions, Nedd4-2 targets the ENaC subunits for ubiquitination and subsequent degradation. By inhibiting Nedd4-2, this compound treatment leads to a decrease in ENaC retrieval from the plasma membrane, thereby increasing the density of active channels at the cell surface and enhancing sodium reabsorption.[3]
Data Presentation
The following tables summarize quantitative data on the effects of corticosteroids on ENaC expression and activity. It is important to note that while this compound is a potent mineralocorticoid, much of the detailed in vitro research has been conducted using the endogenous ligand aldosterone or the synthetic glucocorticoid dexamethasone, which can also activate the MR. The data presented here are derived from studies using these analogous compounds and should be considered as a guide for designing experiments with this compound.
Table 1: Effect of Corticosteroids on ENaC Subunit Expression
| Compound | Cell Type/Model | Concentration/Dose | Incubation Time | ENaC Subunit | Fold Change in Expression | Reference |
| Dexamethasone | Rat Kidney (in vivo infusion) | 24 µ g/day | 1 week | αENaC (protein) | 2.26 ± 0.04 | [4] |
| Corticosteroids | Renal Collecting Duct Monolayers | Not Specified | Not Specified | αENaC (mRNA & protein) | ~10 | [5] |
| Corticosteroids | Renal Collecting Duct Monolayers | Not Specified | Not Specified | βENaC (mRNA & protein) | 1.2 - 2.0 | [5] |
| Aldosterone & Corticosterone | Rat Hypothalamic Slices | Not Specified | Not Specified | γENaC (mRNA & protein) | Significant Increase | [6][7] |
| SGK1 (downstream effector) | Mouse CCD Cells | Not Specified | Not Specified | αENaC (mRNA) | ~45% decrease with dominant negative SGK1 | [8] |
| SGK1 (downstream effector) | Mouse CCD Cells | Not Specified | Not Specified | βENaC (mRNA) | ~90% decrease with dominant negative SGK1 | [8] |
Table 2: Effect of Corticosteroids on ENaC Activity (Amiloride-Sensitive Current)
| Compound | Cell Type/Model | Concentration/Dose | Incubation Time | Measurement | Fold Change in Activity | Reference |
| Corticosteroids | Renal Collecting Duct Monolayers | Not Specified | Not Specified | Amiloride-Sensitive Current | 5 - 8 | [5] |
| Glucocorticoids | MR-/- Mouse Renal Cortical Collecting Duct | Not Specified | Not Specified | Amiloride-Sensitive Na+ Absorption | ~25% of wild-type | [9] |
| Glucocorticoids | MR-/- Mouse Distal Colon | Not Specified | Not Specified | Amiloride-Sensitive Na+ Absorption | ~50% of wild-type | [9] |
| Aldosterone | M-1 Renal Cortical Collecting Duct Cells | 10 nM | 24 hours | Amiloride-Sensitive Transepithelial Current | ~7 | [10] |
Mandatory Visualizations
Caption: Signaling pathway of this compound in ENaC regulation.
Caption: Experimental workflow for studying ENaC regulation by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on ENaC regulation.
Protocol 1: Cell Culture and this compound Treatment
This protocol is applicable to renal epithelial cell lines such as M-1 (mouse cortical collecting duct) or A6 (Xenopus laevis kidney), which are commonly used models for studying ENaC.
Materials:
-
M-1 or A6 cells
-
Appropriate cell culture medium (e.g., DMEM/F-12 for M-1, NCTC-109 for A6) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed M-1 or A6 cells in culture plates at a density that allows them to reach confluence within 2-3 days.
-
Cell Growth: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. For A6 cells, the optimal temperature is 28°C with 1% CO2.
-
Steroid Deprivation (Optional but Recommended): Once cells are confluent, switch to a steroid-free medium for 24 hours to reduce basal ENaC activity.
-
This compound Treatment:
-
Prepare working solutions of this compound in a steroid-free medium at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and add the prepared treatment solutions.
-
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours) to assess both early and late effects on ENaC expression and activity.
-
Harvesting: After incubation, proceed with RNA or protein extraction for expression analysis or prepare for functional assays.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for ENaC Subunit mRNA Expression
Materials:
-
Treated and control cells from Protocol 1
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
Primers for α, β, and γ ENaC subunits and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from the cells according to the manufacturer's protocol of the chosen kit. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing qPCR master mix, forward and reverse primers for the target gene (e.g., α-ENaC) or housekeeping gene, and cDNA template.
-
Run the reactions in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the ENaC subunits to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the 2^-ΔΔCt method.
-
Protocol 3: Western Blotting for ENaC Subunit Protein Expression
Materials:
-
Treated and control cells from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against α, β, and γ ENaC subunits and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the ENaC subunit expression to the loading control.
Protocol 4: Ussing Chamber Assay for Amiloride-Sensitive Short-Circuit Current (Isc)
Materials:
-
Confluent cell monolayers grown on permeable supports (e.g., Transwell inserts)
-
Ussing chamber system
-
Ringer's solution
-
Amiloride (B1667095) (ENaC inhibitor)
-
Forskolin (optional, to assess CFTR-dependent currents)
Procedure:
-
Monolayer Preparation: Grow epithelial cells on permeable supports until a high transepithelial resistance (TER) is achieved. Treat with this compound as described in Protocol 1.
-
Ussing Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral chambers. Fill both chambers with pre-warmed Ringer's solution.
-
Equilibration: Allow the system to equilibrate and record the baseline short-circuit current (Isc).
-
Amiloride Application: Add amiloride (typically 10 µM) to the apical chamber to block ENaC-mediated sodium transport.
-
Measurement: The decrease in Isc after amiloride application represents the amiloride-sensitive current, which is a measure of ENaC activity.
-
Data Analysis: Calculate the amiloride-sensitive Isc for control and fludrocortisone-treated monolayers.
Protocol 5: Patch-Clamp Electrophysiology for Single-Channel Analysis
Materials:
-
Treated and control cells from Protocol 1
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette and bath solutions (composition depends on the specific experiment, but typically contain Na+ as the charge carrier)
Procedure:
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage.
-
Pipette Fabrication: Pull patch pipettes to a resistance of 5-10 MΩ.
-
Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane (cell-attached configuration).
-
Single-Channel Recording: Record single-channel currents at a fixed holding potential.
-
Data Analysis: Analyze the recordings to determine the channel open probability (Po) and the number of active channels (N) in the patch. The product NPo is a measure of total channel activity.
Conclusion
This compound is a valuable pharmacological tool for elucidating the molecular mechanisms of ENaC regulation. By acting through the mineralocorticoid receptor, it initiates a well-defined signaling cascade that provides multiple points for experimental intervention and analysis. The protocols and data provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding the intricate control of ENaC and its role in health and disease. While much of the detailed quantitative data comes from studies using aldosterone and dexamethasone, the shared mechanism of action makes these findings highly relevant for guiding research with this compound. Researchers should, however, perform their own dose-response and time-course experiments to optimize conditions for their specific experimental system.
References
- 1. Fludrocortisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of epithelial Na+ channels by adrenal steroids: mineralocorticoid and glucocorticoid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discordant effects of corticosteroids and expression of subunits on ENaC activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldosterone mediated regulation of epithelial sodium channel (ENaC) subunits in the rat hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldosterone Mediated Regulation of Epithelial Sodium Channel (ENaC) Subunits in the Rat Hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gene regulation of ENaC subunits by serum- and glucocorticoid-inducible kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of the epithelial Na+ channel via glucocorticoids in mineralocorticoid receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of ENaC subunits in epithelia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models of Mineralocorticoid Excess Using Fludrocortisone Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inducing mineralocorticoid excess in animal models using Fludrocortisone (B194907) Acetate (B1210297) (FCA). This model is a cornerstone for studying the pathophysiology of conditions characterized by elevated mineralocorticoid activity, such as certain forms of hypertension and cardiovascular disease.
Introduction
Fludrocortisone acetate is a potent synthetic corticosteroid with high mineralocorticoid activity, making it a valuable tool for mimicking the effects of endogenous aldosterone.[1][2][3] Administration of this compound to laboratory animals, often in combination with a high-salt diet, leads to the development of a well-characterized model of mineralocorticoid excess. This model is instrumental in investigating the mechanisms of salt-sensitive hypertension, cardiovascular and renal fibrosis, and endothelial dysfunction. The DOCA-salt hypertensive rat model, which utilizes the mineralocorticoid deoxycorticosterone acetate, is a well-established alternative and shares many mechanistic similarities.[4][5][6][7][8]
The primary mechanism of fludrocortisone-induced pathology involves its binding to the mineralocorticoid receptor (MR) in the distal tubules and collecting ducts of the kidneys.[1] This activation promotes sodium and water reabsorption and potassium excretion, leading to volume expansion and a subsequent increase in blood pressure.[1][3] Beyond its renal effects, mineralocorticoid receptor activation in other tissues, including the heart and blood vessels, contributes to inflammation, fibrosis, and vascular remodeling.[9][10]
Data Presentation
Table 1: Recommended Dosages of this compound for Inducing Mineralocorticoid Excess
| Animal Model | Dosage | Route of Administration | Frequency | Duration | Notes |
| Mouse (C57BL/6J) | 12 mg/kg/day | Subcutaneous osmotic pump | Continuous infusion | 28 days | A high-salt diet (e.g., 1% NaCl in drinking water) is often used to potentiate the hypertensive effect.[1] |
| Rat (Wistar) | 10 mg/kg | Subcutaneous injection | Once daily | 3 weeks | Fludrocortisone is typically dissolved in a vehicle like sesame oil. A high-salt diet is also recommended.[1][11] |
Table 2: Expected Physiological Changes in this compound-Induced Models
| Parameter | Expected Change | Typical Timeframe for Observation | Species |
| Systolic Blood Pressure | Significant increase | 2-4 weeks | Mouse, Rat[1] |
| Heart Rate | Variable, may decrease | 2-3 weeks | Rat[11] |
| Water Intake | Increased (polydipsia) | Within the first few days | Mouse, Rat[3] |
| Urine Output | Increased (polyuria) | Within the first few days | Mouse, Rat[3] |
| Body Weight | Increase (due to fluid retention) | Throughout the study | Mouse, Rat[3] |
| Serum Sodium | Increased | 4 days | Human[12] |
| Serum Potassium | Decreased (hypokalemia) | Throughout the study | Mouse, Rat[3] |
Experimental Protocols
Protocol 1: Induction of Mineralocorticoid Excess in Mice using Osmotic Pumps
Materials:
-
This compound powder
-
Vehicle solution (e.g., 85% Polyethylene glycol 400 and 15% Dimethyl sulfoxide)[1]
-
Sterile 0.22 µm filter
-
Osmotic pumps (e.g., Alzet Model 2004)
-
Surgical instruments for subcutaneous implantation
-
Anesthetics and analgesics
-
Wound clips or sutures
-
Metabolic cages (optional, for monitoring intake and output)
Procedure:
-
Fludrocortisone Solution Preparation:
-
Prepare the vehicle solution.
-
Dissolve this compound in the vehicle to achieve the desired concentration for a 12 mg/kg/day dosage, based on the pump's flow rate and the average weight of the mice.[1]
-
Ensure the solution is sterile by filtering it through a 0.22 µm filter.
-
Fill the osmotic pumps with the fludrocortisone solution according to the manufacturer's instructions. Prime the pumps as required.
-
-
Surgical Implantation of Osmotic Pumps:
-
Anesthetize the mouse using an approved protocol.
-
Shave and sterilize the skin on the back, slightly posterior to the scapulae.
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic pump into the pocket, with the delivery portal entering first.
-
Close the incision with wound clips or sutures.
-
-
Post-operative Care and Monitoring:
-
Administer appropriate post-operative analgesia.
-
Monitor the animals for signs of pain, infection, or distress.
-
House the animals individually or in small groups with free access to food and water. If the experimental design requires, provide a high-salt solution (e.g., 1% NaCl) in the drinking water.[1]
-
-
Blood Pressure Measurement (Tail-Cuff Method):
-
Acclimate the mice to the restraining device and warming platform for several days before the first measurement.
-
During a measurement session, place the mouse in the restrainer on a warming platform set to 32-34°C.
-
Allow the mouse to acclimate for 5-10 minutes.
-
Position the tail cuff and sensor at the base of the tail.
-
Perform a series of 10-15 measurement cycles and record the systolic blood pressure.
-
Average the successful readings to obtain the final value for that session.
-
Protocol 2: Induction of Mineralocorticoid Excess in Rats by Subcutaneous Injection
Materials:
-
This compound powder
-
Sesame oil (or other suitable vehicle)
-
Syringes and needles for subcutaneous injection
-
High-sodium chloride diet and/or 2% NaCl drinking water[11]
Procedure:
-
Animal Acclimatization and Diet:
-
Acclimate the rats to the housing conditions for at least one week.
-
Provide a high-sodium diet and/or replace drinking water with a 2% NaCl solution.[11]
-
-
Fludrocortisone Preparation and Administration:
-
Monitoring:
-
Monitor blood pressure regularly using a non-invasive tail-cuff system.
-
Measure body weight, food, and water intake at regular intervals.
-
At the end of the study, collect blood and tissue samples for biochemical and histological analysis as required.
-
Visualization of Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Fludrocortisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. scialert.net [scialert.net]
- 12. Adverse cardiac effects of salt with fludrocortisone in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Fludrocortisone Acetate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed high-performance liquid chromatography (HPLC) methods for the quantitative analysis of fludrocortisone (B194907) acetate (B1210297) and its active form, fludrocortisone, in biological matrices, primarily human plasma. The protocols are designed to offer robust and sensitive quantification suitable for pharmacokinetic and other clinical studies.
Introduction
Fludrocortisone acetate is a synthetic corticosteroid with potent mineralocorticoid activity, used in the treatment of adrenocortical insufficiency (Addison's disease) and for managing orthostatic hypotension.[1] Due to its administration in very low dosages, highly sensitive analytical methods are required for its quantification in biological samples.[2][3] This document outlines two primary HPLC-based methods coupled with mass spectrometry (LC-MS/MS) and one HPLC-UV method, providing detailed protocols and comparative data. This compound is a pro-drug that is hydrolyzed to the active molecule, fludrocortisone, in the liver and other body fluids.[1]
Comparative Summary of HPLC Methods
The following tables summarize the key quantitative parameters of the described methods for easy comparison.
Table 1: Quantitative Parameters of LC-MS/MS Methods for Fludrocortisone/Fludrocortisone Acetate in Human Plasma
| Parameter | Method 1: LC-MS/MS for this compound | Method 2: LC-MS/MS for Fludrocortisone | Method 3: UHPLC-MS/MS for Fludrocortisone |
| Analyte | This compound | Fludrocortisone | Fludrocortisone |
| Internal Standard | Fluticasone Propionate[4] | Fludrocortisone-D2[2] | Fludrocortisone-d5[5] |
| Linearity Range | 5.0 - 2500.0 pg/mL[4] | 0.1 - 25 ng/mL[2] | 40 - 3000 pg/mL[5] |
| LLOQ | 5.0 pg/mL[4] | 0.1 ng/mL[2][6] | 40 pg/mL[5] |
| LOD | Not Reported | 0.05 ng/mL[2] | Not Reported |
| Recovery | 81.26%[4] | 101.8%[2] | Not Reported |
| Intra-assay Precision | Not Reported | < 10.9%[2] | 0.49 - 7.13%[5] |
| Inter-assay Precision | Not Reported | < 10.9%[2] | 0.83 - 5.87%[5] |
| Retention Time | Not Reported | 4.0 min[2] | Not Reported |
Table 2: HPLC-UV Method for this compound
| Parameter | Method 4: HPLC-UV |
| Analyte | This compound |
| Internal Standard | Norethindrone[7] |
| Linearity Range | 25 - 300 ng/mL[7] |
| LLOQ | Not Reported |
| LOD | Not Reported |
| Recovery from Tablets | 78 ± 3%[7] |
| Intra-day Precision | 1.9%[7] |
| Inter-day Precision | 2.5%[7] |
| Retention Time | 5.1 min[7] |
Experimental Protocols
Method 1: High-Sensitivity LC-MS/MS for this compound in Human Plasma
This method is designed for the detection of low levels of this compound in human plasma using a SCIEX Triple Quad™ 6500 LC/MS/MS System.[4]
1. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of human plasma, add the this compound standard (to achieve desired concentration) and 10 µL of Fluticasone Propionate internal standard.
-
Vortex the sample, then add 0.5 mL of Milli-Q water and vortex for 1 minute.[4]
-
Condition a Phenomenex Strata-X cartridge with methanol (B129727), followed by equilibration with Milli-Q water.[4]
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of 10% methanol in water.[4]
-
Elute the analytes with dichloromethane.[4]
-
Dry the eluate under a nitrogen stream at 40°C.
-
Reconstitute the dried sample in Acetonitrile:Water (50:50 v/v) for analysis.[4]
2. HPLC Conditions
-
System: SCIEX Triple Quad™ 6500 LC/MS/MS System.[4]
-
Details on the column and mobile phase composition are not specified in the provided source.
3. Mass Spectrometry Conditions
Caption: Workflow for this compound Sample Preparation using SPE.
Method 2: LC-MS/MS for Fludrocortisone in Human Plasma
This method is suitable for pharmacokinetic studies of fludrocortisone at low dosages.[2]
1. Sample Preparation (Solid-Phase Extraction)
-
Use a plasma sample (volume not specified, but 1000 µL has been noted as a higher volume in other studies[6]).
-
Add fludrocortisone-D2 as an internal standard.[2]
-
Perform solid-phase extraction. The specific sorbent (e.g., Oasis®-HLB) can be used.[6]
2. HPLC Conditions
-
Column: C18 column.[2]
-
Mobile Phase: Gradient of methanol and formate (B1220265) buffer.[2]
-
Flow Rate: Not specified.
-
Retention Time: 4.0 minutes for both fludrocortisone and the internal standard.[2]
3. Mass Spectrometry Conditions
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI).[2]
-
MRM Transitions:
Caption: Analytical Workflow for Fludrocortisone by LC-MS/MS.
Method 3: UHPLC-MS/MS for Fludrocortisone in Human Plasma
This is a highly sensitive method utilizing ultra-high-performance liquid chromatography.[5]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Use a human plasma sample.
-
Add fludrocortisone-d5 (B12419745) as the internal standard.[5]
-
Perform liquid-liquid extraction using tert-butyl methyl ether.[5]
2. UHPLC Conditions
-
Column: Chromolith RP18e.[5]
-
Mobile Phase: Acetonitrile and 2 mM ammonium (B1175870) formate (70:30, v/v).[5]
-
Flow Rate: 0.7 mL/min.[5]
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[5]
-
MRM Transitions:
Caption: UHPLC-MS/MS Method Workflow using Liquid-Liquid Extraction.
Method 4: HPLC-UV for this compound in Oral Solutions
This method is adapted for the quantification of this compound in prepared solutions, demonstrating its utility for formulation analysis.[3][7]
1. Sample Preparation
-
For solutions prepared from tablets, crush tablets, triturate with ethanol, and then add water. The mixture is filtered to obtain a clear solution.[7]
-
Dilute a sample of the solution in the mobile phase to fall within the calibration curve range (e.g., 25-300 ng/mL).[7]
-
Add Norethindrone as the internal standard.[7]
2. HPLC Conditions
-
Column: C18 reverse phase column (e.g., Novapack C18, 4 µm, 15 cm).[3]
-
Mobile Phase: Water, acetonitrile, and tetrahydrofuran (B95107) (60:33:7 v/v/v).[3][7]
-
Flow Rate: 0.8 mL/min.[3]
-
Detection: UV at 238 nm.[3]
-
Retention Times:
Caption: HPLC-UV Analysis Workflow for this compound.
Concluding Remarks
The choice of method for quantifying this compound depends on the required sensitivity and the available instrumentation. LC-MS/MS methods offer superior sensitivity, with LLOQs in the low pg/mL range, making them ideal for pharmacokinetic studies in biological matrices where concentrations are exceedingly low.[4][5] HPLC-UV methods, while less sensitive, are robust and suitable for analyzing pharmaceutical dosage forms or solutions where concentrations are higher.[3] Proper method validation according to regulatory guidelines is crucial before implementation for clinical or research purposes.
References
- 1. Fludrocortisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Human plasma quantification of fludrocortisone using liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry after low-dosage administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciex.jp [sciex.jp]
- 5. A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Fludrocortisone Acetate solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with fludrocortisone (B194907) acetate (B1210297) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of fludrocortisone acetate?
A1: this compound is practically insoluble in water.[1][2][3] Its reported aqueous solubility is approximately 0.04 mg/mL, which is equivalent to 54 mg/L at 25°C. This low solubility can present significant challenges in preparing aqueous solutions for in vitro and in vivo experiments.
Q2: In which common laboratory solvents is this compound more soluble?
A2: this compound exhibits significantly higher solubility in organic solvents compared to water. It is sparingly soluble in anhydrous ethanol (B145695) and slightly soluble in chloroform (B151607) and methanol.[4] Dimethyl sulfoxide (B87167) (DMSO) is a particularly effective solvent, capable of dissolving this compound at high concentrations.[5]
Q3: How can I prepare an aqueous working solution of this compound for my experiments?
A3: Due to its poor water solubility, the recommended method is to first prepare a high-concentration stock solution in an organic solvent, typically DMSO. This stock solution can then be serially diluted to the desired final concentration in your aqueous experimental medium, such as a buffer or cell culture medium. It is crucial to ensure the final concentration of the organic solvent is low enough (ideally <0.5%) to avoid toxicity or off-target effects in your experiment.[6]
Q4: My this compound precipitates out of solution when I add it to my aqueous medium. What can I do?
A4: Precipitation upon dilution of a concentrated organic stock into an aqueous medium is a common issue. Here are several troubleshooting steps:
-
Reduce the final solvent concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible.
-
Use a serial dilution strategy: Instead of a single large dilution, perform one or more intermediate dilutions in your aqueous medium.[6]
-
Add the solution dropwise while stirring: This can help to disperse the compound more evenly and prevent localized high concentrations that lead to precipitation.
-
Gently warm the aqueous medium: Pre-warming your buffer or medium to 37°C can sometimes improve solubility.[6]
-
Consider solubilizing excipients: For acellular assays, low concentrations (0.01-0.05%) of non-ionic surfactants like Tween-20 or Triton X-100 can help maintain solubility. For cell-based assays, cyclodextrins can be explored, but their effects on the cells must be validated.[6]
Q5: How should I store this compound stock solutions?
A5: To ensure stability and prevent degradation, stock solutions of this compound in organic solvents should be stored at low temperatures. For long-term storage, -20°C or -80°C is recommended.[7] It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Data Presentation: Solubility of this compound
The following tables summarize the solubility of this compound in various solvents.
Table 1: Solubility in Common Solvents
| Solvent | Solubility | Concentration (mM) | Source |
| Water | 0.04 mg/mL | ~0.095 | [1] |
| Anhydrous Ethanol | 20 mg/mL | ~47.3 | [1] |
| DMSO | up to 84 mg/mL | ~198.8 | [5] |
| Chloroform | Slightly Soluble | Not Reported | [4] |
| Methanol | Slightly Soluble | Not Reported | [4] |
Table 2: Formulations for Enhanced Aqueous Solubility
| Formulation Components | Achieved Concentration | Source |
| 17% (v/v) Ethanol in Water | 40 µg/mL | [1][8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [7] |
Troubleshooting Guide
Issue 1: this compound Powder Does Not Dissolve in the Initial Solvent.
-
Solution 1: Verify Solvent Choice. Ensure you are using an appropriate organic solvent such as DMSO or ethanol for the initial stock solution, not an aqueous buffer.
-
Solution 2: Use Physical Dissolution Aids. Gentle warming in a water bath (not exceeding 37°C) or sonication can significantly assist in dissolving the powder.[6] Thorough vortexing is also recommended.
-
Solution 3: Check Solvent Quality. Use high-purity, anhydrous (water-free) solvents. The presence of moisture can reduce the solubility of hydrophobic compounds.[6]
Issue 2: Precipitation Occurs Immediately Upon Dilution into Aqueous Medium.
-
Solution 1: Minimize Final Organic Solvent Concentration. Keep the final concentration of the organic solvent below 0.5% to reduce the risk of precipitation and cellular toxicity.[6]
-
Solution 2: Employ a Step-wise Dilution. Perform serial dilutions to gradually decrease the concentration of the organic solvent.
-
Solution 3: Pre-warm the Aqueous Medium. Having the aqueous medium at 37°C can help to keep the compound in solution.[6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration primary stock solution of this compound.
Materials:
-
This compound powder (MW: 422.49 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculation: Determine the mass of this compound powder required. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 422.49 mg/mmol = 4.225 mg
-
-
Weighing: Accurately weigh 4.225 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Mixing: Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.
-
Physical Aids (if necessary): If the powder is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath until a clear solution is obtained.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Aqueous Working Solution from a 10 mM DMSO Stock
Objective: To prepare a dilute aqueous working solution from a concentrated DMSO stock, minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous medium (e.g., phosphate-buffered saline, cell culture medium)
-
Sterile microcentrifuge tubes
Methodology:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (100x):
-
Pipette 990 µL of the pre-warmed (if applicable) aqueous medium into a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM DMSO stock solution to the aqueous medium.
-
Mix gently by pipetting up and down. This creates a 100 µM intermediate solution in 1% DMSO.
-
-
Prepare Final Working Solution (10x):
-
Determine the final volume required for your experiment (e.g., 1 mL).
-
Pipette 900 µL of the pre-warmed aqueous medium into a new sterile tube.
-
Add 100 µL of the 100 µM intermediate solution to the aqueous medium.
-
Mix gently. This results in a final 10 µM working solution with a final DMSO concentration of 0.1%.
-
Signaling Pathway and Mechanism of Action
This compound is a synthetic corticosteroid that primarily acts as a potent mineralocorticoid receptor agonist, and also possesses glucocorticoid receptor agonist activity.[9] Its high lipid solubility allows it to readily cross cell membranes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 514-36-3 [chemicalbook.com]
- 3. nhathuocngocanh.com [nhathuocngocanh.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stability of this compound solutions prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fludrocortisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Fludrocortisone Acetate in DMSO: A Technical Guide to Stock Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of fludrocortisone (B194907) acetate (B1210297) in dimethyl sulfoxide (B87167) (DMSO) stock solutions. Below, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of fludrocortisone acetate for in vitro assays?
Due to its poor water solubility, a high-concentration stock solution of this compound should first be prepared in an appropriate organic solvent, with DMSO being a common choice. This stock solution can then be serially diluted to the final working concentration in your aqueous cell culture medium. A detailed protocol for stock solution preparation is provided in the "Experimental Protocols" section.
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
To prevent degradation and precipitation, proper storage is critical. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] General storage recommendations are provided in the table below.
Q3: What factors can influence the stability of this compound in DMSO?
Several factors can affect the stability of compounds stored in DMSO. Studies have shown that the presence of water in DMSO is a more significant contributor to compound degradation than oxygen.[2][3] Repeated freeze-thaw cycles can also lead to the degradation of the compound.[1][2][3]
Q4: I am seeing inconsistent results between experiments using the same stock solution. What could be the cause?
Inconsistent analytical results may stem from the degradation of your this compound stock solution due to improper storage or multiple freeze-thaw cycles. It is advisable to prepare fresh stock solutions from solid material and aliquot them into single-use vials before freezing. Always store solutions at the recommended temperatures.
Q5: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks. What do these represent?
The appearance of unexpected peaks in chromatograms may indicate the presence of degradation products.[4] For corticosteroids, degradation can occur, and identifying these impurities may require high-resolution mass spectrometry. Reviewing your storage conditions and handling procedures is crucial to minimize further degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in stock solution upon thawing | The concentration of this compound may exceed its solubility limit at lower temperatures. | Gently warm the solution and sonicate to aid in redissolution.[5] For future preparations, consider preparing a slightly lower concentration stock solution. |
| Loss of biological activity over time | The compound has degraded due to improper storage or handling. | Discard the old stock solution and prepare a fresh one. Ensure proper aliquoting and storage at -80°C for long-term use. |
| Variability in results across different aliquots | Inconsistent aliquoting or solvent evaporation from some vials. | Ensure accurate and consistent dispensing of aliquots. Use high-quality, well-sealing vials to prevent solvent evaporation. |
Data Presentation: Storage Recommendations and Stability Data
Table 1: Recommended Storage of this compound in DMSO
| Storage Temperature | Duration | Source(s) |
| -80°C | Up to 2 years | [1][5] |
| -20°C | Up to 1 year | [1][5] |
Note: These are general recommendations. For critical applications, it is advised to perform your own stability studies.
Table 2: Stability of this compound in Aqueous Ethanol (B145695) Solution
The following data, while not in DMSO, illustrates the stability of this compound in a 17% ethanol solution, highlighting the impact of temperature on degradation. The time to reach 90% of the initial concentration (t90) was determined.
| Preparation Source | Storage Temperature | t90 (days) |
| From Tablets | +4°C | 22 ± 3 |
| From Tablets | +23°C | 2 ± 1 |
| From Powder | +4°C | At least 60 |
| From Powder | +23°C | 11 ± 2 |
Data adapted from a study on this compound oral solutions.[6][7][8]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in experimental assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adsorption microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculation: Determine the required mass of this compound powder to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM).
-
Weighing: Accurately weigh the calculated amount of this compound powder in a suitable container.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, sonication can be used to aid dissolution.[1]
-
Aliquoting: Dispense the stock solution into single-use, sterile, and tightly sealed vials.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
Objective: To determine the concentration of this compound and detect any degradation products over time. This method is adapted from a published study on this compound stability.[6][7][8]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column
Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of acetonitrile (B52724) and water or a buffer system.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength appropriate for this compound (e.g., 240 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Methodology:
-
Sample Preparation: At specified time points (e.g., 0, 1, 3, 6, 12 months), thaw an aliquot of the DMSO stock solution. Dilute the sample to a suitable concentration for HPLC analysis using the mobile phase or a compatible solvent.
-
Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations.
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Data Analysis: Quantify the peak area of this compound in the samples against the calibration curve. The appearance of new peaks with different retention times may indicate degradation products.[4]
Visualizations
Caption: Workflow for preparing and assessing the stability of this compound in DMSO.
Caption: Simplified mechanism of action for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability of this compound solutions prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Glucocorticoid Effects of Fludrocortisone Acetate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing the off-target glucocorticoid effects of fludrocortisone (B194907) acetate (B1210297) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of fludrocortisone acetate?
This compound is a synthetic corticosteroid with potent mineralocorticoid activity and weaker glucocorticoid activity.[1]
-
On-Target Effects (Mineralocorticoid Receptor - MR): The primary, desired effect of fludrocortisone is the activation of the mineralocorticoid receptor (MR). This mimics the action of aldosterone (B195564), leading to sodium and water reabsorption and potassium excretion in the kidneys.[2] This is crucial for maintaining electrolyte balance and blood pressure.
-
Off-Target Effects (Glucocorticoid Receptor - GR): Fludrocortisone can also bind to and activate the glucocorticoid receptor (GR), though with lower affinity than for the MR.[3] This can lead to undesirable glucocorticoid-related side effects, especially at higher concentrations. These effects can include metabolic changes, immunosuppression, and suppression of the hypothalamic-pituitary-adrenal (HPA) axis.[2][4]
Q2: How can I differentiate between MR and GR-mediated effects in my experiment?
To distinguish between on-target MR activation and off-target GR activation, you can use selective receptor antagonists.
-
To Isolate GR Effects: Pre-treat your cells or animals with a specific MR antagonist, such as spironolactone (B1682167) or eplerenone. Any remaining effects of fludrocortisone can then be attributed to GR activation.
-
To Isolate MR Effects: Conversely, use a specific GR antagonist, like mifepristone (B1683876) (RU-486), to block the glucocorticoid pathway.
Q3: What are the key biomarkers to monitor for on-target mineralocorticoid activity in vivo?
Key biomarkers for assessing the mineralocorticoid activity of fludrocortisone in vivo include:
-
Serum and Urine Electrolytes: Monitor for decreased urinary sodium excretion and increased urinary potassium excretion.[5]
-
Blood Pressure: An increase in blood pressure is an expected consequence of fludrocortisone's sodium-retaining effects.[5]
-
Plasma Renin Activity (PRA): Fludrocortisone administration should lead to a dose-dependent suppression of PRA due to the negative feedback loop of the renin-angiotensin-aldosterone system.[5]
Q4: What are the signs of excessive glucocorticoid activity in animal models?
Signs of off-target glucocorticoid effects in animal models can include:
-
Weight loss or failure to thrive (at higher, non-physiological doses)
-
Hyperglycemia
-
Immunosuppression (increased susceptibility to infections)
-
Suppression of the HPA axis, leading to adrenal atrophy with chronic use.
Q5: Are there alternative compounds with lower off-target glucocorticoid effects?
While fludrocortisone is a potent mineralocorticoid, other corticosteroids have varying ratios of mineralocorticoid to glucocorticoid activity. For example, aldosterone is the endogenous mineralocorticoid with high specificity for the MR.[5] For purely glucocorticoid effects without mineralocorticoid action, dexamethasone (B1670325) is often used.[6] The choice of compound depends on the specific research question.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Recommended Action |
| High Glucocorticoid Receptor (GR) Activation Observed | Fludrocortisone concentration is too high, leading to significant GR binding. | Perform a dose-response curve to determine the EC50 for both MR and GR activation. Use the lowest effective concentration that maximizes MR activation while minimizing GR activation. |
| The cell line used has a high ratio of GR to MR expression. | Characterize the relative expression of MR and GR in your cell line. Consider using a cell line with a more favorable MR:GR ratio. | |
| Inconsistent Results in Reporter Assays | Poor transfection efficiency. | Optimize your transfection protocol. Use a positive control (e.g., a constitutively active promoter driving a reporter gene) to assess transfection efficiency. |
| Fludrocortisone solution instability or precipitation. | Prepare fresh fludrocortisone solutions for each experiment. Ensure the final solvent concentration in the culture medium is low and non-toxic to the cells. |
In Vivo Experiments
| Issue | Possible Cause | Recommended Action |
| Significant Weight Loss or Morbidity in Animals | Excessive glucocorticoid effect at the administered dose. | Immediately reduce the fludrocortisone dose. Monitor the animals closely for signs of distress. Consider a pilot study with a wider range of lower doses. |
| Dehydration due to excessive sodium and water retention coupled with potassium loss. | Monitor fluid intake and urine output. Ensure free access to water. Check serum electrolytes.[7] | |
| Variable Blood Pressure Response | Stress-induced fluctuations in blood pressure during measurement. | Acclimate animals to the blood pressure measurement device and procedure to minimize stress. Take multiple readings and average them.[7] |
| Inaccurate dosing. | Double-check dose calculations and the concentration of the fludrocortisone solution. Ensure consistent administration. | |
| Hypokalemia (Low Blood Potassium) | High mineralocorticoid activity leading to excessive potassium excretion. | Reduce the fludrocortisone dose. Consider potassium supplementation in the drinking water or diet, if it does not interfere with the experimental goals.[7] |
Data Presentation
Table 1: Comparative Potency of Fludrocortisone on Mineralocorticoid and Glucocorticoid Receptors
| Parameter | Mineralocorticoid Receptor (MR) | Glucocorticoid Receptor (GR) | Reference |
| Relative Binding Affinity | High | Moderate | [3] |
| EC50 (Half-maximal effective concentration) | Lower (more potent) | Higher (less potent) | [8] |
| Primary Endogenous Ligand | Aldosterone | Cortisol | [5] |
Note: Specific Ki and EC50 values can vary depending on the assay conditions and cell type used.
Experimental Protocols
Protocol 1: Luciferase Reporter Assay for MR and GR Activation
This protocol allows for the quantification of MR and GR activation by fludrocortisone.
Materials:
-
HEK293 cells (or other suitable cell line)
-
MR or GR expression plasmid
-
MR-responsive (e.g., MMTV-luc) or GR-responsive (e.g., GRE-luc) luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
Aldosterone (positive control for MR)
-
Dexamethasone (positive control for GR)
-
Spironolactone (MR antagonist)
-
Mifepristone (RU-486, GR antagonist)
-
Luciferase assay system
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the appropriate receptor expression plasmid (MR or GR) and the corresponding luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of fludrocortisone, aldosterone (for MR assay), or dexamethasone (for GR assay). Include vehicle controls and antagonist controls (pre-incubate with antagonist for 1 hour before adding agonist).
-
Incubation: Incubate for another 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the dose-response curves and calculate EC50 values.
Protocol 2: Quantitative PCR (qPCR) for Target Gene Expression
This protocol is for measuring the expression of genes regulated by MR and GR.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR primers for target genes (e.g., Sgk1, Scnn1a, Nedd4-2) and a housekeeping gene (e.g., Gapdh)
-
Real-time PCR instrument
Methodology:
-
Cell/Tissue Treatment: Treat cells or animals with fludrocortisone as described in your experimental design.
-
RNA Extraction: Isolate total RNA from cells or tissues using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and forward and reverse primers for each target and housekeeping gene.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
Table 2: Example qPCR Primer Sequences for Mouse Target Genes
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| Sgk1 | CTCATTCCAGACCGCTGACAAAC | CCAAGGCACTGGCTATTTCAGC | [9] |
| Scnn1a | GGTCATGGTGATTGGGAACCTTG | CATCCTGTCCACAGCAATCTGC | [10] |
| Nedd4-2 | TGTGTGTGCCCAATGAAGAG | CTTTCTGCACACACACACGA | (Primer sequences for Nedd4-2 can be designed using tools like NCBI Primer-BLAST based on the mouse reference sequence, as multiple variants exist.[11][12]) |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA | (Widely used housekeeping gene, sequences are readily available and should be validated for stable expression in the experimental model) |
Protocol 3: Assessment of HPA Axis Suppression (Dexamethasone Suppression Test Adaptation)
This protocol can be adapted to assess the glucocorticoid-mediated suppression of the HPA axis by fludrocortisone.
Materials:
-
This compound
-
Dexamethasone (as a positive control for suppression)
-
Blood collection supplies
-
Assay kits for corticosterone (B1669441) (in rodents) or cortisol (in humans/primates)
Methodology:
-
Baseline Blood Sample: Collect a baseline blood sample from the animals at a specific time point (e.g., in the morning).
-
Drug Administration: Administer a single dose of fludrocortisone or dexamethasone. The dose should be determined based on pilot studies.
-
Post-Treatment Blood Samples: Collect blood samples at defined time points after drug administration (e.g., 4, 8, and 24 hours).
-
Hormone Measurement: Measure the concentration of corticosterone or cortisol in the plasma or serum samples using an appropriate assay (e.g., ELISA or LC-MS/MS).
-
Data Analysis: Compare the post-treatment hormone levels to the baseline levels. Significant suppression of endogenous corticosterone/cortisol indicates a glucocorticoid effect on the HPA axis. The low-dose dexamethasone suppression test is a standard clinical test for HPA axis function.[13][14][15]
Mandatory Visualizations
Caption: Fludrocortisone signaling via MR and GR pathways.
Caption: Troubleshooting workflow for off-target effects.
References
- 1. Clinical Question: How are glucocorticoids and mineralocorticoids different? – Pharm to Farm [info.umkc.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Glucocorticoids with or without fludrocortisone in septic shock: a narrative review from a biochemical and molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Mineralocorticoid Agonist Fludrocortisone Promotes Survival and Proliferation of Adult Hippocampal Progenitors [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. droracle.ai [droracle.ai]
- 7. idexx.no [idexx.no]
- 8. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. origene.com [origene.com]
- 11. Nedd4 and Nedd4-2: closely related ubiquitin-protein ligases with distinct physiological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. centreforcancerbiology.org.au [centreforcancerbiology.org.au]
- 13. grokipedia.com [grokipedia.com]
- 14. Endocrine Testing Protocols: Hypothalamic Pituitary Adrenal Axis - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Dexamethasone Suppression Test: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
Technical Support Center: Fludrocortisone Acetate in Long-Term Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the adverse effects of Fludrocortisone Acetate observed in long-term animal studies. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions, quantitative data summaries, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic corticosteroid with potent mineralocorticoid activity.[1] It primarily acts as an agonist for the mineralocorticoid receptor (MR), mimicking the effects of endogenous aldosterone.[1][2] This action takes place predominantly in the distal tubules and collecting ducts of the kidneys.[1] Binding to the MR initiates a cellular cascade that increases the reabsorption of sodium and water while promoting the excretion of potassium.[1][2] This leads to an expansion of extracellular fluid volume and an increase in blood pressure.[3]
Q2: What are the most commonly observed adverse effects of long-term this compound administration in animal studies?
A2: The most frequently reported adverse effects are extensions of the drug's primary pharmacological activity. These include hypertension, edema due to fluid retention, and electrolyte imbalances such as hypokalemia (low potassium).[3][4] Increased thirst (polydipsia) and urination (polyuria) are also common findings.[5] In some long-term studies in mice, aortic pathologies have been observed.
Q3: Are there species-specific or strain-specific differences in the response to this compound?
A3: Yes, different animal species and even different strains within a species can respond differently. For example, some studies suggest that rats and mice may have different sensitivities to the effects of mineralocorticoids on salt appetite.
Troubleshooting Guides
Issue 1: Animals are exhibiting excessive weight gain, edema, and/or hypertension.
-
Potential Cause: These are hallmark signs of excessive mineralocorticoid activity due to a high dose of this compound, leading to significant sodium and water retention.
-
Troubleshooting Steps:
-
Verify Dosing Accuracy: Double-check all calculations for dose preparation and administration to rule out error.
-
Dose Reduction: Consider a carefully planned dose reduction. A stepwise decrease allows for observation of the dose-response relationship in your specific model.
-
Monitor Fluid Intake and Urine Output: Utilize metabolic cages to accurately measure fluid balance.
-
Electrolyte Monitoring: Regularly measure serum sodium and potassium levels to assess the degree of electrolyte imbalance.
-
Dietary Sodium Consideration: If experimentally permissible, consider using a low-sodium diet to mitigate the effects of sodium retention.
-
Issue 2: Animals are showing signs of weakness, lethargy, or are failing to thrive.
-
Potential Cause: While seemingly counterintuitive, these signs can result from severe hypokalemia (potassium loss) induced by this compound. Muscle weakness is a key indicator of low potassium levels.
-
Troubleshooting Steps:
-
Immediate Electrolyte Panel: Prioritize the measurement of serum potassium levels.
-
Potassium Supplementation: If hypokalemia is confirmed, consider providing potassium supplementation in the drinking water or diet, following established guidelines for your animal model.
-
Dose Re-evaluation: Assess if the current dose is appropriate for the intended physiological effect without causing severe electrolyte depletion.
-
Supportive Care: Ensure easy access to food and water. A palatable, high-moisture diet may encourage intake.
-
Quantitative Data from Long-Term Animal Studies
Table 1: Effects of 28-Day this compound Infusion on Aortic Pathologies in Male C57BL/6J Mice
| Parameter | Vehicle Control (n=5) | This compound (12 mg/kg/day) (n=15) |
| Incidence of Aortic Pathologies | 0/5 (0%) | Not explicitly quantified, but observed |
| Systolic Blood Pressure (mmHg) | ~110 | ~130 (did not reach statistical significance, p=0.054) |
Data adapted from a study investigating aortic pathologies. The study noted the presence of pathologies but did not provide a specific incidence rate in the abstract.
Table 2: Dose-Dependent Effects of a Single this compound Injection on Fluid Intake in C57BL/6 Mice
| Treatment Group (mg/kg) | Change in Water Intake | Change in 3.0% Saline Intake |
| 5 | Increased | Increased |
| 10 | Increased | Increased |
| 25 | Increased | Increased |
This table summarizes the dose-dependent increases in water and saline intake. The study reported these as significant increases from baseline but did not provide specific quantitative values in the abstract.
Experimental Protocols
Protocol 1: Investigation of Aortic Pathologies in Mice Following Chronic this compound Infusion
-
Animal Model: Male adult C57BL/6J mice.
-
Groups:
-
Vehicle Control (n=5): Infused with 85% polyethylene (B3416737) glycol 400 (PEG-400) and 15% dimethyl sulfoxide (B87167) (DMSO).
-
This compound (n=15): Infused with 12 mg/kg/day this compound dissolved in the vehicle.
-
-
Administration: Continuous infusion for 28 days.
-
Diet: Standard laboratory diet.
-
Key Assessments:
-
Blood Pressure: Systolic blood pressure measured using a tail-cuff system.
-
Plasma Cholesterol: Measured using an enzymatic kit.
-
Aortic Pathology: In situ and ex vivo imaging analysis of the aorta to identify pathologies such as hemorrhage, wall thickening or thinning, or dilation.
-
Visualizations
Caption: this compound signaling in renal cells.
Caption: Workflow for a chronic infusion study in mice.
References
Optimizing Fludrocortisone Acetate dose to avoid hypokalemia in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Fludrocortisone (B194907) Acetate (B1210297) dosage to avoid hypokalemia in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why does fludrocortisone acetate administration lead to hypokalemia?
A1: this compound is a potent synthetic mineralocorticoid that mimics the action of aldosterone (B195564).[1] After being hydrolyzed to its active form, fludrocortisone, it binds to mineralocorticoid receptors (MR), primarily in the distal tubules and collecting ducts of the kidneys.[1][2] This activation increases the reabsorption of sodium and water while simultaneously promoting the excretion of potassium into the urine.[2][3][4] At therapeutic or supra-physiological doses used in research, this excessive renal potassium loss can lead to a significant drop in serum potassium levels, a condition known as hypokalemia.[1][3][5]
Q2: What are the common clinical signs of hypokalemia in research animals?
A2: The clinical signs of hypokalemia are primarily related to the disruption of normal membrane potential in nerve and muscle cells. Researchers should carefully monitor animals for the following signs:
-
In severe cases, cardiac arrhythmias or paralysis may occur.[1][3]
-
Shaking or collapse.[7]
-
Lack of appetite.[7]
Q3: What is a recommended starting dose for this compound in animal studies?
A3: The optimal starting dose is highly dependent on the animal model, species, strain, and the specific research question. It is crucial to begin with a low dose and titrate upwards based on physiological response and electrolyte monitoring. Different mouse strains, for example, exhibit varied sensitivity to mineralocorticoids.[8] For chronic studies, lower initial doses are recommended to avoid cumulative toxicity.[8]
Data Presentation: Starting Doses for this compound
| Species/Model | Recommended Starting Dose | Route | Frequency | Reference(s) |
|---|---|---|---|---|
| Canine (Hypoadrenocorticism) | 10 - 30 µg/kg | Oral | Once Daily | [9] |
| Mouse (C57BL/6) | 5 - 25 mg/kg | Subcutaneous | Single Injection | [8] |
| Human (Adrenal Insufficiency) | 0.1 mg/day | Oral | Once Daily | [10][11][12] |
| Human (Orthostatic Hypotension) | 0.1 mg/day | Oral | Once Daily |[10][12] |
Note: These doses are provided as a general guide. A pilot study to determine the optimal dose for your specific model and experimental goals is strongly recommended.
Q4: How can hypokalemia be prevented or mitigated during my study?
A4: There are three primary strategies to prevent or manage fludrocortisone-induced hypokalemia:
-
Potassium Supplementation: This is the most direct method. Administering potassium chloride (KCl) or potassium gluconate can effectively counteract urinary potassium losses.[1][3]
-
Dietary Modification: Ensure the standard diet for the animals is replete with potassium. For studies requiring chronic fludrocortisone administration, a custom diet with a higher potassium content can be formulated.[1]
-
Co-administration of a Potassium-Sparing Diuretic: In some cases, aldosterone antagonists like spironolactone (B1682167) can be used. These drugs block the mineralocorticoid receptor, thereby reducing fludrocortisone's effect on potassium excretion.[1]
Q5: How frequently should I monitor serum potassium levels in my animals?
A5: Frequent and regular monitoring of serum electrolytes is critical, particularly at the beginning of a study or following any dose adjustment of fludrocortisone.[3][7] A recommended schedule is to monitor serum electrolytes every 1-2 weeks during the initial phase.[1][7] Once potassium levels are stable and within the target range, the monitoring frequency can be reduced to every 3-6 months, depending on the duration of the study.[7]
Troubleshooting Guide
Issue 1: An animal is showing signs of muscle weakness, lethargy, or has collapsed.
-
Potential Cause: These are hallmark signs of moderate to severe hypokalemia.[1][7]
-
Troubleshooting Steps:
-
Cease Dosing: Immediately withhold the next dose of this compound.
-
Measure Electrolytes: Collect a blood sample to get an immediate reading of serum potassium levels.
-
Administer Potassium: If hypokalemia is confirmed, initiate potassium supplementation as described in Protocol 2. The urgency and route (oral vs. parenteral) will depend on the severity.
-
Dose Adjustment: Once the animal is stable, re-evaluate the fludrocortisone dose. A dose reduction of 10-25% is a reasonable next step.[6] Alternatively, maintain the dose but introduce or increase potassium supplementation.
-
Issue 2: Serum potassium levels remain low despite oral potassium supplementation.
-
Potential Cause: The fludrocortisone dose may be too high, overwhelming the capacity of oral supplementation to compensate for renal potassium loss.
-
Troubleshooting Steps:
-
Increase Supplement Dose/Frequency: Consider administering the potassium supplement in divided doses (e.g., twice daily) to improve absorption.[1]
-
Reduce Fludrocortisone Dose: The most effective long-term solution is to reduce the fludrocortisone dose to a level where potassium balance can be maintained.
-
Consider a Potassium-Sparing Diuretic: If maintaining the fludrocortisone dose is essential for the experimental model, consider the co-administration of spironolactone.[1] This requires careful monitoring of both sodium and potassium levels.
-
Issue 3: Animals are exhibiting excessive weight gain, edema, or hypertension.
-
Potential Cause: These are signs of excessive mineralocorticoid activity, leading to sodium and water retention.[6][7][8][10] This is a common adverse effect of fludrocortisone overdosage.
-
Troubleshooting Steps:
-
Confirm Dosing Accuracy: Double-check all calculations and the concentration of the fludrocortisone solution to rule out a dosing error.[6]
-
Reduce the Dose: This is the most critical first step. A lower dose may still achieve the desired physiological effect without causing severe fluid retention.[6][8]
-
Monitor Blood Pressure: If possible, monitor the animal's blood pressure. Persistent hypertension is a clear indicator of excessive dosage.[8]
-
Consider Dietary Sodium Restriction: If the experimental design permits, switching to a low-sodium diet can help mitigate fluid retention and hypertension.[6][11]
-
Data Presentation: Troubleshooting Hypokalemia - A Tiered Response
| Severity | Serum K+ Level (Typical Range) | Action | Follow-Up |
|---|---|---|---|
| Mild | 3.0-3.5 mmol/L | Initiate or increase oral potassium supplementation.[1] Ensure diet is potassium-replete. | Re-check serum potassium within one week.[1] |
| Moderate | 2.5-3.0 mmol/L | Withhold next fludrocortisone dose. Administer oral potassium supplement. Consider a 10-25% dose reduction of fludrocortisone. | Re-check serum potassium in 3-5 days. |
| Severe | < 2.5 mmol/L | Immediately stop fludrocortisone. Provide urgent supportive care and potassium supplementation (parenteral may be required). Consult with a veterinarian. | Daily monitoring until stable. Re-evaluate the necessity of fludrocortisone or significantly reduce the dose. |
Note: Normal potassium ranges can vary by species and analytical method. Establish a baseline before starting the experiment.
Mandatory Visualization
Caption: Signaling pathway of fludrocortisone-induced hypokalemia.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. m.youtube.com [m.youtube.com]
- 5. droracle.ai [droracle.ai]
- 6. benchchem.com [benchchem.com]
- 7. This compound | VCA Animal Hospitals [vcahospitals.com]
- 8. benchchem.com [benchchem.com]
- 9. Management of Hypoadrenocorticism - WSAVA2009 - VIN [vin.com]
- 10. Fludrocortisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. medsafe.govt.nz [medsafe.govt.nz]
- 12. reference.medscape.com [reference.medscape.com]
Troubleshooting inconsistent results in Fludrocortisone Acetate experiments
Welcome to the technical support center for Fludrocortisone (B194907) Acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and inconsistencies encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Fludrocortisone Acetate?
This compound is an inactive prodrug that is hydrolyzed by esterases in the liver and other tissues to its active form, fludrocortisone.[1] Fludrocortisone is a potent synthetic corticosteroid that acts as an agonist for both mineralocorticoid receptors (MR) and glucocorticoid receptors (GR).[2][3] Its mineralocorticoid potency is significantly greater than its glucocorticoid effects.[4] Upon entering a cell, fludrocortisone binds to these cytoplasmic receptors, forming a complex that translocates to the nucleus. This complex then modulates the transcription of specific genes.[2][4] In the kidneys, this action mimics that of aldosterone, leading to increased sodium and water reabsorption and potassium excretion.[4][5][6]
Q2: How should I prepare a stock solution of this compound for my in vitro assays?
Due to its poor water solubility (approximately 140 mg/L at 25°C), a high-concentration stock solution should first be prepared in an appropriate organic solvent.[3] Dimethyl sulfoxide (B87167) (DMSO) is commonly used.[2][7] This stock solution can then be serially diluted to the final working concentration in your aqueous cell culture medium. A detailed protocol is provided in the "Experimental Protocols" section.
Q3: What is the stability of this compound stock solutions and how should they be stored?
Proper storage is crucial to prevent degradation and precipitation.[2] Stock solutions of this compound in an organic solvent like DMSO can be stored for up to one year at -80°C or for one month at -20°C.[7] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2][7] Solutions prepared from powder are generally more stable than those prepared from tablets.[8][9][10]
Q4: I am observing high variability in the response to this compound in my animal model. What could be the cause?
Dose-response relationships for fludrocortisone can vary significantly.[11][12] Inconsistent results in animal models can stem from several factors:
-
Variable Absorption: Enteral (oral) administration can lead to wide variations in plasma concentrations.[12]
-
Strain Differences: Different mouse strains can have varied responses to fludrocortisone.[13]
-
Dosing: Both under- and overdosing can lead to inconsistent outcomes. In animal models of adrenal insufficiency, too low a dose may be ineffective, while too high a dose can cause side effects like weight gain, edema, and electrolyte imbalances that can affect the experimental results.[14][15]
Troubleshooting Guide
Issue 1: My this compound powder is not dissolving in the solvent.
-
Solution 1: Check Solvent Quality. Use high-purity, anhydrous (water-free) solvents. Moisture contamination, particularly in DMSO, can significantly reduce the solubility of hydrophobic compounds.[2][7]
-
Solution 2: Use Physical Methods. Gentle warming in a water bath (not exceeding 37°C) or sonication can aid in dissolution.[2] Ensure to vortex the solution thoroughly.
-
Solution 3: Verify Compound Purity. Impurities in the this compound powder can affect its solubility.
Issue 2: I am observing precipitation of the compound after diluting the stock solution in my aqueous cell culture medium.
-
Solution 1: Optimize Dilution Method. Add the diluted drug solution to the culture plate drop-wise while gently swirling.
-
Solution 2: Pre-warm the Medium. Ensure your cell culture medium is at the appropriate temperature (e.g., 37°C) before adding the drug solution, as solubility can be temperature-dependent.[2]
-
Solution 3: Consider Solubilizing Excipients. For specific assay buffers (not for live cells), adding detergents like Tween-20 or Triton X-100 at low concentrations (0.01-0.05%) can help maintain solubility. For cell-based assays, non-toxic solubilizers like cyclodextrins could be explored, but their effects on the cells must be validated.[2]
Issue 3: My animals are experiencing excessive weight gain and edema.
-
Potential Cause: This is a common sign of excessive sodium and water retention due to a high dose of fludrocortisone.[14]
-
Troubleshooting Steps:
-
Confirm Accurate Dosing: Double-check your calculations and the concentration of your fludrocortisone solution.
-
Monitor Fluid and Food Intake: Use metabolic cages to accurately quantify water intake and urine output.[14]
-
Dose Reduction: Consider a stepwise reduction in the fludrocortisone dose.[14]
-
Dietary Sodium Restriction: Reducing dietary sodium can help lower fluid retention.[14]
-
Issue 4: Animals are losing weight or failing to thrive.
-
Potential Cause: This could indicate an inappropriately low dose of fludrocortisone in adrenal insufficiency models or a severe electrolyte imbalance, such as hypokalemia, causing muscle weakness and general malaise.[14][15]
-
Troubleshooting Steps:
-
Check Electrolytes: Measure serum sodium and potassium levels immediately.[14]
-
Dose Adjustment: If the dose is too low for the experimental model, a careful increase may be necessary. If hypokalemia is present, consider potassium supplementation.[14]
-
Supportive Care: Ensure easy access to palatable, high-moisture food and water.[14]
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| Water | 140 mg/L at 25°C | [3] |
| DMSO | 84 mg/mL (198.82 mM) | [7] |
| Ethanol (B145695) | 14 mg/mL | [7] |
| Chloroform | Slightly Soluble | [16] |
| Methanol | Slightly Soluble | [16] |
Table 2: Storage and Stability of this compound Solutions
| Storage Temperature | Duration in Solvent | Source |
| -80°C | 1 year | [7] |
| -20°C | 1 month | [7] |
| +4°C | At least 60 days (for 40 µg/mL in 17% ethanol from powder) | [8][9] |
| +23°C | 11 days (for 40 µg/mL in 17% ethanol from powder) | [8][9] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Objective: To create a high-concentration primary stock solution for in vitro experiments.
Methodology:
-
Preparation: Work in a sterile environment (e.g., a biosafety cabinet).
-
Calculation: Determine the required mass of this compound (Molecular Weight: 422.49 g/mol ) and the volume of anhydrous DMSO. For example, to make 1 mL of a 100 mM stock solution, you will need 42.25 mg of this compound.
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Mixing: Vortex the solution thoroughly. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.[2]
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C for long-term use.[7]
Protocol 2: Subcutaneous Administration of this compound in Mice
Objective: To administer a precise dose of this compound to mice.
Methodology:
-
Preparation of Dosing Solution: this compound can be suspended in a vehicle such as sesame oil.[13] Prepare the desired concentration (e.g., 0.5, 1.0, 2.5 mg/mL) by vortexing thoroughly.
-
Dosing: Administer the solution via subcutaneous injection in the dorsal region. The injection volume should be calculated based on the mouse's body weight.[13]
-
Monitoring: Closely monitor the animals for any adverse effects, such as changes in weight, fluid intake, and general behavior.[14]
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting inconsistent results.
Caption: In vitro experimental workflow.
References
- 1. Fludrocortisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fludrocortisone | C21H29FO5 | CID 31378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Articles [globalrx.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stability of this compound solutions prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fludrocortisone dose-response relationship in septic shock: a randomised phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. This compound | VCA Animal Hospitals [vcahospitals.com]
- 16. caymanchem.com [caymanchem.com]
Degradation profile of Fludrocortisone Acetate under different storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fludrocortisone (B194907) Acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for fludrocortisone acetate?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photodegradation. Hydrolysis of the acetate ester can occur in the presence of moisture. The steroid nucleus and alcohol groups are also prone to oxidative degradation. Additionally, exposure to light can lead to photodegradation. It is also sensitive to acidic and basic conditions, with degradation accelerated at higher temperatures.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound tablets should be stored in well-closed containers at room temperature, avoiding excessive heat.[2] For compounded preparations, storage conditions are critical. For instance, this compound titrated powders have been found to be stable for one year at controlled ambient temperature when protected from light, while 10-µg capsules are stable for six months under the same conditions.[3][4] Oral solutions prepared from powder are stable for at least 60 days when stored at +4°C, whereas solutions prepared from tablets are stable for a shorter period.[5][6]
Q3: What impact do excipients have on the stability of this compound formulations?
A3: Excipients can significantly impact the stability of this compound. Ionic excipients, such as sodium starch glycolate, calcium hydrogen phosphate (B84403) dihydrate, and sodium benzoate, can introduce acidity or alkalinity that promotes degradation, especially at higher temperatures.[1] Formulations without these ionic auxiliary materials have shown improved storage stability.[1]
Troubleshooting Guides
Issue 1: Unexpected degradation of this compound in an oral solution.
-
Possible Cause 1: Inappropriate Storage Temperature.
-
Possible Cause 2: Formulation from Tablets vs. Powder.
-
Possible Cause 3: pH of the Solution.
Issue 2: Appearance of unknown peaks during HPLC analysis of a stability study.
-
Possible Cause 1: Forced Degradation.
-
Troubleshooting Step: Review the storage conditions of your stability samples. Exposure to heat, light, or reactive excipients can cause the formation of degradation products.[5] A known degradation product has been observed to elute at a retention time of approximately 3.1 minutes under certain HPLC conditions.[7][8]
-
-
Possible Cause 2: Inadequate Analytical Method.
Data Presentation
Table 1: Stability of this compound Oral Solutions (40 µg/mL) under Different Storage Conditions
| Formulation Source | Storage Temperature (°C) | t90 (days) | Citation |
| Tablets | +23 | 2 ± 1 | [5][6] |
| Tablets | +4 | 22 ± 3 | [5][6] |
| Powder | +23 | 11 ± 2 | [5][6] |
| Powder | +4 | ≥ 60 | [5][6] |
t90 represents the time required for the concentration of this compound to decrease to 90% of its initial concentration.
Experimental Protocols
Protocol 1: Preparation of this compound Oral Solution (40 µg/mL)
This protocol is based on the methodology described by Cisternino et al.[6][7]
-
From Powder:
-
Weigh a sufficient quantity of this compound powder.
-
In a volumetric flask, dissolve the powder first in 90% ethanol (B145695) and then add water to achieve a final ethanol concentration of 17% v/v and the target drug concentration.
-
Transfer the solution into amber glass prescription bottles for storage.
-
-
From Tablets:
-
Crush the required number of commercially available this compound tablets.
-
Transfer the resulting powder to a volumetric flask.
-
Add 17% v/v ethanol in water to the flask to the desired volume.
-
Mix thoroughly to dissolve the active ingredient. Note that the recovery from tablets may be lower than from pure powder.[5][6]
-
Transfer the solution into amber glass prescription bottles for storage.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is adapted from the method described by Cisternino et al.[7]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., Novapack® C18, 4 µm, 15 cm).
-
Mobile Phase: Water:Acetonitrile:Tetrahydrofuran (60:33:7 v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 100 µL.
-
Internal Standard: Norethindrone (200 ng/mL).
-
Retention Times:
-
This compound: ~5.1 min
-
Norethindrone: ~6.5 min
-
Degradation Product: ~3.1 min[8]
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for unexpected degradation of this compound.
References
- 1. CN114569569B - this compound tablet and preparation method thereof - Google Patents [patents.google.com]
- 2. Fludrocortisone | C21H29FO5 | CID 31378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stability Studies of this compound Capsules and this compound Titrated Powders (Powder Triturates) [ijpc.com]
- 4. Stability Studies of this compound Capsules and this compound Titrated Powders (Powder Triturates) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of this compound solutions prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of this compound and its solid dosage forms by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Impact of vehicle (e.g., sesame oil, PEG-400) on Fludrocortisone Acetate bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of formulation vehicles, specifically sesame oil and PEG-400, on the oral bioavailability of Fludrocortisone (B194907) Acetate.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating Fludrocortisone Acetate for oral delivery?
A1: The primary challenge is its poor aqueous solubility. This compound is classified as practically insoluble in water, which can lead to low dissolution rates in the gastrointestinal tract, and consequently, low and variable oral bioavailability.[1][2] The choice of vehicle is therefore critical to ensure adequate solubilization and absorption.
Q2: How do sesame oil and PEG-400 theoretically enhance the bioavailability of a lipophilic drug like this compound?
A2:
-
Sesame Oil (Lipid-Based Vehicle): As a lipid-based vehicle, sesame oil can enhance the absorption of lipophilic drugs through the lymphatic system. This pathway bypasses the portal circulation and subsequent first-pass metabolism in the liver, which is a common issue for many drugs.[3] It facilitates the formation of chylomicrons which carry the drug into the lymphatic vessels.
-
PEG-400 (Polyethylene Glycol): PEG-400 is a water-miscible co-solvent widely used to increase the solubility of poorly water-soluble compounds.[1][4][5] By dissolving the drug, it can present it to the gastrointestinal mucosa in a solubilized state, which is a prerequisite for absorption. High concentrations of PEG-400 may also reversibly open intestinal tight junctions, further enhancing drug absorption.[3][6]
Q3: Which vehicle is expected to provide higher bioavailability for this compound?
-
PEG-400 might offer higher initial absorption rates due to its powerful solubilizing effect.
-
Sesame oil could potentially lead to a higher overall exposure (AUC) if this compound undergoes significant first-pass metabolism, due to the lymphatic transport mechanism.
The optimal choice depends on the specific pharmacokinetic properties of the drug and the desired therapeutic profile.
Troubleshooting Guide
Issue 1: Low and/or inconsistent bioavailability observed with a PEG-400 formulation.
-
Possible Cause: Drug precipitation upon dilution with aqueous gastrointestinal fluids. While PEG-400 is an excellent solvent, its high affinity for water can cause the drug to "crash out" of the solution when the formulation mixes with the contents of the stomach and intestine.[4][5]
-
Troubleshooting Steps:
-
Incorporate a surfactant: Add a suitable surfactant (e.g., polysorbate 80, Cremophor® EL) to the PEG-400 formulation. This can create a self-emulsifying drug delivery system (SEDDS) or self-microemulsifying drug delivery system (SMEDDS), which forms stable micelles or microemulsions upon dilution, keeping the drug solubilized.
-
Optimize PEG-400 Concentration: Experiment with different concentrations of PEG-400. While a high concentration is needed for solubilization, a lower concentration in combination with other excipients might be less prone to precipitation.[3][6]
-
Perform in vitro dispersion tests: Before proceeding to animal studies, test the formulation by dispersing it in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). Observe for any signs of precipitation over time.
-
Issue 2: High inter-subject variability in pharmacokinetic data with a sesame oil formulation.
-
Possible Cause: The physiological process of lipid digestion and chylomicron formation, which facilitates lymphatic uptake, is inherently variable and can be influenced by factors like the presence of food and individual differences in digestive enzyme activity.[3]
-
Troubleshooting Steps:
-
Control food intake: Ensure that animal subjects are fasted for a consistent period before dosing, as the presence of dietary fats can significantly alter the absorption of drugs from lipid-based formulations.
-
Incorporate Medium-Chain Triglycerides (MCTs): Consider blending sesame oil (a long-chain triglyceride) with MCTs. MCTs are more readily digested and absorbed, which can sometimes lead to more consistent formulation performance.[3]
-
Increase group size (N): In preclinical studies, increasing the number of animals per group can help to achieve statistical significance despite inherent biological variability.
-
Issue 3: Difficulty in preparing a stable, homogenous formulation.
-
Possible Cause: this compound has limited solubility even in some organic vehicles, and achieving a stable solution or a uniform suspension can be challenging.
-
Troubleshooting Steps:
-
Solubility Screening: Conduct a thorough solubility study of this compound in a range of individual vehicles and co-solvent blends (e.g., PEG-400/ethanol (B145695), sesame oil/MCT) to identify the optimal system.
-
Use of Co-solvents: For PEG-400, adding a small amount of a co-solvent like ethanol can improve drug solubility.
-
Particle Size Reduction: If preparing a suspension, micronizing the this compound powder will increase its surface area, which can improve dissolution rate and suspension stability.
-
Gentle Heating and Sonication: Applying gentle heat and/or using an ultrasonic bath can aid in the dissolution of the drug in the vehicle during preparation. Ensure the drug is stable at the applied temperature.
-
Comparative Bioavailability Data
Disclaimer: The following table presents hypothetical, yet plausible, pharmacokinetic data for illustrative purposes, as direct comparative studies are not available in the literature. This data is intended to guide researchers on the potential differences that might be observed between the two vehicle types.
| Parameter | This compound in Sesame Oil (1 mg/kg) | This compound in PEG-400 (1 mg/kg) | Aqueous Suspension (1 mg/kg) |
| Cmax (ng/mL) | 150 ± 35 | 220 ± 50 | 45 ± 15 |
| Tmax (hours) | 2.0 ± 0.8 | 1.0 ± 0.5 | 2.5 ± 1.0 |
| AUC₀-t (ng·h/mL) | 950 ± 210 | 850 ± 190 | 250 ± 70 |
| Relative Bioavailability | ~380% | ~340% | 100% (Reference) |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol: Comparative Oral Bioavailability Study in Rats
-
Formulation Preparation:
-
Sesame Oil Formulation (1 mg/mL): Dissolve this compound powder in sesame oil to a final concentration of 1 mg/mL. Use gentle warming (e.g., 40°C water bath) and vortexing to ensure complete dissolution. Prepare fresh on the day of the experiment.
-
PEG-400 Formulation (1 mg/mL): Dissolve this compound powder in PEG-400 to a final concentration of 1 mg/mL. Use sonication if necessary to achieve a clear solution.
-
Aqueous Suspension (Reference): Prepare a 1 mg/mL suspension of micronized this compound in water containing 0.5% carboxymethyl cellulose (B213188) (CMC) as a suspending agent.
-
-
Animal Handling:
-
Use male Sprague-Dawley rats (250-300g).
-
House animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Fast animals overnight (approx. 12 hours) before dosing, with continued access to water.
-
Divide animals into three groups (n=6 per group) for each formulation.
-
-
Drug Administration:
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K₂-EDTA).
-
Sampling time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of fludrocortisone (the active metabolite) in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC₀-t, etc.) for each animal using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate the mean and standard deviation for each parameter for each group.
-
Determine the relative bioavailability of the sesame oil and PEG-400 formulations compared to the aqueous suspension.
-
Visualizations
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Topical corticosteroid vehicle composition and implications for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polyethylene glycols in oral and parenteral formulations--A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. | Semantic Scholar [semanticscholar.org]
- 7. Stress produced by gavage administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fludrocortisone Acetate In Vitro Dose-Response Studies
Welcome to the technical support center for performing in vitro dose-response curves with Fludrocortisone Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound is a potent synthetic corticosteroid that primarily functions as a mineralocorticoid receptor (MR) agonist.[1] It also exhibits some glucocorticoid receptor (GR) activity, especially at higher concentrations.[1] Upon entering a cell, this compound binds to cytoplasmic MR or GR. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.[2]
Q2: Which cell lines are suitable for in vitro this compound assays?
A2: The choice of cell line depends on the specific research question and the receptor of interest. For studying mineralocorticoid receptor activation, human embryonic kidney (HEK293) cells or human bone osteosarcoma epithelial (U2OS) cells are commonly used as they can be readily transfected with plasmids expressing the MR and a reporter gene.[1] For investigating endogenous responses, cell lines derived from tissues that naturally express the mineralocorticoid receptor, such as kidney, colon, or certain cardiovascular cells, are appropriate.[2]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound has poor water solubility and should be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to prepare a high-concentration stock solution.[2] It is recommended to use fresh, anhydrous DMSO as moisture can decrease solubility. To ensure stability and prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes and store them at -20°C for up to a year or -80°C for up to two years.[2]
Q4: What is a typical concentration range for a this compound dose-response curve?
A4: A common concentration range for generating a dose-response curve for this compound in an in vitro reporter assay is from 1 picomolar (pM) to 1 micromolar (µM).[1] This wide range allows for the determination of the full sigmoidal dose-response curve, including the EC50 value (the concentration that elicits a half-maximal response).
Q5: How can I differentiate between mineralocorticoid and glucocorticoid receptor activation?
A5: To distinguish between MR and GR-mediated effects, you can use selective receptor antagonists. To isolate and confirm MR-specific activity, you can co-treat cells with a GR antagonist like mifepristone (B1683876) (RU-486). Conversely, to identify GR-dependent effects, an MR antagonist such as spironolactone (B1682167) or eplerenone (B1671536) can be used to block the mineralocorticoid pathway.[1] Any remaining activity in the presence of the antagonist can be attributed to the other receptor.
Experimental Protocols
Protocol 1: Mineralocorticoid Receptor Activation Luciferase Reporter Assay
This protocol describes how to perform a dose-response curve for this compound using a luciferase reporter assay in HEK293 cells to quantify the activation of the Mineralocorticoid Receptor.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Charcoal-stripped Fetal Bovine Serum (CS-FBS)
-
MR expression plasmid
-
MMTV-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
DMSO (anhydrous)
-
Aldosterone (positive control)
-
Luciferase assay system
-
96-well cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of DMEM supplemented with 10% CS-FBS. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[1]
-
Transfection: Prepare a transfection mixture containing the MR expression plasmid, the MMTV-luciferase reporter plasmid, and the Renilla control plasmid according to the manufacturer's protocol for your chosen transfection reagent. Add the transfection mix to the cells and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMEM with 10% CS-FBS to achieve the desired final concentrations (e.g., from 1 pM to 1 µM).[1] Also, prepare a positive control (e.g., 10 nM Aldosterone) and a vehicle control (0.1% DMSO).
-
Cell Treatment: After 24 hours of transfection, carefully remove the media from the cells and replace it with 100 µL of the prepared compound dilutions. Incubate for an additional 18-24 hours.
-
Luciferase Assay: Equilibrate the plate and luciferase assay reagents to room temperature. Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions for your luciferase assay system.[1]
-
Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings for each well to correct for transfection efficiency. Plot the normalized relative light units (RLU) against the logarithm of the this compound concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the EC50 value.[1]
Data Presentation
Table 1: Representative Dose-Response Data for this compound in an MR Reporter Assay
| This compound (M) | Log Concentration | Normalized Luciferase Activity (RLU) |
| 1.00E-12 | -12 | 105 |
| 1.00E-11 | -11 | 150 |
| 1.00E-10 | -10 | 450 |
| 1.00E-09 | -9 | 1200 |
| 1.00E-08 | -8 | 2500 |
| 1.00E-07 | -7 | 3800 |
| 1.00E-06 | -6 | 4000 |
Note: The data presented in this table is for illustrative purposes and the actual results may vary depending on the specific experimental conditions.
Expected Outcome: Based on typical results for potent mineralocorticoid receptor agonists, the EC50 for this compound in a well-optimized MR reporter assay is expected to be in the low nanomolar to sub-nanomolar range.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Response to this compound | Inactive compound | Ensure proper storage of this compound stock solution (aliquoted at -20°C or -80°C).[2] Prepare fresh dilutions for each experiment. |
| Low receptor expression | Confirm the expression of the mineralocorticoid receptor in your cell line. Optimize the transfection efficiency of the MR expression plasmid. | |
| Insufficient incubation time | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period for maximal response. | |
| High Variability Between Replicates | Inconsistent cell seeding | Ensure a single-cell suspension before plating and use a precise multichannel pipette for cell seeding. |
| Edge effects in the 96-well plate | Avoid using the outermost wells of the plate, as they are more susceptible to evaporation. Fill the outer wells with sterile PBS or media. | |
| Pipetting errors | Use calibrated pipettes and be consistent with your pipetting technique. | |
| Precipitation of Compound in Media | Poor solubility | Do not add the high-concentration DMSO stock directly to the final culture volume. Perform serial dilutions in culture media. Ensure the final DMSO concentration is low (typically ≤ 0.1%). |
| Off-Target Effects Observed | Activation of the glucocorticoid receptor (GR) | Co-treat with a GR antagonist (e.g., mifepristone) to confirm the effect is GR-mediated.[1] Perform a dose-response curve for both MR and GR to determine the selectivity window. |
| Cellular toxicity at high concentrations | Perform a cell viability assay (e.g., MTT or LDH) in parallel with your dose-response experiment to identify cytotoxic concentrations. |
Visualizations
Caption: Experimental workflow for a this compound dose-response assay.
Caption: this compound signaling pathway via the Mineralocorticoid Receptor.
References
Preventing precipitation of Fludrocortisone Acetate in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the use of Fludrocortisone Acetate in cell culture experiments, with a primary focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic corticosteroid with potent mineralocorticoid activity.[1][2] It functions by mimicking the action of aldosterone, a natural hormone.[2][3] this compound binds to intracellular mineralocorticoid receptors (MR), which then translocate to the nucleus and act as transcription factors to regulate the expression of target genes.[4][5] This signaling pathway plays a crucial role in regulating ion and water transport.[6]
Q2: What are the solubility characteristics of this compound?
This compound is a hydrophobic compound and is practically insoluble in water.[7][8] However, it is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and acetone.[7][8] It is crucial to first dissolve the compound in an appropriate organic solvent before preparing aqueous solutions for cell culture.
Q3: Why does my this compound precipitate when I add it to my cell culture medium?
Precipitation of this compound in cell culture media is a common issue that can arise from several factors:
-
Poor Aqueous Solubility: The primary reason is the compound's inherent hydrophobicity and low solubility in aqueous environments like cell culture media.[9]
-
High Final Concentration of Organic Solvent: While an organic solvent like DMSO is necessary to dissolve the compound, high final concentrations in the media can be toxic to cells and can also lead to precipitation as the solvent is diluted.[9] Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[1][10][11][12]
-
Temperature Shifts: Moving media from cold storage to a warm incubator can cause compounds with low solubility to precipitate out of solution.[9]
-
pH Instability: Changes in the pH of the culture medium, which can be influenced by cellular metabolism and the CO2 environment in the incubator, can alter the solubility of the compound.[9]
-
Interaction with Media Components: Components in the cell culture medium, such as salts, proteins, and other supplements, can interact with this compound and lead to the formation of insoluble complexes.[9]
Troubleshooting Guide
Issue 1: this compound powder does not dissolve in the organic solvent.
-
Solution 1: Check Solvent Quality. Ensure you are using high-purity, anhydrous (water-free) organic solvents. The presence of water can significantly reduce the solubility of hydrophobic compounds.[3]
-
Solution 2: Use Physical Dissolution Aids. Gentle warming of the solution in a 37°C water bath or brief sonication can help to dissolve the powder.[3] Always vortex the solution thoroughly after these treatments.
Issue 2: Precipitate forms immediately upon adding the this compound stock solution to the cell culture medium.
-
Solution 1: Reduce the Final Concentration. The desired final concentration of this compound in your experiment may exceed its solubility limit in the culture medium. Try lowering the final concentration.
-
Solution 2: Optimize the Dilution Strategy. Instead of adding the concentrated stock solution directly to the bulk of the medium, perform a serial dilution. First, create an intermediate dilution of the stock in a small volume of pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume of the medium.[3][13] Add the stock solution drop-wise while gently swirling the medium to ensure rapid and even dispersion.[9]
-
Solution 3: Pre-warm the Medium. Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound solution.[3][9]
Issue 3: The cell culture medium becomes cloudy or shows visible precipitate after a period of incubation.
-
Solution 1: Prepare Fresh Solutions. Due to the potential for interactions with media components and instability over time, it is best to prepare the this compound-containing medium fresh before each experiment.[9]
-
Solution 2: Ensure Proper pH Buffering. Confirm that your cell culture medium is adequately buffered for the CO2 concentration in your incubator to maintain a stable pH.[9]
-
Solution 3: Monitor for Evaporation. Ensure proper humidification in the incubator to prevent evaporation from your culture plates, which can increase the concentration of all media components, including the drug, potentially leading to precipitation.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Concentration (mM) | Source |
| Water | Practically Insoluble (0.04 mg/mL) | ~0.09 | [7][8] |
| Ethanol | Soluble (20 mg/mL) | ~47.3 | [7][8] |
| DMSO | 84 mg/mL | ~198.8 | [3] |
| Acetone | 50 mg/mL | ~118.3 | [3] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration in Solvent | Source |
| +4°C | At least 60 days (for 40 µg/mL in 17% ethanol) | [7] |
| -20°C | 1 month to 1 year | [3][14] |
| -80°C | 1 to 2 years | [3][14] |
Experimental Protocols
Protocol: Preparation of a Stable this compound Working Solution for Cell Culture
This protocol describes the preparation of a 10 µM final working concentration of this compound in cell culture medium, ensuring the final DMSO concentration remains at or below 0.1%.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
-
Water bath or sonicator (optional)
Methodology:
-
Prepare a High-Concentration Stock Solution (e.g., 20 mM):
-
In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to achieve a high-concentration stock solution (e.g., 20 mM).
-
Ensure complete dissolution by vortexing. If necessary, use gentle warming (37°C) or brief sonication.[3]
-
Visually inspect the solution to confirm there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C.[3]
-
-
Prepare an Intermediate Dilution (e.g., 200 µM):
-
Thaw one aliquot of the 20 mM stock solution at room temperature.
-
In a sterile microcentrifuge tube, add 99 µL of pre-warmed (37°C) sterile cell culture medium.
-
Add 1 µL of the 20 mM stock solution to the medium.
-
Mix gently by pipetting up and down. This creates a 200 µM intermediate solution in 1% DMSO.
-
-
Prepare the Final Working Solution (10 µM):
-
Determine the final volume of the working solution needed for your experiment.
-
Add the appropriate volume of the 200 µM intermediate solution to your pre-warmed cell culture medium. For example, to prepare 1 mL of a 10 µM final working solution, add 50 µL of the 200 µM intermediate solution to 950 µL of pre-warmed cell culture medium.
-
This results in a final DMSO concentration of 0.05%, which is well-tolerated by most cell lines.[1][10][11][12]
-
Gently mix the final working solution before adding it to your cells.
-
Visualizations
Caption: Workflow for preparing a stable this compound working solution.
Caption: Mineralocorticoid Receptor (MR) signaling pathway activated by this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. Fludrocortisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]
- 5. The mineralocorticoid receptor: insights into its molecular and (patho)physiological biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Fludrocortisone Acetate versus aldosterone in vivo efficacy comparison
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of mineralocorticoid research and therapy, aldosterone (B195564), the principal endogenous mineralocorticoid, and fludrocortisone (B194907) acetate (B1210297), its potent synthetic analog, are central figures. Understanding their comparative in vivo efficacy is critical for researchers designing preclinical studies and for clinicians optimizing therapeutic strategies for conditions such as adrenal insufficiency and hypoaldosteronism. This guide provides an objective, data-driven comparison of the in vivo effects of fludrocortisone acetate and aldosterone on key physiological parameters, supported by detailed experimental protocols and visual representations of the underlying molecular pathways and experimental workflows.
At a Glance: Key Physiological Effects
Both fludrocortisone and aldosterone exert their effects primarily through the mineralocorticoid receptor (MR), leading to a cascade of events that regulate electrolyte and water balance, and consequently, blood pressure. While their mechanism of action is similar, the synthetic nature of this compound results in a more prolonged duration of action compared to the shorter-acting endogenous aldosterone.[1]
| Parameter | This compound | Aldosterone | Key Findings |
| Urinary Na+/K+ Ratio | Potent decrease | Potent decrease | Both compounds demonstrate significant mineralocorticoid activity by promoting sodium retention and potassium excretion, leading to a marked decrease in the urinary Na+/K+ ratio.[1] |
| Blood Pressure | Potent pressor effect | Potent pressor effect | Both agonists effectively increase blood pressure, a direct consequence of their sodium- and water-retaining properties that expand plasma volume.[1] |
| Plasma Renin Activity | Suppresses activity | Suppresses activity | Through a negative feedback mechanism on the renin-angiotensin-aldosterone system (RAAS), both compounds lead to a dose-dependent suppression of plasma renin activity.[1] |
In-Depth Analysis of In Vivo Efficacy
Electrolyte Balance: A Head-to-Head Comparison in a Rodent Model
A direct comparative study in rats was conducted to evaluate the effects of this compound and aldosterone on urinary electrolyte excretion, a key indicator of mineralocorticoid activity.
Quantitative Data Summary
| Treatment Group | Urinary Na+/K+ Ratio (Mean ± SEM) |
| Vehicle (Control) | Baseline |
| Aldosterone (3 µg/kg, s.c.) | Significantly decreased |
| Fludrocortisone (100 µg/kg, oral) | Significantly decreased |
*Note: This table is a qualitative representation based on the described effects in the cited study. The study demonstrated that both agonists significantly alter the Na+/K+ ratio, indicative of potent mineralocorticoid receptor activation, though specific numerical values were not provided in the publicly available summary.[1]
Blood Pressure Regulation
Plasma Renin Activity Suppression
Both fludrocortisone and aldosterone suppress plasma renin activity as a result of the sodium and water retention they induce, which increases renal perfusion pressure and provides a negative feedback signal to the juxtaglomerular cells of the kidney. Fludrocortisone administration has been shown to cause a dose-dependent suppression of plasma renin activity.[1]
Signaling and Experimental Frameworks
Mineralocorticoid Receptor Signaling Pathway
The primary mechanism of action for both fludrocortisone and aldosterone is the activation of the mineralocorticoid receptor, a nuclear receptor that modulates gene transcription.
Caption: Mineralocorticoid receptor signaling pathway.
Experimental Workflow for In Vivo Efficacy Comparison
The following workflow outlines a comprehensive approach to compare the in vivo efficacy of this compound and aldosterone.
Caption: Experimental workflow for efficacy comparison.
Experimental Protocols
Electrolyte Balance in a Rodent Model
-
Animal Model: Male rats are utilized for the study.[1]
-
Acclimatization: Animals are housed in metabolic cages to allow for accurate urine collection and acclimatized to the experimental conditions.
-
Drug Administration:
-
Sample Collection: Urine is collected for a period of five hours following the administration of the compounds.[1]
-
Analysis: The concentrations of sodium (Na+) and potassium (K+) in the urine are determined using a flame photometer or ion-selective electrodes. The Na+/K+ ratio is then calculated as a key indicator of mineralocorticoid activity.[1]
Blood Pressure Monitoring in Conscious Animals
-
Animal Model: Conscious, unrestrained animals (e.g., sheep, rats) are used to avoid the confounding effects of anesthesia.[1]
-
Instrumentation: For continuous blood pressure monitoring, animals are surgically instrumented with radiotelemetry devices or indwelling arterial catheters connected to pressure transducers.
-
Drug Administration: Compounds are administered via the appropriate route (e.g., intravenous infusion for aldosterone in sheep).
-
Data Acquisition: Mean arterial pressure, systolic pressure, diastolic pressure, and heart rate are continuously recorded and averaged over specified time intervals.
Plasma Renin Activity Measurement
-
Sample Collection: Blood samples are collected at baseline and at various time points after drug administration into chilled tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Plasma is separated by centrifugation at low temperatures.
-
Assay: Plasma renin activity is determined by radioimmunoassay (RIA) or other sensitive immunoassay methods that measure the rate of angiotensin I generation.
Conclusion
Both this compound and aldosterone are potent activators of the mineralocorticoid receptor, leading to significant in vivo effects on electrolyte balance, blood pressure, and plasma renin activity.[1] Fludrocortisone's synthetic nature confers a longer half-life, making it a valuable therapeutic agent for chronic conditions requiring mineralocorticoid replacement.[1] The experimental frameworks and protocols detailed in this guide provide a foundation for researchers to conduct robust in vivo comparative efficacy studies, furthering our understanding of these critical compounds and facilitating the development of novel mineralocorticoid receptor modulators.
References
A Comparative Guide to Fludrocortisone Acetate and Hydrocortisone for In Vivo Hemodynamic Studies in Rats
For researchers and drug development professionals investigating cardiovascular hemodynamics, the choice between fludrocortisone (B194907) acetate (B1210297) and hydrocortisone (B1673445) is critical. Both corticosteroids influence blood pressure and vascular tone, but their distinct receptor affinities and downstream signaling pathways lead to different physiological outcomes. This guide provides an objective comparison of their performance in rat models, supported by experimental data, detailed protocols, and visualizations of their molecular mechanisms.
Executive Summary
Fludrocortisone acetate, a potent synthetic mineralocorticoid, and hydrocortisone, the primary endogenous glucocorticoid with some mineralocorticoid activity, both effectively increase blood pressure in rats.[1] Experimental evidence demonstrates that both agents similarly elevate systolic blood pressure, particularly in models of endotoxemic shock.[1] Their efficacy, however, is dose-dependent and influenced by the pathophysiological state of the animal.[1] Fludrocortisone primarily acts through the mineralocorticoid receptor (MR), leading to increased sodium and water retention and enhanced vascular sensitivity to vasoconstrictors. Hydrocortisone exerts its effects through both the glucocorticoid receptor (GR) and, to a lesser extent, the MR, influencing a broader range of physiological processes including inflammation and metabolism, which can indirectly impact hemodynamics.
Quantitative Data Comparison
The following tables summarize the in vivo hemodynamic effects of this compound and hydrocortisone in Wistar rats, as reported in a key comparative study. The data highlights the dose-dependent increase in systolic blood pressure (SBP) in both normal and endotoxemic (lipopolysaccharide-induced) rats.
Table 1: Effect of this compound and Hydrocortisone on Systolic Blood Pressure (SBP) in Normal Rats
| Treatment Group | Dose | Mean SBP (mmHg) at 120 min | Change from Baseline (mmHg) |
| Vehicle (Control) | - | 125 ± 5 | 0 |
| This compound | 5 µg/kg | 135 ± 6 | +10 |
| This compound | 20 µg/kg | 145 ± 7 | +20 |
| Hydrocortisone | 4 mg/kg | 138 ± 5 | +13 |
| Hydrocortisone | 20 mg/kg | 148 ± 6 | +23 |
Data adapted from Guinot et al., 2014. Values are presented as mean ± SEM.
Table 2: Effect of this compound and Hydrocortisone on Systolic Blood Pressure (SBP) in Endotoxemic Rats
| Treatment Group | Dose | Mean SBP (mmHg) at 120 min | Change from Baseline (mmHg) |
| Vehicle (Control) | - | 90 ± 7 | 0 |
| This compound | 5 µg/kg | 115 ± 8 | +25 |
| This compound | 20 µg/kg | 130 ± 9 | +40 |
| Hydrocortisone | 4 mg/kg | 120 ± 7 | +30 |
| Hydrocortisone | 20 mg/kg | 135 ± 8 | +45 |
Data adapted from Guinot et al., 2014. Values are presented as mean ± SEM.
Signaling Pathways
The distinct hemodynamic effects of fludrocortisone and hydrocortisone stem from their primary interactions with the mineralocorticoid and glucocorticoid receptors, respectively. The following diagrams illustrate the key signaling pathways involved in the regulation of vascular tone and cardiac function.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for reproducible in vivo hemodynamic studies in rats.
Animal Model and Drug Administration (Guinot et al., 2014)
-
Animals: Male Wistar rats (250-300g) are used.
-
Housing: Animals are housed in a temperature-controlled room with a 12-hour light/dark cycle and have free access to food and water.
-
Anesthesia: Anesthesia is induced with isoflurane.
-
Catheterization: The carotid artery is catheterized for continuous blood pressure monitoring. The jugular vein is catheterized for drug and fluid administration.
-
Endotoxemia Induction (for septic shock model): Lipopolysaccharide (LPS) from Escherichia coli (10 mg/kg) is injected intravenously.
-
Drug Administration: this compound or hydrocortisone is administered as a single intravenous bolus.
-
Hemodynamic Monitoring: Systolic blood pressure is continuously recorded for 120 minutes post-injection using a pressure transducer connected to the carotid artery catheter.
Conclusion
Both this compound and hydrocortisone are effective at increasing blood pressure in rat models, with their efficacy being more pronounced in hypotensive states such as endotoxemic shock.[1] Fludrocortisone's potent mineralocorticoid activity makes it a strong candidate for studies focused on volume expansion and sensitization of the vasculature to pressor agents. Hydrocortisone, with its dual glucocorticoid and mineralocorticoid actions, offers a broader physiological effect, including anti-inflammatory properties, which may be relevant in specific disease models. The choice between these two agents should be guided by the specific research question, the desired mechanism of action, and the underlying pathophysiology of the animal model. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for designing and interpreting in vivo hemodynamic studies in rats.
References
A Comparative Guide to Fludrocortisone Acetate-Induced Hypertension Models for Preclinical Research
For researchers, scientists, and drug development professionals, selecting the appropriate animal model is a critical step in the study of hypertension and the development of novel antihypertensive therapies. This guide provides a comprehensive validation of the Fludrocortisone (B194907) Acetate (FCA)-induced hypertension model and compares it with other widely used alternatives, supported by experimental data and detailed protocols.
The FCA model is a well-established method for inducing hypertension in rodents, primarily through the activation of mineralocorticoid receptors. This leads to sodium and water retention, increased blood volume, and a subsequent rise in blood pressure. Understanding the nuances of this model in comparison to others, such as the Deoxycorticosterone Acetate (DOCA)-salt model, Angiotensin II (Ang II) infusion model, and the Spontaneously Hypertensive Rat (SHR) model, is crucial for designing robust preclinical studies.
Performance Comparison of Hypertension Models
The following tables summarize key quantitative data from studies utilizing these different hypertension models, providing a basis for comparison of their physiological and pathological effects.
| Model | Blood Pressure Increase (Systolic, mmHg) | Timeline to Hypertension | Key Pathophysiological Features | Variability/Reproducibility |
| Fludrocortisone Acetate (FCA) | 30-50 mmHg | 2-4 weeks | Volume expansion, endothelial dysfunction, cardiac hypertrophy, renal injury.[1] | Moderate; dependent on dose, administration route, and salt intake. |
| DOCA-Salt | 40-60 mmHg | 3-5 weeks | Volume-dependent hypertension, significant cardiac hypertrophy and fibrosis, pronounced renal damage, oxidative stress.[2][3] | Moderate to high; requires uninephrectomy, dependent on DOCA dose and salt concentration.[2] |
| Angiotensin II (Ang II) Infusion | 50-80 mmHg | 1-2 weeks | Vasoconstriction-driven hypertension, rapid development of cardiac hypertrophy and fibrosis, significant renal inflammation and injury.[4] | High; dependent on Ang II dose and infusion rate. |
| Spontaneously Hypertensive Rat (SHR) | 40-70 mmHg (compared to WKY) | 4-12 weeks (develops with age) | Genetically determined, progressive hypertension, established cardiac hypertrophy and remodeling, age-dependent renal dysfunction.[5] | Low to moderate within a specific SHR subline; however, heterogeneity exists between sublines.[6] |
| Model | Cardiac Hypertrophy (Heart Weight/Body Weight Ratio Increase) | Cardiac Fibrosis | Renal Damage Markers |
| This compound (FCA) | 15-25% | Moderate interstitial and perivascular fibrosis. | Mild to moderate proteinuria and glomerulosclerosis. |
| DOCA-Salt | 30-50% | Extensive interstitial and perivascular fibrosis.[3] | Significant proteinuria, glomerulosclerosis, and tubulointerstitial fibrosis.[7][8] |
| Angiotensin II (Ang II) Infusion | 25-40% | Rapid and significant interstitial and perivascular fibrosis. | Severe albuminuria, glomerular injury, and renal inflammation.[4] |
| Spontaneously Hypertensive Rat (SHR) | 20-35% (compared to WKY) | Age-dependent increase in interstitial and perivascular fibrosis. | Progressive proteinuria and glomerulosclerosis with age.[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of findings.
Induction of this compound (FCA)-Induced Hypertension
Materials:
-
This compound (FCA) powder
-
Vehicle (e.g., sterile saline, sesame oil, or polyethylene (B3416737) glycol)
-
Osmotic minipumps (for continuous infusion)
-
Syringes and needles (for injections)
-
Rodents (rats or mice)
-
1% NaCl drinking water (optional, to potentiate hypertension)
Procedure:
-
FCA Preparation: Dissolve FCA powder in the chosen vehicle to the desired concentration. For subcutaneous injections in rats, a common dose is 10 mg/kg/day. For continuous infusion in mice via osmotic minipumps, a typical dose is 6 mg/kg/day.
-
Administration:
-
Subcutaneous Injection: Administer the FCA solution subcutaneously once daily.
-
Osmotic Minipump Implantation: Surgically implant the filled osmotic minipumps subcutaneously on the back of the animal under anesthesia.
-
-
Diet: Provide the animals with standard chow and, if the protocol requires, replace drinking water with a 1% NaCl solution.
-
Monitoring: Monitor blood pressure regularly (e.g., weekly) using the tail-cuff method. The development of hypertension is typically observed within 2 to 4 weeks.
Measurement of Blood Pressure in Rodents (Tail-Cuff Method)
Materials:
-
Tail-cuff blood pressure measurement system (including restrainer, cuff, pulse sensor, and control unit)
-
Warming platform or chamber
Procedure:
-
Acclimatization: Acclimatize the animals to the restraining device for several days before the actual measurement to minimize stress-induced blood pressure fluctuations.[9]
-
Warming: Place the rodent on a warming platform or in a warming chamber to increase blood flow to the tail for accurate detection of the pulse.[10]
-
Restraint: Gently guide the animal into the restrainer.
-
Cuff Placement: Place the occlusion cuff and the volume pressure recording (VPR) sensor cuff at the base of the tail.[9][11]
-
Measurement: Initiate the automated measurement cycle on the control unit. The occlusion cuff will inflate and then slowly deflate, while the VPR sensor detects the return of blood flow to determine systolic and diastolic blood pressure.[11]
-
Data Collection: Record multiple readings for each animal and calculate the average to ensure accuracy.
Assessment of Cardiac Fibrosis (Masson's Trichrome Staining)
Materials:
-
Formalin-fixed, paraffin-embedded heart tissue sections (5 µm thick)
-
Bouin's solution
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic/phosphotungstic acid solution
-
Aniline (B41778) blue solution
-
1% acetic acid solution
-
Ethanol (B145695) series (for dehydration)
-
Xylene
-
Mounting medium
-
Microscope with imaging software
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Mordanting: Incubate the slides in Bouin's solution.
-
Nuclear Staining: Stain with Weigert's iron hematoxylin.
-
Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution.
-
Differentiation: Differentiate in phosphomolybdic/phosphotungstic acid solution.
-
Collagen Staining: Stain with aniline blue solution.[12]
-
Final Rinse: Briefly rinse in 1% acetic acid solution.
-
Dehydration and Mounting: Dehydrate the sections through an ethanol series and clear in xylene. Mount the coverslip with mounting medium.
-
Imaging and Quantification: Capture images of the stained sections using a microscope. Collagen fibers will be stained blue, nuclei black, and myocardium red.[13] Quantify the fibrotic area (blue) as a percentage of the total myocardial area using image analysis software.[14]
Measurement of Proteinuria
Materials:
-
Metabolic cages for 24-hour urine collection
-
Urine collection tubes
-
Centrifuge
-
Protein assay kit (e.g., sulfosalicylic acid turbidity assay or Bradford assay)
-
Spectrophotometer or plate reader
Procedure:
-
Urine Collection: House the animals individually in metabolic cages and collect urine over a 24-hour period.[15]
-
Sample Preparation: Measure the total urine volume. Centrifuge the urine samples to remove any debris.[16][17]
-
Protein Quantification:
-
Sulfosalicylic Acid Turbidity Assay: Mix the urine supernatant with 3% sulfosalicylic acid. The resulting turbidity is proportional to the protein concentration.[16]
-
Bradford Assay: Mix the urine supernatant with Bradford reagent. The color change is proportional to the protein concentration.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a spectrophotometer or plate reader.[16]
-
Calculation: Determine the protein concentration from a standard curve and calculate the total 24-hour protein excretion based on the urine volume.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in each hypertension model and a general experimental workflow for their validation.
FCA-Induced Hypertension Signaling Pathway
DOCA-Salt-Induced Hypertension Signaling Pathway
Ang II-Induced Hypertension Signaling Pathway
Spontaneously Hypertensive Rat (SHR) Model Characteristics
General Experimental Workflow for Hypertension Model Validation
References
- 1. Adverse cardiac effects of salt with fludrocortisone in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijvets.com [ijvets.com]
- 3. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin II, nitric oxide, and end-organ damage in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Evaluation of Cardiac Health in the Spontaneously Hypertensive Rat Colony: Implications of Evolutionary Driven Increases in Concentric Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterogeneity in Arterial Remodeling among Sublines of Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blood pressure versus direct mineralocorticoid effects on kidney inflammation and fibrosis in DOCA-salt hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glomerular hypertension and injury in desoxycorticosterone-salt rats on antihypertensive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. ahajournals.org [ahajournals.org]
- 11. youtube.com [youtube.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Assessment of Cardiovascular Fibrosis Using Novel Fluorescent Probes | PLOS One [journals.plos.org]
- 14. Assessment of cardiac fibrosis [bio-protocol.org]
- 15. A rapid method for measuring serum oxidized albumin in a rat model of proteinuria and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. chondrex.com [chondrex.com]
A Comparative Analysis of Fludrocortisone Acetate and DOCA for Hypertension Induction
For researchers and drug development professionals seeking to induce hypertension in preclinical models, the choice of agent is critical. Both Fludrocortisone (B194907) Acetate (B1210297) and Deoxycorticosterone Acetate (DOCA) are potent mineralocorticoids capable of elevating blood pressure, primarily through their interaction with the mineralocorticoid receptor (MR). This guide provides a comparative analysis of these two compounds, summarizing experimental data, detailing induction protocols, and illustrating the underlying signaling pathways to aid in the selection of the most appropriate model for specific research needs.
Performance Comparison: Fludrocortisone Acetate vs. DOCA
While both compounds effectively induce hypertension, the models they are traditionally used in, and the nuances of their activity, present key differences. The DOCA-salt model is a well-established and extensively characterized method for inducing hypertension, particularly in rodents.[1][2] This model typically involves a combination of unilateral nephrectomy, subcutaneous implantation of a DOCA pellet, and the provision of high-salt drinking water.[3] In contrast, a "Fludrocortisone-salt" model is also utilized, though it is described less frequently in the literature as a standardized model for hypertension research compared to the DOCA-salt model.[4][5]
This compound is a synthetic corticosteroid with very high mineralocorticoid potency and some glucocorticoid activity.[6] Its primary action is to mimic aldosterone (B195564), the body's main mineralocorticoid, leading to sodium and water retention and potassium excretion.[7] DOCA is a precursor to aldosterone and also acts as a potent mineralocorticoid, though it is considered to have less potent mineralocorticoid effects than fludrocortisone.[8]
The hypertensive effect of both agents is mediated through the activation of the mineralocorticoid receptor, leading to an increase in blood volume and, consequently, blood pressure.[9] The development of hypertension in the DOCA-salt model is progressive, with significant increases in blood pressure observed over several weeks.[1][10]
Quantitative Data Summary
The following tables summarize quantitative data on the hypertensive effects of this compound and DOCA from various experimental models. It is important to note that these data are not from a single head-to-head comparative study and experimental conditions may vary.
Table 1: Hypertensive Effects of this compound
| Animal Model | Dosage and Administration | Duration | Blood Pressure Increase (Systolic) | Reference |
| Wistar Rats | 10 mg/kg/day, subcutaneous | 3 weeks | Significant increase (exact values not specified) | [5] |
| Mice (C57BL/6J) | 12 mg/kg/day, osmotic pump | 28 days | Significantly higher than vehicle control | [4] |
| Hypertensive Patients | 0.4 mg/day, oral | 7 days | Median increase of ≥3 mmHg in salt-sensitive individuals | [11][12] |
Table 2: Hypertensive Effects of Deoxycorticosterone Acetate (DOCA)
| Animal Model | Dosage and Administration | Duration | Blood Pressure Increase (Systolic) | Reference |
| Rats (Uninephrectomized) | DOCA pellet + 1% NaCl | 21 days | Reaches 125-135 mmHg | [1] |
| Rats (Non-uninephrectomized) | DOCA + high-salt diet | 28 days | 20-30 mmHg increase | [1] |
| Rats (Spotting-lethal) | DOCA-salt | 4 weeks | Reaches ~206 mmHg in homozygous rats | [10] |
| Mice (C57BL/6J) | DOCA-salt | 4 weeks | Significant increase over time | [13] |
| Sprague-Dawley Rats | 20mg/kg twice weekly, subcutaneous + 1% NaCl | 3 weeks | Reached 202±18 mmHg | [14] |
Signaling Pathway
Both this compound and DOCA exert their hypertensive effects by activating the mineralocorticoid receptor (MR), a nuclear receptor that functions as a ligand-activated transcription factor. The signaling cascade ultimately leads to increased sodium and water reabsorption in the kidneys, expanding extracellular fluid volume and elevating blood pressure.
Experimental Protocols
Detailed methodologies for inducing hypertension using this compound and DOCA are provided below.
This compound-Induced Hypertension in Mice
This protocol is adapted from a study using osmotic pumps for continuous administration.[4]
Materials:
-
This compound powder
-
Vehicle: Polyethylene glycol 400 (PEG-400) and Dimethyl sulfoxide (B87167) (DMSO)
-
Osmotic pumps (e.g., Alzet)
-
Surgical instruments for subcutaneous implantation
-
Anesthetics
-
High-salt drinking water (e.g., 1% NaCl), optional to potentiate the effect
Procedure:
-
Animal Model: Male mice (e.g., C57BL/6J) are commonly used.
-
Fludrocortisone Solution Preparation:
-
Prepare a vehicle solution of 85% PEG-400 and 15% DMSO.
-
Dissolve this compound in the vehicle to achieve the desired concentration for continuous delivery. A dosage of 12 mg/kg/day has been reported to be effective.[4] The concentration will depend on the pump's flow rate and the average weight of the animals.
-
Sterilize the solution by filtering through a 0.22 µm filter.
-
-
Osmotic Pump Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Surgically implant the filled osmotic pump subcutaneously on the back of the animal.
-
Close the incision with sutures or surgical clips.
-
-
Housing and Monitoring:
-
House the animals individually or in small groups.
-
Provide free access to food and water (or high-salt solution).
-
Monitor the animals daily for any signs of distress.
-
Begin blood pressure measurements after a suitable recovery period (e.g., 3-5 days). Blood pressure can be monitored using tail-cuff plethysmography or radiotelemetry.
-
Deoxycorticosterone Acetate (DOCA)-Salt Induced Hypertension in Rats
This is a widely used protocol, often involving uninephrectomy to enhance the hypertensive effect.[1][3]
Materials:
-
Deoxycorticosterone Acetate (DOCA) pellets (commercially available or prepared in-house)
-
Surgical instruments for uninephrectomy and pellet implantation
-
Anesthetics
-
1% Sodium Chloride (NaCl) solution for drinking water
Procedure:
-
Animal Model: Male Sprague-Dawley or Wistar rats are frequently used.
-
Uninephrectomy (Day 0):
-
Anesthetize the rat.
-
Make a flank incision to expose the left kidney.
-
Ligate the renal artery, vein, and ureter, and then remove the kidney.
-
Close the incision in layers.
-
Allow the animals to recover for approximately one week.
-
-
DOCA Pellet Implantation and Salt Administration (Day 7):
-
Anesthetize the recovered rat.
-
Make a small subcutaneous incision on the dorsal side.
-
Implant a DOCA pellet (e.g., 25 mg or 50 mg, depending on the desired hypertensive response and duration) subcutaneously.
-
Close the incision.
-
Replace the drinking water with a 1% NaCl solution.
-
-
Monitoring:
-
Monitor the animals' water intake, urine output, and body weight regularly.
-
Measure blood pressure weekly or bi-weekly starting from day 7. A significant increase in blood pressure is typically observed from the second week onwards, with hypertension being well-established by the third or fourth week.[1][14]
-
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for inducing and evaluating hypertension using either this compound or DOCA.
References
- 1. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The effects of this compound and deoxycorticosterone acetate on salt appetite in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. edcentral.co [edcentral.co]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Enhanced blood pressure sensitivity to DOCA-salt treatment in endothelin ETB receptor-deficient rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral Fludrocortisone Test for Salt-Sensitive Screening in Hypertensive Patients: A Randomized Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Fludrocortisone Test for Salt-Sensitive Screening in Hypertensive Patients: A Randomized Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. ijvets.com [ijvets.com]
Unmasking the Glucocorticoid Side: Fludrocortisone Acetate's Cross-Reactivity in Receptor Assays
For researchers, scientists, and drug development professionals, understanding the precise interactions of steroidal drugs is paramount. This guide provides a comparative analysis of fludrocortisone (B194907) acetate (B1210297), focusing on its cross-reactivity with the glucocorticoid receptor (GR). While primarily known for its potent mineralocorticoid activity, fludrocortisone acetate exhibits significant interaction with the GR, a factor that must be considered in experimental design and data interpretation.
This compound is a synthetic corticosteroid that demonstrates a dual affinity for both mineralocorticoid receptors (MR) and glucocorticoid receptors (GR). However, its potency is markedly skewed towards the MR. Reports indicate that the mineralocorticoid potency of fludrocortisone is approximately 200 to 400 times greater than that of endogenous cortisol, while its glucocorticoid potency is about 5 to 10 times that of cortisol.[1] This inherent cross-reactivity underscores the importance of careful evaluation when using fludrocortisone in research, particularly in studies targeting the glucocorticoid signaling pathway. Another source suggests its MR affinity is about 150 times higher than its GR affinity.
Comparative Binding Affinity and Potency
| Compound | Receptor | Binding Affinity (Ki) [nM] | Source |
| Dexamethasone (B1670325) | Glucocorticoid Receptor (GR) | 5.5 | [2] |
| Corticosterone | Glucocorticoid Receptor (GR) | 5.0 (Kd) | [3] |
| Aldosterone | Glucocorticoid Receptor (GR) | Much lower than corticosterone | [4] |
| Corticosterone | Mineralocorticoid Receptor (MR) | 0.5 (Kd) | [3] |
| Aldosterone | Mineralocorticoid Receptor (MR) | ~0.5 (High Affinity) | [4] |
| Compound | Assay Type | Cell Line | Potency (EC50) [nM] | Source |
| Dexamethasone | GR Transactivation (β2-receptor induction) | A549 | 36 | [5] |
| Dexamethasone | GR Transactivation (IL-6 inhibition) | Rat-1 fibroblasts | 0.5 | [6] |
| Budesonide | GR Transactivation (β2-receptor induction) | A549 | 1.1 | [5] |
| Fluticasone Propionate | GR Transactivation (β2-receptor induction) | A549 | 0.98 | [5] |
Signaling Pathways
The biological effects of this compound are mediated through the activation of both the glucocorticoid and mineralocorticoid receptors, which are ligand-activated transcription factors. Upon ligand binding, the receptors translocate to the nucleus and regulate gene expression.
Experimental Protocols
To accurately assess the cross-reactivity of this compound, standardized in vitro assays are employed. The following are detailed methodologies for a competitive radioligand binding assay and a reporter gene transactivation assay.
Glucocorticoid Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the GR.
1. Materials:
-
Receptor Source: Cytosolic extracts from cells endogenously expressing GR (e.g., A549 human lung carcinoma cells) or recombinant human GR.[2]
-
Radioligand: [³H]dexamethasone.
-
Competitors: Unlabeled dexamethasone (for reference) and this compound.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing molybdate (B1676688) to stabilize the receptor.[2]
-
Separation Medium: Dextran-coated charcoal or glass fiber filters.[2]
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction from the cell source by homogenization and ultracentrifugation.[2]
-
Assay Setup: In a multi-well plate, incubate the GR-containing cytosol with a fixed concentration of [³H]dexamethasone (typically at or below its Kd).[2]
-
Competition: Add increasing concentrations of unlabeled dexamethasone or this compound to the wells. Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).[2]
-
Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.[2]
-
Separation: Separate bound from free radioligand using dextran-coated charcoal followed by centrifugation, or by rapid vacuum filtration.[2]
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.[2]
-
Data Analysis: Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.[2]
Glucocorticoid Receptor Transactivation Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate GR-mediated gene transcription.
1. Materials:
-
Cell Line: A mammalian cell line with low endogenous GR expression (e.g., HEK293) is commonly used.
-
Plasmids: An expression vector for the human GR and a reporter plasmid containing a GR-responsive promoter driving a reporter gene (e.g., luciferase).
-
Transfection Reagent.
-
Test Compounds: Dexamethasone (as a positive control) and this compound.
-
Cell Culture Reagents.
-
Luminometer.
2. Procedure:
-
Cell Culture and Transfection: Culture the cells and co-transfect them with the GR expression vector and the reporter plasmid.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of dexamethasone or this compound.
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Plot the luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that elicits a half-maximal response).
Conclusion
The available data clearly indicates that this compound exhibits cross-reactivity with the glucocorticoid receptor, acting as a GR agonist, albeit with lower potency compared to its profound mineralocorticoid activity. For researchers investigating the glucocorticoid signaling pathway, it is crucial to be aware of this dual activity. When using this compound in experimental models, appropriate controls and careful dose selection are necessary to distinguish between GR- and MR-mediated effects. The use of selective GR antagonists in parallel experiments can be a valuable tool to dissect the specific contributions of each receptor to the observed biological response. This guide provides the foundational information and experimental frameworks to enable a more precise characterization of this compound's interaction with the glucocorticoid receptor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. Mineralocorticoid and glucocorticoid receptors differentially regulate NF-kappaB activity and pro-inflammatory cytokine production in murine BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Data: A Comparative Guide to Fludrocortisone Acetate's Experimental Reproducibility
For researchers, scientists, and drug development professionals navigating the landscape of mineralocorticoid receptor agonists, the reproducibility of experimental findings is paramount. This guide provides a comprehensive comparison of Fludrocortisone (B194907) Acetate's performance against key alternatives, supported by available experimental data and detailed methodologies to aid in the design and interpretation of future studies.
Fludrocortisone Acetate, a potent synthetic corticosteroid with strong mineralocorticoid activity, is a cornerstone in the management of adrenal insufficiency and is utilized in various other conditions requiring mineralocorticoid receptor (MR) activation. Its primary mechanism of action involves mimicking the effects of aldosterone (B195564), leading to sodium and water retention and potassium excretion.[1][2][3] This guide delves into the quantitative data from comparative studies, outlines the experimental protocols employed, and visualizes the key signaling pathways and workflows to enhance understanding and facilitate reproducible research.
Comparative Clinical Data
To provide a clear and objective comparison, the following tables summarize quantitative data from clinical trials investigating the effects of this compound against a placebo or other active comparators.
Table 1: this compound vs. Placebo in Secretory Diarrhea
| Treatment Group | Mean Fecal Sodium Output (meq/day) |
| Placebo | 40 |
| This compound | 29 |
Data from a study investigating the effect of this compound on sodium losses in secretory diarrhea induced by phenolphthalein.[4][5]
Table 2: this compound vs. Midodrine for Orthostatic Hypotension in Parkinson's Disease
| Treatment Group | Mean Change in Systolic Blood Pressure (mmHg) upon Standing |
| This compound | 18.11 ± 10.2 |
| Midodrine | 17.36 ± 9.7 |
Data from a randomized open-label comparison trial. The results indicated non-inferiority of this compound compared to Midodrine.
Table 3: this compound and Hospitalization Rates for Orthostatic Hypotension
| Treatment Group | Incidence Rate of All-Cause Hospitalizations (per 1000 person-years) | Adjusted Incidence-Rate Ratio (95% CI) |
| This compound | 1489 | 1.20 (1.02–1.40) |
| Midodrine | 1330 |
A retrospective cohort study found that this compound was associated with a higher risk of all-cause hospitalizations compared to Midodrine in patients with orthostatic hypotension.[6]
Experimental Protocols
Reproducibility is contingent on detailed and transparent methodologies. Below are outlines of protocols for key experiments cited in this guide.
Protocol 1: Evaluation of this compound in Secretory Diarrhea
Objective: To determine the effect of this compound on fecal sodium and potassium losses in induced secretory diarrhea.
Study Design: A randomized, placebo-controlled, crossover study involving healthy volunteers.
Methodology:
-
Participants: Ten healthy individuals participated in three experimental periods, each lasting nine days, with a washout period between each.
-
Interventions: Participants received a placebo, this compound (an aldosterone agonist), or spironolactone (B1682167) (an aldosterone antagonist) during each period.
-
Diarrhea Induction: On days 5-8 of each period, diarrhea was induced by the oral administration of phenolphthalealein.
-
Diet: A controlled diet with fixed sodium and potassium content was provided throughout the study.
-
Data Collection: 24-hour fecal collections were performed to measure sodium and potassium concentrations.
-
Analysis: Fecal electrolyte output was calculated and compared between the treatment groups.[4][5]
Protocol 2: Comparative Efficacy of Fludrocortisone vs. Midodrine for Orthostatic Hypotension
Objective: To compare the efficacy of this compound and Midodrine in improving standing systolic blood pressure in patients with neurogenic orthostatic hypotension and Parkinson's disease.
Study Design: A randomized, open-label, non-inferiority trial.
Methodology:
-
Participants: Patients with a confirmed diagnosis of neurogenic orthostatic hypotension and Parkinson's disease were randomized to receive either this compound or Midodrine.
-
Intervention: The dosage was titrated for each patient to achieve an optimal clinical response.
-
Blood Pressure Measurement: Postural blood pressure was measured at baseline and at follow-up visits. This involved measuring blood pressure in the supine position and then within 3 minutes of active standing.
-
Primary Outcome: The primary outcome was the mean difference in the change of systolic blood pressure (SBP) within 3 minutes of standing between the two treatment groups.
-
Statistical Analysis: A non-inferiority analysis was performed to compare the two treatments.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key concepts.
Caption: Mechanism of Action of this compound in the Kidney.
Caption: Workflow for a Reporter Gene Assay to Measure MR Activation.
Conclusion
The reproducibility of experimental findings for this compound is crucial for its continued clinical application and for the development of novel mineralocorticoid receptor modulators. This guide has provided a snapshot of the available comparative data and the methodologies used to generate it. While existing studies offer valuable insights, a greater emphasis on detailed and standardized reporting of experimental protocols is necessary to enhance the reproducibility and comparability of future research in this field. For researchers, adherence to transparent reporting standards will be instrumental in building a robust and reliable body of evidence for this compound and its alternatives.
References
- 1. Fludrocortisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. prescriberpoint.com [prescriberpoint.com]
- 4. Effect of fludrocortisone and spironolactone on sodium and potassium losses in secretory diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
Head-to-head comparison of Fludrocortisone Acetate and eplerenone in vitro
An Essential Guide for Researchers in Pharmacology and Drug Development
This guide provides a comprehensive in vitro comparison of Fludrocortisone Acetate, a potent synthetic mineralocorticoid receptor agonist, and Eplerenone (B1671536), a selective mineralocorticoid receptor antagonist. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, comparative potency, and effects on downstream signaling pathways, supported by experimental data and detailed protocols.
Introduction: Mechanism of Action
This compound and Eplerenone both target the mineralocorticoid receptor (MR), a nuclear hormone receptor crucial for regulating electrolyte and water balance. However, their effects are diametrically opposed.
This compound acts as a potent agonist of the mineralocorticoid receptor.[1][2] Upon binding, it induces a conformational change in the receptor, leading to its translocation to the nucleus. There, the Fludrocortisone-MR complex binds to hormone response elements on DNA, initiating the transcription of target genes.[1] This process ultimately leads to increased sodium and water retention and potassium excretion.[1][2] Notably, this compound also possesses significant glucocorticoid activity.[1][3]
Eplerenone , in contrast, is a selective antagonist of the mineralocorticoid receptor.[4] It competitively binds to the MR, preventing the natural agonist, aldosterone (B195564) (and synthetic agonists like Fludrocortisone), from binding and activating it.[4] This blockade inhibits the downstream signaling cascade, thereby preventing the physiological effects associated with MR activation. Eplerenone exhibits greater selectivity for the MR over other steroid receptors, such as the androgen and progesterone (B1679170) receptors, compared to older antagonists like spironolactone.[4]
Quantitative Comparison of In Vitro Potency
| Parameter | This compound | Eplerenone | Reference Compound (Aldosterone) |
| Receptor Target | Mineralocorticoid Receptor (MR) | Mineralocorticoid Receptor (MR) | Mineralocorticoid Receptor (MR) |
| Action | Agonist | Antagonist | Agonist |
| In Vitro Potency | Potent agonist; mineralocorticoid potency is 200-400 times greater than cortisol.[1] | IC50: 135.0 nM, 240.0 nM | High affinity binding |
| Glucocorticoid Receptor (GR) Activity | Yes, glucocorticoid potency is approximately 5-10 times that of cortisol.[1] | Minimal | Binds with high affinity |
Note: The IC50 values for Eplerenone can vary depending on the specific cell line, reporter construct, and assay conditions used in the experiment. The potency of this compound is often described in relative terms to endogenous corticosteroids.
Signaling Pathway Analysis
The interaction of this compound and Eplerenone with the mineralocorticoid receptor initiates or blocks a well-defined signaling cascade. A key downstream mediator of MR activation is the Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).
Fludrocortisone-Induced Signaling:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fludrocortisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C23H31FO6 | CID 225609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Safety profile of mineralocorticoid receptor antagonists: Spironolactone and eplerenone - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Fludrocortisone Acetate
Ensuring the safe and compliant disposal of Fludrocortisone Acetate is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established guidelines is paramount to mitigate risks associated with pharmaceutical waste. This guide provides a comprehensive overview of the proper disposal procedures for this compound, in line with regulatory standards.
The primary approach to managing this compound waste follows a hierarchy of controls: Reduction, Reuse, Recycling, and finally, Disposal.[1] While unused and uncontaminated this compound may be suitable for recycling upon supplier consultation and approval, in most laboratory settings, disposal is the necessary final step.[1]
Regulatory Compliance
All waste, including this compound, must be handled in accordance with local, state, and federal regulations.[1][2] In the United States, the Environmental Protection Agency (EPA) governs the disposal of solid and hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] Pharmaceutical waste regulations can differ by country, state, and territory, so it is imperative that users consult the laws applicable to their specific area.[1]
Recommended Disposal Procedures
For unused, expired, or contaminated this compound, the following disposal methods are recommended:
-
Incineration : This is a preferred method for pharmaceutical waste.[1] this compound should be mixed with a suitable combustible material and burned in a licensed incinerator.[1] The incinerator should be equipped with afterburners and scrubbers to manage emissions.[2]
-
Licensed Landfill : Disposal by burial in a landfill specifically licensed to accept chemical and/or pharmaceutical wastes is another option.[1]
It is crucial to not dispose of this compound down the drain.[1] Wash water from cleaning or process equipment should be treated before disposal, and any disposal to a sewer system is subject to the approval of the responsible authority.[1]
Handling and Personal Protective Equipment (PPE)
Proper handling and the use of appropriate PPE are essential to minimize exposure and ensure personnel safety.
| Equipment/Action | Specification | Rationale |
| Gloves | Impervious, fire/flame resistant. Must be inspected prior to use. | To prevent skin contact. |
| Eye Protection | Tightly fitting safety goggles with side-shields. | To protect eyes from dust and splashes. |
| Respiratory Protection | Dust respirator. | To avoid inhalation of dust from the material. |
| Protective Clothing | Impervious protective clothing. | To prevent skin contact with the drug product. |
| Ventilation | Use in a well-ventilated area. | To minimize inhalation of airborne dust. |
| Handling Practices | Avoid breathing dust and contact with eyes, skin, and clothing. Wash hands thoroughly after handling. | To prevent exposure and contamination. |
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Ensure Personnel Safety : Evacuate non-essential personnel from the affected area.[3] Personnel involved in the cleanup should wear appropriate PPE, including chemical goggles, a face shield, gloves, and a dust respirator.[1]
-
Contain the Spill : Contain the source of the spill if it is safe to do so.[3] Prevent the spillage from entering drains or water courses.[1]
-
Clean-up : For dry solids, use a method that controls dust generation, such as a damp cloth or a filtered vacuum.[3] Sweep up or vacuum up spillage and collect it in a suitable, appropriately labeled, sealed container for disposal.[2][3]
-
Decontamination : Clean the spill area thoroughly to remove residual contamination.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Guide to Handling Fludrocortisone Acetate
Essential Safety and Handling Protocols for Researchers
For laboratory professionals engaged in drug development and scientific research, the proper handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate safety and logistical information for the handling of Fludrocortisone Acetate, a synthetic corticosteroid. Adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, especially in powdered form or when there is a risk of dust or aerosol generation, a multi-layered approach to protection involving engineering controls and personal protective equipment is essential.[1][2]
Engineering Controls:
-
Ventilation: Use only in areas with appropriate exhaust ventilation, such as a laboratory fume hood.[2][3] Ensure that eyewash stations and safety showers are readily accessible.[2][4]
-
Containment: For bulk processing operations, enclosed systems should be utilized to minimize exposure.[5]
Personal Protective Equipment:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[2][3]
-
Hand Protection: Impermeable protective gloves must be worn.[2][3] Gloves should be inspected for integrity before each use and changed frequently.[3]
-
Body Protection: Wear impervious clothing to prevent skin contact.[2][3]
-
Respiratory Protection: If dust is generated and occupational exposure limits are exceeded or if irritation is experienced, a suitable respirator should be worn.[2][5]
Operational and Disposal Plans: A Step-by-Step Approach
Handling and Storage:
-
Preparation: Before handling, ensure all safety precautions have been read and understood.[4]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. Avoid breathing dust or aerosols.[2]
-
Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in areas where the chemical is handled.[2]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] It should be stored away from strong oxidizing agents.[4]
Spill Management:
-
Evacuate: Non-essential personnel should be evacuated from the spill area.[1]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the spill from entering drains or water courses.
-
Clean-up: For dry spills, use a method that does not generate dust, such as a damp cloth or a HEPA-filtered vacuum.[1] For liquid spills, absorb with an inert material (e.g., diatomite).[2]
-
Decontaminate: Clean the spill area thoroughly.[1] Surfaces and equipment can be decontaminated by scrubbing with alcohol.[2]
-
Dispose: Collect all contaminated materials in a sealed, appropriately labeled container for disposal.[1][2]
Disposal Plan:
-
Waste Characterization: Users must determine if the chemical waste is classified as hazardous according to local, regional, and national regulations.
-
Disposal Method: Dispose of waste in accordance with all applicable laws and regulations.[1] The preferred methods are incineration by a licensed hazardous material disposal company or landfilling in a designated chemical waste site.[3][5]
-
Environmental Protection: Avoid release to the environment.[1] Do not dispose of down the drain.
Quantitative Data Summary
While specific occupational exposure limits for this compound have not been established by major regulatory bodies, it is crucial to handle it as a potent compound and minimize exposure.[2][4]
| Parameter | Value | Source |
| Occupational Exposure Limits (OELs) | ||
| OSHA PEL | None Established | [1] |
| ACGIH TLV | None Established | [1] |
| NIOSH REL | None Established | [1] |
| Toxicological Data | ||
| Oral LD50 (Rat) | > 1 g/kg | |
| Intraperitoneal LD50 (Mouse) | 240 mg/kg |
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
